Product packaging for 4-Methoxyphenylurea(Cat. No.:CAS No. 1566-42-3)

4-Methoxyphenylurea

Cat. No.: B072069
CAS No.: 1566-42-3
M. Wt: 166.18 g/mol
InChI Key: PGUKYDVWVXRPKK-UHFFFAOYSA-N
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Description

4-Methoxyphenylurea is a versatile chemical building block and research intermediate of significant interest in organic synthesis and medicinal chemistry. Its primary value lies in the presence of both a urea moiety and a methoxy-substituted aromatic ring, which enables its use as a key synthon for constructing more complex heterocyclic compounds and pharmaceutical scaffolds. Researchers utilize this compound in the development of kinase inhibitors, where it can act as a hinge-binding fragment, mimicking adenine's interactions in ATP-binding sites. Its hydrogen-bond donating and accepting capabilities, conferred by the urea group, are critical for facilitating specific molecular recognition and enhancing binding affinity to biological targets. Furthermore, this compound serves as a precursor in synthesizing compounds with potential biological activities, including anticancer, antiviral, and anti-inflammatory agents. It is also employed in materials science as a monomer or cross-linking agent in the synthesis of polymers with tailored properties. Available in high purity, our this compound is characterized to ensure consistency and reliability in your research experiments, supporting advancements in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B072069 4-Methoxyphenylurea CAS No. 1566-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)urea
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InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
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InChI Key

PGUKYDVWVXRPKK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
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DSSTOX Substance ID

DTXSID3075090
Record name Urea, (4-methoxyphenyl)-
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Molecular Weight

166.18 g/mol
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CAS No.

1566-42-3
Record name N-(4-Methoxyphenyl)urea
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Record name p-Methoxyphenylurea
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Record name Urea, (4-methoxyphenyl)-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenylurea: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxyphenylurea, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical structure, physicochemical properties, and established synthetic routes. Furthermore, this document will explore the compound's reactivity, spectroscopic signature, and its emerging applications within the field of drug development, all grounded in established scientific literature.

Molecular Structure and Chemical Identity

This compound, also known as p-methoxyphenylurea, is an aromatic organic compound belonging to the urea family. Its structure is characterized by a central urea core (-NH-C(O)-NH-) substituted with a 4-methoxyphenyl group on one of the nitrogen atoms.

The IUPAC name for this compound is (4-methoxyphenyl)urea[1]. Its chemical structure can be visualized as a benzene ring where a methoxy group (-OCH₃) and a ureido group (-NHCONH₂) are attached at the para (1,4) positions.

dot graph "Chemical_Structure_of_this compound" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; O2 [label="O"]; C8 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- O2; O2 -- C8; N1 -- C7; C7 -- O1 [style=double]; C7 -- N2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2.5!"]; C7 [pos="0,4!"]; O1 [pos="-1,4.5!"]; N2 [pos="1,4.5!"]; O2 [pos="0,-2.5!"]; C8 [pos="0,-4!"];

// Aromatic ring representation (approximated with double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; } Caption: 2D Chemical Structure of this compound.

The presence of the electron-donating methoxy group and the hydrogen-bonding capabilities of the urea moiety are key determinants of its chemical behavior and biological activity.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 1566-42-3[1][3]
Appearance Solid[4]
Melting Point Data not available in search results
logP (octanol/water) 0.887[5]
Chemical Stability Stable under recommended storage conditions.[5]

Toxicological Profile:

Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1]. Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound to avoid skin and eye contact[5]. It is not classified as a known or suspected carcinogen by IARC[5].

Synthesis of this compound

The synthesis of substituted ureas is a well-established process in organic chemistry. A common and efficient method for the preparation of this compound involves the reaction of a primary amine with an isocyanate.

dot graph Synthesis_Workflow { rankdir=LR; bgcolor="#F1F3F4";

node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

p_anisidine [label="p-Anisidine\n(4-Methoxyaniline)"]; isocyanate_precursor [label="Isocyanate Precursor\n(e.g., Potassium Cyanate)"]; acid [label="Acidic Workup"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_anisidine -> reaction [label="Reacts with"]; isocyanate_precursor -> reaction; reaction [label="Nucleophilic Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> intermediate [label="Forms Intermediate"]; intermediate [label="Intermediate Salt"]; intermediate -> acid; acid -> product [label="Yields"]; } Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from p-Anisidine

This protocol is based on established methods for the synthesis of aryl ureas from primary amines.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Potassium cyanate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve p-anisidine in a suitable volume of water containing a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

  • Reaction with Cyanate: To the stirred solution, add a solution of potassium cyanate in water portion-wise. The reaction mixture is typically heated to facilitate the reaction.

  • Precipitation: Upon cooling, this compound will precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

The synthesis of the starting material, p-anisidine, can be achieved through the reduction of 4-nitroanisole[6]. 4-nitroanisole itself can be synthesized from benzene through a sequence of bromination, nitration, and nucleophilic substitution with a methoxide source[7].

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific, detailed spectra were not available in the search results, the expected characteristics can be predicted based on its molecular structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the urea moiety. The aromatic protons on the phenyl ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methoxy protons will present as a sharp singlet at approximately δ 3.7-3.8 ppm. The NH and NH₂ protons of the urea group will appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(4-methoxyphenyl) urea, the methoxy protons appear as a singlet at 3.67 ppm, and the aromatic protons as multiplets between 6.76-6.87 ppm and 7.24-7.32 ppm[8].

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the urea group (typically in the range of δ 155-165 ppm), the aromatic carbons, and the methoxy carbon (around δ 55 ppm)[9][10][11]. The aromatic carbons will have distinct chemical shifts depending on their substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups[12][13][14][15][16].

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the urea group.

  • C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.

  • C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

  • C-O Stretching: A characteristic band for the aryl-alkyl ether linkage of the methoxy group, typically around 1250 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound[17][18][19][20].

  • Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (166.18 g/mol )[1].

  • Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the urea moiety and the methoxy group, leading to characteristic fragment ions.

Applications in Drug Development

The urea functionality is a key pharmacophore in a multitude of clinically approved drugs and compounds under investigation[21]. Substituted phenylureas, in particular, have garnered significant attention in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, thereby modulating their activity[21].

While specific biological activities for this compound were not extensively detailed in the provided search results, the broader class of substituted phenylurea derivatives has shown promise in several therapeutic areas:

  • Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[22]. The urea moiety often plays a crucial role in binding to the active site of the enzyme.

  • Receptor Agonism and Antagonism: Substituted phenylureas have been explored as long-acting β2-adrenoreceptor agonists, which are important in the treatment of respiratory diseases like asthma[23].

  • Kinase Inhibition: The 1,3-diphenylurea scaffold is a component of several kinase inhibitors, targeting enzymes like c-MET and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis[24].

  • Anticancer and Antioxidant Activity: Novel derivatives incorporating the (4-methoxyphenyl)amino moiety have demonstrated both antioxidant and anticancer activities against various cell lines[25]. Certain N-(4-methoxy-phenyl) derivatives have also been identified as potent cytotoxic antitubulin agents[26].

The presence of the 4-methoxyphenyl group in this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design. The methoxy group can be a site for metabolic transformation, which can either lead to activation or deactivation of the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is straightforward, relying on established organic chemistry principles. The true potential of this molecule, however, lies in its application as a scaffold or building block in the design and discovery of novel therapeutic agents. The versatility of the substituted phenylurea motif, combined with the electronic and steric properties imparted by the 4-methoxy group, makes this compound a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines. Further investigation into its specific biological targets and mechanisms of action will undoubtedly open up new avenues for its application in drug development.

References

  • Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(5), 1545-1548. [Link]
  • Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. (n.d.). National Institutes of Health (NIH). [Link]
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2021). Molecules, 26(11), 3191. [Link]
  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2022). RSC Advances, 12(45), 29285-29304. [Link]
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(21), 5183. [Link]
  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011). ACS Medicinal Chemistry Letters, 2(9), 675-679. [Link]
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2022). International Journal of Molecular Sciences, 23(3), 1188. [Link]
  • p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. [Link]
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2019).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(11), 1106. [Link]
  • 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. (n.d.). Chemsrc. [Link]
  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. [Link]
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE. [Link]
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
  • p-Methoxyphenylurea. (n.d.). PubChem. [Link]
  • 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
  • 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. (2014).
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.).
  • p-Methoxyphenylurea. (n.d.). precisionFDA. [Link]
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 48. [Link]
  • p-Anisidine. (n.d.). Wikipedia. [Link]
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. [Link]
  • Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]
  • Infrared Spectroscopy. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
  • 29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks. [Link]
  • Analytical strategy to investigate 3,4-methylenedioxypyrovalerone (MDPV) metabolites in consumers' urine by high-resolution mass spectrometry. (2015).
  • Urine analysis of 3,4-methylenedioxypyrovalerone in opioid-dependent patients by gas chromatography-mass spectrometry. (2012). Journal of Analytical Toxicology, 36(7), 488-493. [Link]
  • Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. (2014). Legal Medicine, 16(5), 281-286. [Link]

Sources

Foreword: The Strategic Importance of (4-Methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)urea

(4-Methoxyphenyl)urea, also known as p-methoxyphenylurea or p-anisylurea, is a key chemical intermediate whose structural motif is present in a wide array of biologically active compounds and functional materials. The urea functional group is a potent hydrogen bond donor and acceptor, a characteristic that allows it to interact effectively with biological receptors, making it a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for anticancer, antimicrobial, and herbicidal activities. This guide provides an in-depth exploration of the primary synthetic pathways to (4-Methoxyphenyl)urea, designed for researchers and professionals in drug development and chemical synthesis. We will dissect the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide methodology selection.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule, (4-Methoxyphenyl)urea, reveals two primary disconnection points around the urea carbonyl group. This leads to two principal synthetic strategies:

  • Strategy A: Isocyanate-Based Synthesis. This involves the formation of a bond between an isocyanate and an amine (or ammonia). This is the most prevalent and industrially significant approach.

  • Strategy B: Direct Carbamoylation. This strategy involves introducing the carbamoyl group (-CONH₂) onto the p-anisidine core using a suitable reagent like urea or isocyanic acid.

This guide will elaborate on the practical execution of these strategies, detailing the underlying mechanisms and operational considerations.

G cluster_A Strategy A: Isocyanate Pathway cluster_B Strategy B: Direct Carbamoylation Target (4-Methoxyphenyl)urea Isocyanate 4-Methoxyphenyl Isocyanate Isocyanate->Target + NH3 Ammonia Ammonia (NH3) Ammonia->Target pAnisidine_A p-Anisidine pAnisidine_A->Isocyanate + Phosgenation Phosgene Phosgene / Surrogates (e.g., Triphosgene) Phosgene->Isocyanate pAnisidine_B p-Anisidine pAnisidine_B->Target + Carbamoyl Source UreaSource Urea or KOCN UreaSource->Target

Caption: General mechanism for urea formation from an isocyanate.

Generation of the Isocyanate Intermediate

The critical precursor, 4-methoxyphenyl isocyanate, is not always commercially available or may be expensive. Therefore, its synthesis from the readily available p-anisidine (4-methoxyaniline) is a common preliminary step.

Phosgenation: The traditional industrial method involves treating p-anisidine with the highly toxic phosgene (COCl₂). [1]This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme hazards associated with phosgene, safer alternatives are strongly preferred in a laboratory setting.

Phosgene Surrogates: Triphosgene, a stable, crystalline solid, is a widely used and safer substitute for phosgene. [2][3]It decomposes in the presence of a base (like triethylamine) to generate three equivalents of phosgene in situ, minimizing exposure risks. The subsequent reaction with the amine proceeds as with phosgene. [2]Other reagents like chlorosulfonyl isocyanate can also be used to generate the urea in a one-pot method. [4]

Experimental Protocol: Two-Step Synthesis via Triphosgene

This protocol details the synthesis of (4-Methoxyphenyl)urea from p-anisidine using triphosgene, followed by reaction with ammonia.

Step A: Synthesis of 4-Methoxyphenyl Isocyanate (Intermediate)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Triphosgene Addition: Dissolve triphosgene (0.34 eq, a slight excess to ensure full conversion) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

Step B: Synthesis of (4-Methoxyphenyl)urea

  • Ammonia Addition: Cool the reaction mixture containing the in situ generated 4-methoxyphenyl isocyanate back to 0-5 °C.

  • Reaction: Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28% NH₄OH) dropwise. The reaction is typically rapid. Stir for 30 minutes at 0-5 °C and then for an additional hour at room temperature.

  • Work-up: Quench the reaction by adding water. The product often precipitates as a white solid. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Collect the solid product by filtration, wash with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity. [5]

Pathway II: Direct Carbamoylation of p-Anisidine

This approach bypasses the need for isolating or generating potentially hazardous isocyanates by reacting p-anisidine directly with a carbamoylating agent.

Reaction of p-Anisidine with Potassium Isocyanate

A practically simple, environmentally benign, and scalable method involves the reaction of an amine hydrochloride salt with potassium isocyanate (KOCN) in water. [3] Mechanism: In an acidic aqueous solution, potassium isocyanate generates isocyanic acid (HNCO). The p-anisidine, present as its hydrochloride salt, is in equilibrium with the free amine. The free amine then acts as a nucleophile, attacking the isocyanic acid in a manner analogous to the isocyanate reaction to form the target urea.

G cluster_mech2 Mechanism: Reaction with Isocyanic Acid KOCN KOCN + H+ HNCO H-N=C=O KOCN->HNCO Protonation Product R-NH-C(=O)-NH2 HNCO->Product Nucleophilic attack RNH2 R-NH2 RNH2->Product

Caption: Urea formation from an amine and isocyanic acid.

Experimental Protocol: Aqueous Synthesis with KOCN

This protocol is adapted from a green chemistry approach for N-substituted ureas. [3]

  • Reagent Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.

  • KOCN Addition: Add a solution of potassium isocyanate (1.1-1.2 eq) in water to the stirred amine salt solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product, (4-Methoxyphenyl)urea, is sparingly soluble in water and will precipitate out as the reaction proceeds.

  • Isolation: After 2-4 hours (or upon completion as indicated by TLC), cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts (KCl) and unreacted starting materials. Dry the product under vacuum. This method often yields a product of high purity without the need for column chromatography. [3]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available equipment, safety regulations, and desired purity.

FeaturePathway I (Isocyanate via Triphosgene)Pathway II (Direct Carbamoylation with KOCN)
Reagent Hazard Moderate (Triphosgene is a lachrymator and toxic). Requires anhydrous conditions.Low (KOCN is a stable salt). Uses water as a solvent.
Scalability Good, but requires careful control of exotherms and inert atmosphere.Excellent, particularly for large-scale, green chemistry applications. [3]
Solvents Anhydrous organic solvents (THF, CH₂Cl₂).Water. [3]
Work-up Can be complex (filtration of salts, extraction).Simple filtration of the solid product.
Yield & Purity Generally high yields (70-90%), purity depends on work-up.Good to excellent yields (70% reported for this specific product), often high purity. [3]
Cost Triphosgene and anhydrous solvents can be costly.KOCN and water are inexpensive.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized (4-Methoxyphenyl)urea.

PropertyExpected Value/Data
Molecular Formula C₈H₁₀N₂O₂ [6]
Molecular Weight 166.18 g/mol [6]
Appearance White to brown solid [3]
Melting Point Not widely reported, estimated 180–200°C [7]
¹H NMR (DMSO-d₆) δ 8.29 (s, 1H, NH), 7.26–7.29 (m, 2H, Ar-H), 6.78–6.81 (m, 2H, Ar-H), 5.70 (s, 2H, NH₂), 3.68 (s, 3H, OCH₃) [3]
¹³C NMR (DMSO-d₆) Expected signals around δ 155 (C=O), 154 (C-OMe), 133 (C-NH), 120 (Ar-CH), 114 (Ar-CH), 55 (OCH₃).
Mass Spec (APCI) (M + 1)⁺ = 167.0 [3]
CAS Number 1566-42-3 [6]

Safety and Handling

  • p-Anisidine: Toxic and can cause methemoglobinemia. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. [8]* Triphosgene: Highly toxic and a lachrymator. Handle only in a fume hood with extreme caution. Have a quenching solution (e.g., aqueous sodium bicarbonate) readily available.

  • Isocyanates: Potent respiratory sensitizers. Avoid inhalation of vapors or dust. [9]* Solvents: Anhydrous solvents are flammable and require handling under inert atmosphere to prevent moisture contamination.

Conclusion

The synthesis of (4-Methoxyphenyl)urea can be accomplished through several reliable pathways. The traditional method involving the in situ generation of 4-methoxyphenyl isocyanate from p-anisidine using triphosgene is highly effective but requires stringent handling of hazardous materials and anhydrous conditions. For a safer, more environmentally friendly, and easily scalable alternative, the direct reaction of p-anisidine with potassium isocyanate in water presents a compelling and elegant solution. The selection of the optimal pathway should be guided by a thorough assessment of laboratory capabilities, safety protocols, and the specific requirements of the research or development program.

References

  • Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. (Source not directly linked, general reference to aryl urea synthesis)
  • Reddy, K.U.M., Reddy, A.P., & Reddy, B.J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
  • Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8235.
  • Lee, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1085-1094.
  • Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates.
  • Rotas, G., & Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10633-10638.
  • ResearchGate. (2019). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • PubChemLite. (n.d.). 4-methoxyphenylurea (C8H10N2O2).
  • National Center for Biotechnology Information. (n.d.). p-Methoxyphenylurea. PubChem Compound Database.
  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
  • MDPI. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
  • ChemSynthesis. (n.d.). N,N'-bis(4-methoxyphenyl)urea.
  • Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.
  • SIELC Technologies. (n.d.). Urea, (4-methoxyphenyl)-.
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)UREA | CAS 1566-42-3.
  • Wikipedia. (n.d.). p-Anisidine.
  • NIST. (n.d.). Benzene, 1-isocyanato-4-methoxy-. NIST Chemistry WebBook.
  • PubMed. (2001). Reactions of 4 methylphenyl isocyanate with amino acids.
  • Wikipedia. (n.d.). Isocyanate.
  • INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene.
  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.

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CAS number 1566-42-3 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dimethoxyphenol

A Note on Chemical Identification: This guide focuses on the compound 2,6-Dimethoxyphenol, also known as Syringol. While the user query referenced CAS number 1566-42-3, authoritative chemical databases predominantly associate that number with 1-(4-Methoxyphenyl)urea[1][2][3][4]. The correct and widely recognized CAS number for 2,6-Dimethoxyphenol is 91-10-1 [5][6][7][8]. This guide will proceed with the properties and applications of 2,6-Dimethoxyphenol (CAS 91-10-1) to align with the chemical name in the topic.

Introduction

2,6-Dimethoxyphenol (Syringol) is an aromatic organic compound that serves as a cornerstone for innovation across multiple scientific disciplines. As the characteristic structural unit of syringyl (S) lignin, it is not only a key biomarker in biomass research but also a versatile precursor in organic synthesis and a subject of study for its bioactive properties[9]. This guide provides an in-depth exploration of its chemical properties, validated synthesis and modification protocols, and its applications for researchers in chemistry and drug development.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. 2,6-Dimethoxyphenol is typically a white to beige or light brown crystalline solid with a characteristic woody, smoky aroma[6][10].

Table 1: Physicochemical Properties of 2,6-Dimethoxyphenol (CAS 91-10-1)
PropertyValueSource(s)
IUPAC Name 2,6-Dimethoxyphenol[5]
Synonyms Syringol, Pyrogallol 1,3-dimethyl ether[8]
Molecular Formula C₈H₁₀O₃[5][7]
Molecular Weight 154.16 g/mol [5][7]
Appearance Off-white to beige/tan crystalline powder[11][12]
Melting Point 50-57 °C[7]
Boiling Point 261 °C (at 760 mmHg)[7][12]
Flash Point 140 °C[12]
Solubility Slightly soluble in water; soluble in oils[5]
InChI Key KLIDCXVFHGNTTM-UHFFFAOYSA-N[5][7]
Spectroscopic Profile

Spectroscopic data is critical for confirming the identity and purity of the compound.

  • ¹H NMR (CDCl₃, 90 MHz): Key shifts include signals for the methoxy protons and aromatic protons. Representative shifts are observed at δ (ppm): 3.87 (s, 6H, -OCH₃), 5.55 (s, 1H, -OH), and within the range of 6.50-6.89 for the aromatic protons[5].

  • ¹³C NMR (CDCl₃, 15.09 MHz): Characteristic peaks are observed at δ (ppm): 56.27 (-OCH₃), 105.13, 119.10, 135.09, and 147.40 (aromatic carbons)[5].

  • Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak (M+) at m/z 154, consistent with its molecular weight. Key fragmentation peaks are also observed[5][8].

Synthesis, Purification, and Bio-modification

The synthesis of high-purity 2,6-Dimethoxyphenol is essential for reproducible research. Modern methods offer high yields and continuous production capabilities.

Protocol 1: High-Yield Synthesis via Microreactor

This protocol is based on a modern, efficient method utilizing a microreactor, which provides superior mixing and precise temperature control, leading to high yields and purity[13][14]. The underlying principle is the etherification of pyrogallic acid with dimethyl carbonate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution by dissolving pyrogallic acid (1 molar equivalent), dimethyl carbonate (2.1 molar equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB) in methanol[13].

  • Microreactor Setup: Prime and pre-heat the microreactor system to the reaction temperature, typically between 120-140°C. The pressure is maintained at approximately 5 MPa[13][14].

  • Reaction Initiation: Pump the prepared solution into the microreactor at a defined flow rate (e.g., 2 mL/min) to achieve the desired residence time (e.g., 30 min)[13]. The use of a microreactor enhances mass and heat transfer, accelerating the reaction while minimizing side-product formation[13].

  • Work-up and Purification:

    • The effluent from the reactor is collected.

    • The methanol solvent is removed from the collected liquid via distillation.

    • The crude 2,6-Dimethoxyphenol is then purified by vacuum distillation to yield the final product with >99% purity[13].

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Purification Reagents Dissolve Pyrogallic Acid, Dimethyl Carbonate & Catalyst in Methanol Pump Pump Solution Reagents->Pump Microreactor Microreactor (120-140°C, 5MPa) Pump->Microreactor Collection Collect Effluent Microreactor->Collection Solvent_Removal Methanol Recovery (Distillation) Collection->Solvent_Removal Final_Distillation Vacuum Distillation Solvent_Removal->Final_Distillation Pure_Product Pure 2,6-Dimethoxyphenol (>99% Purity) Final_Distillation->Pure_Product

Caption: High-yield synthesis of 2,6-Dimethoxyphenol using a microreactor.

Protocol 2: Enzymatic Modification for Enhanced Antioxidant Capacity

2,6-Dimethoxyphenol is an excellent substrate for laccase enzymes. This protocol describes how to enzymatically catalyze its dimerization to form 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, a compound with significantly increased antioxidant activity[15][16]. This process is a green chemistry approach to synthesizing more potent bioactive molecules.

Step-by-Step Methodology:

  • Reaction Buffer: Prepare a suitable reaction buffer, such as a sodium acetate buffer (pH 5.0).

  • Substrate Solution: Dissolve 2,6-Dimethoxyphenol in the buffer to a final concentration of 1 mM.

  • Enzyme Addition: Add laccase enzyme to the substrate solution. The exact amount depends on the specific activity of the enzyme preparation.

  • Incubation: Incubate the reaction mixture at room temperature with gentle agitation. The reaction can be monitored spectrophotometrically by observing the formation of the colored dimer product.

  • Reaction Termination: Stop the reaction by adding a denaturing agent, such as ethanol, or by heat inactivation.

  • Product Analysis: The formation of the dimer can be confirmed using HPLC, and its antioxidant capacity can be quantified using standard assays like DPPH or ABTS and compared to the parent monomer. The dimer typically shows approximately double the antioxidant activity[15].

Enzymatic Dimerization Workflow

G DMP 2,6-Dimethoxyphenol (Substrate) Laccase Laccase Enzyme (Catalyst) DMP->Laccase Oxidation Dimer 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer Product) Laccase->Dimer Radical Coupling Antioxidant Enhanced Antioxidant Capacity Dimer->Antioxidant

Caption: Workflow for the laccase-catalyzed dimerization of 2,6-Dimethoxyphenol.

Applications in Research and Drug Development

The unique structure of 2,6-Dimethoxyphenol makes it a valuable molecule in several high-impact research areas.

  • Synthetic Intermediate: It is a versatile building block in organic synthesis. Its reactive hydroxyl and methoxy-activated aromatic ring allow for the construction of more complex molecules, serving as an intermediary in the creation of pharmaceuticals, agrochemicals, and specialty chemicals[17].

  • Antioxidant Research: As a phenolic compound, it exhibits free radical scavenging activity. It is a model compound for studying structure-activity relationships of antioxidants, and as demonstrated, can be modified to create derivatives with enhanced potency[15][16].

  • Biochemical Probe: 2,6-Dimethoxyphenol is widely used as a standard substrate for determining laccase activity[10][16]. This is crucial in fields ranging from environmental bioremediation to industrial biotechnology.

  • Lignin and Biofuel Research: As a model compound for S-lignin, it is indispensable for studying the mechanisms of lignin depolymerization through thermal, catalytic, and enzymatic processes. These studies are fundamental to developing efficient methods for converting biomass into biofuels and other value-added chemicals[9].

  • Flavor and Fragrance Industry: It is a key component of smoke flavors, imparting a characteristic woody and smoky profile to foods and beverages like whiskey and savory seasonings[6][10].

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety.

  • Hazards: 2,6-Dimethoxyphenol is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[18][19][20].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If dust is generated, use a dust respirator[11][19].

  • Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling[19][20].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and bases[11].

Trusted Suppliers

The following are established suppliers for sourcing high-purity 2,6-Dimethoxyphenol (CAS 91-10-1) for research purposes. It is always recommended to obtain a Certificate of Analysis (CoA) to verify purity.

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific

  • TCI Chemicals

  • Cayman Chemical

  • Loba Chemie

References

  • PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol.
  • TCI Chemicals. (n.d.). 2,6-Dimethoxyphenol MSDS.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol synthesis.
  • ECHEMI. (n.d.). 2,6-Dimethoxyphenol SDS, 91-10-1 Safety Data Sheets.
  • Cayman Chemical. (2025). Safety Data Sheet - 2,6-Dimethoxyphenol.
  • MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethoxyphenol.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy phenol.
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  • PubChem. (n.d.). 2,6-Dimethoxyphenol. National Center for Biotechnology Information.
  • Fisher Scientific. (2021). Safety Data Sheet - 2,6-Dimethoxyphenol.
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Aceschem. (n.d.). CAS 1566-42-3 | 1-(4-Methoxyphenyl)urea.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol | 91-10-1.
  • Loba Chemie. (2017). 2,6-DIMETHOXYPHENOL EXTRA PURE MSDS.
  • Benchchem. (2025). Technical Support Center: 2,6-Dimethoxyphenol Synthesis and Purification.
  • Pharmaffiliates. (n.d.). CAS No : 1566-42-3 | Product Name : 1-(4-Methoxyphenyl)urea (BSC).
  • Chemsrc. (2025). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3.
  • UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications.
  • SpectraBase. (n.d.). 2,6-Dimethoxyphenol - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethoxyphenol 99 91-10-1.
  • Atomaxchem. (n.d.). (4-methoxyphenyl)urea | CAS:1566-42-3.
  • Benchchem. (2025). Application Notes and Protocols for Enzymatic Modification of 2,6-Dimethoxyphenol to Enhance Antioxidant Capacity.
  • Human Metabolome Database. (2012). Showing metabocard for 2,6-Dimethoxyphenol (HMDB0034158).
  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST WebBook.
  • MedchemExpress. (n.d.). 2,6-Dimethoxyphenol-d6.
  • Global Info Research. (n.d.). Exploring 2,6-Dimethoxyphenol: Properties, Applications, and Manufacturing.
  • Benchchem. (n.d.). 2,6-Dimethoxyphenol: A Superior Model Compound for Syringyl Lignin Research.

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Determining the Molecular Weight of 4-Methoxyphenylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the precise determination of the molecular weight of 4-Methoxyphenylurea. It is intended for researchers, scientists, and professionals in drug development who require methodologically sound and validated approaches to compound characterization. This document moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a self-validating system for generating reliable and reproducible results.

Introduction to this compound and the Imperative of Accurate Mass Determination

This compound (CAS 1566-42-3), also known as p-anisylurea, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂.[1][2][3][4][5] Accurate determination of its molecular weight is a fundamental prerequisite in numerous scientific contexts, including chemical synthesis, quality control, and drug discovery. The molecular weight serves as a primary identifier and a critical parameter for verifying the integrity and purity of a synthesized compound. Any deviation from the theoretical mass can indicate the presence of impurities, incomplete reactions, or unexpected adducts, all of which can have significant consequences in downstream applications.

This guide will focus on the use of Electrospray Ionization Mass Spectrometry (ESI-MS), a powerful and widely adopted analytical technique for the molecular weight determination of polar, thermally labile compounds such as this compound.[6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for methodological design. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1][2][3]
Average Molecular Weight 166.18 g/mol [1][3][4][5]
Monoisotopic Mass 166.074227566 Da[2]
CAS Number 1566-42-3[1][2][4][5]
IUPAC Name (4-methoxyphenyl)urea[2]
Melting Point 164-165°C[4]
Form Powder to crystal[5]

Principle of Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process, thus reducing the likelihood of fragmentation.[7] This is particularly advantageous for obtaining clear molecular ion peaks. The process involves several key stages:

  • Sample Introduction and Nebulization : A dilute solution of the analyte is introduced through a fine, heated capillary to which a high voltage (typically 2-5 kV) is applied.[4] This high electric field causes the liquid to disperse into a fine aerosol of charged droplets.

  • Droplet Desolvation : The charged droplets are directed into a chamber with a countercurrent of heated drying gas (e.g., nitrogen).[8] This facilitates solvent evaporation, causing the droplets to shrink and the charge density on their surface to increase.

  • Ion Formation : As the solvent evaporates, the droplets reach a point of instability known as the Rayleigh limit, leading to "Coulomb fission" where they break into smaller droplets. This process repeats until gas-phase ions of the analyte are formed. For small molecules, this is often described by the Ion Evaporation Model (IEM).[4][8]

  • Mass Analysis : The generated ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[9][10]

  • Detection : A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

For a small molecule like this compound, ESI-MS in positive ion mode is expected to primarily generate a protonated molecular ion, [M+H]⁺. The mass spectrometer will detect this ion at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the molecular weight of this compound using ESI-MS.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep1 Dissolve this compound in organic solvent (e.g., Methanol) to a stock concentration of 1 mg/mL prep2 Perform serial dilution of the stock solution to a final concentration of ~10 µg/mL prep1->prep2 prep3 Filter the final solution through a 0.22 µm syringe filter prep2->prep3 ms1 Infuse the sample into the ESI source via syringe pump prep3->ms1 Introduce sample ms2 Acquire data in positive ion mode over a suitable m/z range (e.g., 100-500) ms1->ms2 analysis1 Identify the [M+H]⁺ peak in the mass spectrum ms2->analysis1 Generate spectrum analysis2 Calculate the molecular weight from the observed m/z value analysis1->analysis2 analysis3 Compare the experimental molecular weight with the theoretical value analysis2->analysis3

Caption: Experimental workflow for determining the molecular weight of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with steps included to ensure data quality and reliability.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for aiding protonation)

  • 2 mL autosampler vials with pre-slit septa[11]

  • 0.22 µm syringe filters

  • Calibrated micropipettes

2. Instrument and Parameters

  • Mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Syringe pump for direct infusion.

  • Ionization Mode : Positive

  • Capillary Voltage : 3.5 - 4.5 kV

  • Drying Gas Flow : Dependent on instrument, typically 5-12 L/min

  • Drying Gas Temperature : 250-350 °C

  • Mass Range : m/z 100 - 500

3. Sample Preparation

The goal is to prepare a clean, dilute sample to avoid contaminating the instrument and to achieve a stable spray.[11]

  • Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a clean glass vial to create a 1 mg/mL stock solution.

  • Working Solution Preparation : Take 10 µL of the stock solution and dilute it with 990 µL of methanol (or a mixture of methanol and water) to achieve a final concentration of 10 µg/mL.[11] Rationale: Overly concentrated samples can lead to signal suppression, ion source contamination, and poor mass resolution.[11]

  • Acidification (Optional) : If the signal is weak, add 0.1% formic acid to the working solution. Rationale: Formic acid can improve the efficiency of protonation for molecules with basic sites, leading to a stronger [M+H]⁺ signal.

  • Filtration : Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial. Rationale: This step removes any particulate matter that could clog the fine capillary of the ESI source.[11]

4. Data Acquisition

  • Instrument Calibration : Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This ensures high mass accuracy.

  • Sample Infusion : Load the prepared sample into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Begin acquiring mass spectra in positive ion mode. Average multiple scans to improve the signal-to-noise ratio.

5. Data Analysis and Interpretation

  • Spectrum Examination : The resulting mass spectrum should show the relative abundance of ions as a function of their m/z ratio.

  • Peak Identification : Locate the most abundant peak in the spectrum, which is expected to be the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 166.18 Da, the [M+H]⁺ peak should appear at an m/z of approximately 167.19.

  • Adduct Identification : Look for other potential adducts, such as the sodium adduct [M+Na]⁺ (at m/z ~189.17) or the potassium adduct [M+K]⁺ (at m/z ~205.16). The presence of these adducts can further confirm the molecular weight.[1]

  • Molecular Weight Calculation : Subtract the mass of the adduct ion (e.g., H⁺, ~1.0078 Da) from the observed m/z of the molecular ion peak to determine the experimental molecular weight of the neutral molecule.

  • Validation : Compare the experimentally determined molecular weight to the theoretical molecular weight (166.18 g/mol ). A high-resolution mass spectrometer can provide a mass accuracy of less than 5 ppm, allowing for unambiguous confirmation.[12]

Conclusion

The precise determination of the molecular weight of this compound is a critical step in its characterization. By employing Electrospray Ionization Mass Spectrometry with a carefully considered and methodologically sound protocol, researchers can achieve high-confidence results. This guide provides the foundational principles, a detailed experimental workflow, and the rationale behind key procedural steps to ensure the generation of accurate and reproducible data, upholding the principles of scientific integrity for professionals in research and drug development.

References

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Solubility Profile of 4-Methoxyphenylurea: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxyphenylurea (CAS 1566-42-3). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interaction, provide a robust, step-by-step protocol for experimental solubility determination using the gold-standard equilibrium shake-flask method, and offer insights into interpreting the resulting data. This guide is structured to empower researchers to not only measure but also predict and modulate the solubility of this compound for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction to this compound

This compound, also known as p-anisylurea, is a substituted urea derivative with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure features a central urea moiety flanked by a methoxy-substituted phenyl group.

  • Molecular Weight: 166.18 g/mol [3]

  • Melting Point: 164-165°C[4]

  • Appearance: White to almost white powder or crystal[3]

The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.[5] The presence and nature of substituents on the urea nitrogens critically modulate the molecule's overall physicochemical properties, including solubility, permeability, and bioavailability, making a thorough understanding of its solubility profile essential for effective application.[5]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This balance is dictated by two primary energetic considerations: the energy required to overcome the solute-solute interactions in the crystal lattice and the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, grounded in the principle that substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure Analysis of this compound

The solubility behavior of this compound is a direct consequence of its bifunctional nature:

  • The Urea Moiety (-NH-CO-NH-): This group is highly polar and capable of extensive hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[6] This functionality drives solubility in polar, protic solvents.

  • The Methoxyphenyl Group (CH₃O-C₆H₄-): This aromatic ring introduces significant non-polar, hydrophobic character. While the methoxy group's oxygen atom can act as a weak hydrogen bond acceptor, the overall contribution of this part of the molecule is to favor solubility in less polar or non-polar organic solvents.

The interplay between the hydrophilic urea core and the hydrophobic methoxyphenyl tail dictates that this compound will exhibit moderate solubility in a range of solvents, with peak solubility likely occurring in polar aprotic solvents that can satisfy the hydrogen-bonding requirements of the urea group without the competing self-association seen in highly protic solvents like water.

Expected Solubility Trends by Solvent Class

Based on the molecular structure, we can predict a general trend for the solubility of this compound.

G cluster_solvents Solvent Classes cluster_solubility Predicted Solubility of this compound Polar_Protic Polar Protic (e.g., Water, Methanol) [H-bond donors/acceptors] Solubility_Moderate Moderate Solubility Polar_Protic->Solubility_Moderate Good H-bonding but competes with solvent self-association Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) [H-bond acceptors] Solubility_High Highest Solubility Polar_Aprotic->Solubility_High Strong H-bond acceptance No solvent competition Non_Polar Non-Polar (e.g., Toluene, Hexane) [van der Waals forces] Solubility_Low Lowest Solubility Non_Polar->Solubility_Low Hydrophobic part interacts, but polar urea group disfavors G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid this compound to a known volume of solvent in a vial. C 3. Place vials in a temperature-controlled shaker (e.g., 25°C). A->C B 2. Prepare a parallel supersaturated sample by heating, then cooling to target temp. B->C D 4. Agitate for a set time (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E 5. Allow vials to stand, letting excess solid settle. D->E F 6. Withdraw an aliquot of the supernatant. E->F G 7. Immediately filter the aliquot through a 0.22 µm syringe filter. F->G H 8. Dilute the filtrate accurately with a suitable solvent for analysis. G->H I 9. Quantify concentration using a pre-calibrated analytical method (e.g., UV-Vis at 289 nm). H->I J J I->J Calculate Solubility (e.g., in mg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol Causality:

  • Step 1 & 2: Using an excess of solid ensures that the resulting solution is saturated. [7]Preparing a supersaturated sample and allowing it to precipitate provides a second, independent confirmation of the thermodynamic equilibrium point. [8]* Step 4: A duration of 24-48 hours is typically sufficient for most compounds to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended.

  • Step 7: Immediate filtration is critical to prevent the precipitation of the solute from the saturated solution due to temperature changes or solvent evaporation, which would lead to an underestimation of solubility. [7]* Step 9: Quantification requires a validated analytical method. For UV-Vis spectroscopy, a calibration curve must be generated using solutions of known concentrations. This compound has a reported λmax of 289 nm in ethanol, which can serve as a starting point for method development. [3]

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, organized table to facilitate comparison across different solvents and temperatures.

Illustrative Solubility Data Table

The following table presents a hypothetical yet plausible solubility profile for this compound at 25°C, based on the theoretical principles discussed. Researchers should replace this with their experimentally determined values.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Qualitative Assessment
Polar Protic Water80.1< 0.1Very Slightly Soluble
Methanol32.7~5.0Sparingly Soluble
Ethanol24.5~2.5Slightly Soluble
Polar Aprotic DMSO46.7> 50Freely Soluble
Acetone20.7~20.0Soluble
Acetonitrile37.5~8.0Sparingly Soluble
Non-Polar Toluene2.4< 0.5Very Slightly Soluble
Hexane1.9< 0.01Practically Insoluble

Interpretation: The illustrative data show the highest solubility in a polar aprotic solvent (DMSO), where the solvent can effectively solvate the polar urea group via hydrogen bond acceptance without the high energy cost of disrupting a strongly self-associated solvent network like water. Solubility is moderate in alcohols and lower in non-polar solvents, aligning with our theoretical predictions.

Conclusion

The solubility of this compound is a complex property dictated by the dual hydrophilic and hydrophobic nature of its molecular structure. While theoretical principles provide a strong predictive framework, accurate quantitative data can only be obtained through rigorous experimental determination. The shake-flask method detailed in this guide offers a reliable and robust pathway to generating high-quality solubility data. This information is a critical prerequisite for the successful design of chemical reactions, purification strategies, and, particularly in the pharmaceutical sciences, the development of viable drug delivery systems.

References

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The Phenylurea Scaffold: A Chronicle of Chemical Versatility from Agriculture to Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Historical Discovery and Development of Phenylurea Compounds

Abstract

The phenylurea scaffold, a deceptively simple chemical motif, represents one of the most versatile and impactful privileged structures in modern science. Its journey, spanning over seven decades, is a compelling narrative of serendipitous discovery, rational design, and profound societal impact. This guide chronicles the historical discovery and developmental trajectory of phenylurea compounds, beginning with their revolutionary introduction as agricultural herbicides, followed by their pivotal role in transforming diabetes management as sulfonylureas, and culminating in their modern application as life-extending targeted cancer therapeutics. We will explore the key scientific breakthroughs, delve into the structure-activity relationships that guided their evolution, and detail the mechanistic principles that underpin their diverse biological activities. This technical guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing a foundation for future innovation.

The Agricultural Revolution: Phenylurea Herbicides

The story of phenylureas begins not in a pharmacy, but in the field. In the post-war era of agricultural intensification, the need for effective weed control was paramount. Scientists at DuPont embarked on a screening program that would change the face of agriculture.

1.1. Discovery and Foundational Compounds

In 1951, the synthesis and subsequent discovery of the herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea, commercially known as Monuron, marked the dawn of the phenylurea herbicide era.[1] Introduced by DuPont in 1952, Monuron was a non-selective, systemic herbicide that offered potent and long-lasting control of a broad spectrum of weeds, particularly in non-cropland areas.[1] This discovery was not an isolated event but the start of a major chemical family. The development of phenylurea herbicides expanded rapidly, leading to the introduction of numerous analogues like Diuron, Linuron, and Isoproturon, which offered varying degrees of selectivity and persistence for use in specific crops.[2][3][4]

1.2. Mechanism of Action: Inhibition of Photosystem II

The efficacy of phenylurea herbicides lies in their ability to disrupt the most fundamental of plant processes: photosynthesis. Specifically, they act as potent inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[5][6][7]

Causality of Action: Phenylurea herbicides bind to the D1 quinone-binding protein within the PSII complex.[4][5][7] This binding event physically blocks the QB binding site, preventing the transfer of electrons from the primary quinone acceptor (QA) to the plastoquinone (PQ) pool. The interruption of this electron transport chain halts CO2 fixation and the production of ATP and NADPH, the energy currencies required for plant growth.[7] While this inhibition leads to slow starvation, the rapid herbicidal effect is caused by a secondary process: the blockage of electron flow promotes the formation of highly reactive oxygen species (ROS) which cause lipid peroxidation, membrane damage, and rapid cellular disintegration.[4][7]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Primary Quinone) Pheo->QA Electron Flow QB_Site D1 Protein (QB Site) QA->QB_Site Electron Flow PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool Blocked Light Light (Photons) Light->P680 Herbicide Phenylurea Herbicide Herbicide->QB_Site

Caption: Phenylurea herbicides bind to the D1 protein at Photosystem II, blocking electron transport.

A Paradigm Shift in Diabetes Management: The Sulfonylureas

One of the most remarkable chapters in the phenylurea story is the serendipitous discovery of their profound hypoglycemic effects. This finding originated from research into antibacterial sulfonamide compounds during the 1940s.[8]

2.1. Serendipitous Discovery

In 1942, while treating typhoid patients with a new sulfonamide (2254RP), Marcel Janbon observed that some patients developed severe hypoglycemic symptoms, with several lapsing into comas.[8][9][10] This adverse effect piqued the interest of physiologist Auguste Loubatières, who subsequently demonstrated that the compound stimulated insulin secretion from the pancreas.[9][10] He conducted seminal experiments showing the drug was ineffective in fully pancreatectomized animals, correctly proposing that its action required functional pancreatic β-cells.[8][10] This foundational work laid the groundwork for the development of the sulfonylureas, a class of drugs that would become a mainstay of type 2 diabetes treatment for over 50 years.[11][12]

The first sulfonylurea marketed for diabetes was Carbutamide, though it was later withdrawn due to toxicity.[12] This led to the development of first-generation drugs like Tolbutamide in the 1950s, followed by more potent second-generation agents such as Glibenclamide (Glyburide), Glipizide, and Gliclazide.[12][13][14]

2.2. Mechanism of Action: KATP Channel Modulation

Sulfonylureas exert their glucose-lowering effect by directly targeting the ATP-sensitive potassium channel (KATP) on the plasma membrane of pancreatic β-cells.[11][15]

Causality of Action: The KATP channel is a complex of two subunits: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[15][16] Sulfonylureas bind with high affinity to the SUR1 subunit.[15][16] This binding event induces closure of the potassium channel, preventing the efflux of K+ ions from the cell.[11][15] The resulting accumulation of positive charge inside the cell leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, causing an influx of Ca2+ into the cell.[15] The rise in intracellular calcium triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[15][16]

Sulfonylurea_MoA cluster_BetaCell Pancreatic β-Cell Membrane K_ATP KATP Channel (SUR1 + Kir6.2) K+ Efflux K+ Efflux Depolarization Membrane Depolarization K_ATP->Depolarization ↓ K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Ca_Channel->Ca2+ Influx ↑ Ca2+ Influx Insulin Insulin Release Ca2+ Influx->Insulin Triggers Sulfonylurea Sulfonylurea Drug Sulfonylurea->K_ATP Binds & Closes Depolarization->Ca_Channel Activates

Caption: Sulfonylureas close KATP channels in β-cells, leading to insulin secretion.

2.3. Data Summary: Generations of Sulfonylureas

The evolution from first to second-generation sulfonylureas was driven by the need for increased potency and improved pharmacokinetic profiles.

Generation Examples Relative Potency Key Characteristics
FirstTolbutamide, ChlorpropamideLowerLarger doses required; longer half-lives for some agents (e.g., Chlorpropamide) leading to higher risk of hypoglycemia.[12][14]
SecondGlyburide (Glibenclamide), Glipizide, GliclazideHigher~100x more potent than first-generation; lower doses needed, reducing risk of certain side effects.[12][13]
ThirdGlimepirideHighSimilar potency to second-generation but may have differences in binding to the SUR subunit, potentially offering a slightly different clinical profile.[14]
The Modern Era: Phenylurea-based Kinase Inhibitors in Oncology

The inherent ability of the N,N'-diphenylurea structure to form critical hydrogen bonds made it an ideal scaffold for a new class of therapeutics: protein kinase inhibitors. This realization led to the development of targeted cancer therapies, most notably Sorafenib.

3.1. Rational Drug Design and Discovery of Sorafenib

Developed by Bayer and Onyx Pharmaceuticals, Sorafenib (Nexavar) was the culmination of a rational drug design and high-throughput screening campaign aimed at discovering inhibitors of the Raf/MEK/ERK signaling pathway, a critical driver of tumor cell proliferation.[17][18] Initially identified as a potent inhibitor of Raf-1 kinase, further studies revealed its power as a multi-kinase inhibitor, targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed a tumor).[19][20][21] The discovery cycle, from initial screening to FDA approval for advanced renal cell carcinoma in 2005, was completed in just 11 years.[18][22] Sorafenib is now approved for several cancers, including hepatocellular carcinoma and thyroid cancer.[17][19]

3.2. Mechanism of Action: Multi-Kinase Inhibition

Sorafenib's efficacy stems from its dual mechanism of action, simultaneously targeting kinases involved in tumor growth and tumor angiogenesis.[23][24]

  • Anti-proliferative Effect: Sorafenib inhibits intracellular serine/threonine kinases in the Raf/MEK/ERK pathway (including C-Raf, B-Raf, and mutant B-Raf).[23][25] By blocking Raf, it prevents downstream signaling that drives uncontrolled cell division.[23]

  • Anti-angiogenic Effect: Sorafenib inhibits multiple receptor tyrosine kinases (RTKs) on the cell surface that are crucial for angiogenesis.[25] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[20][24] By blocking these receptors, Sorafenib effectively cuts off the tumor's blood supply, starving it of oxygen and nutrients.[23]

Sorafenib_Pathway cluster_Angiogenesis Angiogenesis Pathway cluster_Proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis GrowthFactor Growth Factors RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib inhibits both the Raf kinase pathway and key angiogenesis receptors (VEGFR/PDGFR).

3.3. Data Summary: Kinase Inhibition Profile of Sorafenib

The following table summarizes the key kinase targets of Sorafenib, highlighting its multi-targeted nature. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Kinase Target Pathway Function Representative IC₅₀ (nM)
c-Raf Raf/MEK/ERKCell Proliferation6
B-Raf (wild-type) Raf/MEK/ERKCell Proliferation22
B-Raf (V600E mutant) Raf/MEK/ERKOncogenic Proliferation38
VEGFR-2 AngiogenesisVascular Permeability, Endothelial Cell Growth90
VEGFR-3 AngiogenesisLymphangiogenesis20
PDGFR-β AngiogenesisPericyte Recruitment, Vessel Maturation57
c-KIT VariousCell Survival, Proliferation68
(Note: IC₅₀ values are approximate and can vary based on assay conditions. Sources:[19][20][23][24])
Experimental Protocols & Synthetic Methodologies

The synthesis of the phenylurea core is fundamental to the development of these compounds. The most common and robust method involves the reaction of an appropriately substituted phenyl isocyanate with an amine.

4.1. Protocol: General Synthesis of a Phenylurea Derivative

This protocol describes a self-validating, standard laboratory procedure for the synthesis of a generic N,N'-disubstituted phenylurea, a core structure in many herbicides and kinase inhibitors.

Objective: To synthesize a phenylurea compound via the reaction of a phenyl isocyanate with a primary or secondary amine.

Materials:

  • Substituted Phenyl Isocyanate (1.0 eq)

  • Substituted Aniline or Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Round bottom flask with reflux condenser

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Hexane and Ethyl Acetate for TLC mobile phase

  • Filtration apparatus

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline/amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration). Begin stirring the solution at room temperature.

  • Reagent Addition: Add the substituted phenyl isocyanate (1.0 eq) dropwise to the stirring solution. The reaction is often exothermic; a cooling bath (ice/water) can be used to maintain room temperature if necessary.

  • Reaction Monitoring (Self-Validation): The reaction progress should be monitored by TLC. Spot the initial aniline/amine starting material and the reaction mixture on a TLC plate. Develop the plate in a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been completely consumed, and a new, typically less polar, product spot has formed. This provides an internal validation of reaction completion.

  • Work-up and Isolation: Upon completion, the reaction mixture may form a precipitate, which is the desired phenylurea product. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for many applications. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be recorded and compared to literature values if available.

4.2. Workflow: Screening for Kinase Inhibitory Activity

The discovery of compounds like Sorafenib relies on a systematic workflow to identify and characterize potential inhibitors from a library of synthesized phenylurea derivatives.

Kinase_Screening_Workflow A 1. Compound Library (Phenylurea Derivatives) B 2. Primary Screen (High-Throughput Assay vs. Target Kinase, e.g., Raf) A->B C 3. Hit Identification (Compounds showing >50% inhibition) B->C D 4. Dose-Response Assay (Determine IC50 values) C->D E 5. Selectivity Profiling (Test against a panel of off-target kinases) D->E F 6. Cellular Assays (Test for anti-proliferative effects in cancer cell lines) E->F G 7. Lead Optimization (SAR Studies to improve potency and properties) F->G

Caption: A typical workflow for identifying and optimizing phenylurea-based kinase inhibitors.

Conclusion and Future Perspectives

The historical journey of phenylurea compounds is a testament to the power of the chemical scaffold. From its origins in weed control, where it revolutionized agricultural productivity, to its unexpected but life-saving application in diabetes, and its current role at the forefront of targeted cancer therapy, the phenylurea motif has proven to be remarkably adaptable. Its ability to present substituents in a well-defined spatial orientation and engage in critical hydrogen-bonding interactions with biological targets is the key to its success.

Current research continues to explore the potential of phenylurea derivatives in other therapeutic areas, including as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for immunotherapy, as antiviral agents, and as anti-inflammatory compounds.[26][27] The legacy of the phenylurea scaffold demonstrates that even the simplest chemical structures can harbor immense biological potential, promising a future of continued discovery and innovation.

References
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A Preliminary Investigation into the Biological Effects of 4-Methoxyphenylurea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a preliminary research overview of the biological effects of 4-Methoxyphenylurea. While direct experimental data on this compound is limited, this document synthesizes findings from structurally related analogs and derivatives to infer its potential mechanisms of action and biological activities. The primary focus is on the antiproliferative and cytotoxic properties observed in key derivatives, particularly their interaction with the tubulin cytoskeleton and potential for enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the this compound scaffold. We will delve into the known biological activities of its derivatives, propose potential signaling pathways, and outline experimental protocols for future investigation.

Introduction to this compound and its Chemical Scaffold

This compound, also known as p-methoxyphenylurea, is an organic compound with the chemical formula C₈H₁₀N₂O₂.[1] Its structure consists of a urea group linked to a 4-methoxyphenyl substituent. While the biological activities of this compound itself are not extensively documented in publicly available literature, the presence of the 4-methoxyphenyl moiety in numerous biologically active compounds suggests its potential as a pharmacophore. This guide will explore the biological effects of key derivatives to build a foundational understanding of this chemical class.

Inferred Biological Activities from Key Derivatives

The primary evidence for the biological potential of this compound comes from the study of its more complex derivatives. These studies consistently point towards antiproliferative and cytotoxic effects, primarily through interaction with the microtubule network.

Antitubulin and Antimitotic Activity

A significant body of research highlights the role of 4-methoxyphenyl-containing compounds as potent antitubulin agents. A notable example is the derivative (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which has demonstrated potent antimitotic properties.[2] This compound acts as a microtubule depolymerizing agent by binding to the colchicine site on tubulin, leading to mitotic arrest and inhibition of cancer cell growth in the nanomolar range.[2]

Another structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog, also exhibits its cytotoxic effects through the inhibition of tubulin polymerization.[3][4] This inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[5]

These findings strongly suggest that the 4-methoxyphenyl group is a key structural feature for interaction with tubulin, and it is plausible that this compound itself could exhibit, albeit likely with lower potency, some level of tubulin-binding activity.

Cytotoxic and Antiproliferative Effects

Derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. PHT, for instance, displays IC₅₀ values in the nanomolar range against a panel of tumor cell lines.[3][4] Furthermore, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess anticancer activity against human glioblastoma and triple-negative breast cancer cell lines.[6] A derivative of ethylenediurea containing the this compound moiety has also been investigated for its anti-proliferative activity, drawing a connection to the anticancer properties of some cytokinins.[7]

The collective evidence from these derivatives points to a general antiproliferative potential of the this compound scaffold.

Potential for Enzyme Inhibition

Beyond cytotoxicity, there is evidence to suggest that compounds containing the 4-methoxyphenyl group may act as enzyme inhibitors. Several studies have identified derivatives of this class as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that has been targeted for the development of herbicides.[8][9][10][11][12] This suggests that the this compound structure could potentially interact with the active sites of specific enzymes, a hypothesis that warrants further investigation in a therapeutic context.

Postulated Mechanisms of Action and Signaling Pathways

Based on the observed biological effects of its derivatives, we can postulate the primary signaling pathways that may be modulated by this compound. The most prominent pathway is the one leading to mitotic arrest and apoptosis due to tubulin destabilization.

Disruption of Microtubule Dynamics and Induction of Mitotic Arrest

The inhibition of tubulin polymerization by 4-methoxyphenyl derivatives directly impacts the formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. If the cell is unable to satisfy the SAC, it will ultimately undergo apoptosis. This proposed mechanism is a common feature of many microtubule-targeting anticancer agents.

G cluster_0 Cellular Effects 4MPU_Derivative This compound Derivative Tubulin Tubulin Subunits 4MPU_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (Activated) Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives leading to apoptosis.

Methodologies for Future Investigation

To directly assess the biological effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Cell Proliferation and Cytotoxicity Assays

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Seed Cells in 96-well plate Treat Treat with 4-MPU (various concentrations) Start->Treat Incubate Incubate for 24, 48, 72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate 3-4h MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Tubulin Polymerization Assay

Objective: To directly assess the effect of this compound on tubulin polymerization.

Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit.

  • Assay Setup: Reconstitute purified tubulin in polymerization buffer. Add this compound at various concentrations to the tubulin solution. Use paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.

  • Measurement: Monitor the change in fluorescence or absorbance over time at 37°C using a plate reader.

  • Data Analysis: Plot the polymerization curves and compare the effect of this compound to the controls.

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat a selected cancer cell line with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Data Analysis: Quantify the percentage of cells in each phase and compare the treated samples to the vehicle control.

Summary and Future Directions

The preliminary research on the derivatives of this compound strongly suggests that this chemical scaffold holds promise as a source of novel therapeutic agents, particularly in the realm of oncology. The recurrent theme of antitubulin activity and broad cytotoxicity warrants a direct and thorough investigation of the parent compound, this compound.

Future research should focus on:

  • Direct Biological Evaluation: Conducting the proposed in vitro assays to determine the specific biological effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to identify key structural features for enhanced potency and selectivity.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, progressing to animal models to evaluate the in vivo efficacy and safety profile of this compound or its optimized derivatives.

  • Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the specific cellular targets of this compound.

By systematically exploring the biological landscape of this compound, the scientific community can unlock the full therapeutic potential of this intriguing chemical entity.

References

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2012). PMC. [Link]
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2022). PMC. [Link]
  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. (2010).
  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. (2010). PubMed. [Link]
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]
  • Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. (2011). PubMed. [Link]
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2007). PubMed. [Link]
  • p-Methoxyphenylurea. (2023). PubChem. [Link]
  • Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. (2017). PubMed. [Link]
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. (2015). Termedia. [Link]
  • Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7. (1981). PubMed. [Link]
  • Computational analyses of mechanism of action (MoA)
  • Enzyme inhibitor. (2023). Wikipedia. [Link]
  • Modulation of μ-opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue. (2014). PubMed. [Link]
  • Enzyme inhibition and kinetics graphs. (2023). Khan Academy. [Link]
  • Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. (2002). PubMed. [Link]
  • 4-Methylumbelliferone Modulates CAIX to Mitigate Hypoxia-Driven Dysregulation and Enhance PD-1 Immunotherapy in Lung Cancer. (2023). MDPI. [Link]
  • Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simul
  • The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. (2020). NIH. [Link]
  • Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. (2002). PubMed. [Link]
  • Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. (2013). PMC. [Link]
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (2015). Biblioteka Nauki. [Link]
  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
  • 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. (2017). PMC. [Link]

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A Comprehensive Technical Guide to 4-Methoxyphenylurea: Synthesis, Characterization, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth review of 4-Methoxyphenylurea (4-MPU), a key chemical intermediate and structural motif in medicinal chemistry and materials science. While the direct biological applications of 4-MPU are limited, its scaffold is integral to a wide array of derivatives exhibiting significant pharmacological activities, including anticancer and antioxidant properties. This document details the physicochemical properties of 4-MPU, provides validated protocols for its synthesis and purification, and explores the structure-activity relationships (SAR) and mechanisms of action of its most significant derivatives. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 4-MPU's chemistry and its potential as a building block for novel therapeutic agents.

Section 1: Introduction to this compound

This compound, also known as p-anisylurea, is an organic compound belonging to the urea family. Its structure consists of a central urea core substituted with a 4-methoxyphenyl group. This structural feature, combining a hydrogen-bond-donating urea moiety with a moderately lipophilic and electronically distinct methoxybenzene ring, makes it a versatile scaffold in chemical synthesis. The methoxy group can influence molecular conformation, solubility, and electronic properties, while the urea group is a well-established pharmacophore capable of forming critical hydrogen bond interactions with biological targets. Consequently, this compound serves as a foundational precursor for the synthesis of more complex molecules with tailored biological activities.

Section 2: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a stable solid under standard conditions.[1] Its key identifiers and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4-methoxyphenyl)urea[2]
CAS Number 1566-42-3[2][3]
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [2][4]
Appearance Solid[1]
Melting Point 153 °C[2]
SMILES COC1=CC=C(C=C1)NC(=O)N[2][4]
InChIKey PGUKYDVWVXRPKK-UHFFFAOYSA-N[2][4]

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons, the methoxy group, and the urea moiety.

  • Infrared (IR) Spectroscopy: IR spectra exhibit characteristic absorption bands for N-H stretching, C=O (urea carbonyl) stretching, and C-O-C (ether) stretching.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2]

Section 3: Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and reliable method is the reaction of p-anisidine (4-methoxyaniline) with an isocyanate or a cyanate salt. The protocol detailed below describes a standard laboratory procedure for its synthesis from p-anisidine and potassium cyanate.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the reaction of a primary amine (p-anisidine) with cyanic acid (generated in situ from potassium cyanate and an acid). The nucleophilic amine attacks the electrophilic carbon of the cyanic acid, leading to the formation of the urea derivative.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • pH paper

Step-by-Step Methodology:

  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of p-anisidine in a mixture of 100 mL of deionized water and 5 mL of concentrated hydrochloric acid. Stir until a clear solution of the amine salt is formed.

  • Preparation of Cyanate Solution: In a separate beaker, dissolve 4.0 g of potassium cyanate in 50 mL of warm deionized water.

  • Reaction: Slowly add the potassium cyanate solution to the stirred p-anisidine hydrochloride solution at room temperature. A white precipitate of this compound should begin to form immediately.

  • Completion and Isolation: Continue stirring the mixture for 30 minutes. Check the pH of the solution to ensure it is not strongly acidic. Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with two portions of cold deionized water (20 mL each) to remove any unreacted salts.

  • Drying: Allow the product to air dry on the filter paper, then transfer it to a watch glass and dry in an oven at 60-70 °C until a constant weight is achieved.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a purification technique based on the principle that the solubility of a compound increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent.

Materials:

  • Crude this compound

  • Ethanol/water mixture

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

  • Drying and Characterization: Dry the purified crystals and verify their purity by measuring the melting point and using spectroscopic methods (NMR, IR).

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve p-Anisidine in HCl/H2O s3 Mix Solutions & Stir at RT s1->s3 s2 Prepare KOCN Solution s2->s3 s4 Cool in Ice Bath s3->s4 s5 Vacuum Filter Crude Product s4->s5 p1 Dissolve Crude Product in Hot Ethanol s5->p1 Crude Product p2 Add Hot Water (Induce Crystallization) p1->p2 p3 Slow Cooling to RT, then Ice Bath p2->p3 p4 Vacuum Filter Pure Crystals p3->p4 p5 Dry and Characterize (MP, NMR, IR) p4->p5 end end p5->end Pure 4-MPU

Caption: Workflow for the synthesis and purification of this compound.

Section 4: Biological Activities and Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, its structural framework is present in numerous derivatives with potent biological activities. The methoxyphenylurea moiety often acts as a key pharmacophore, engaging in crucial interactions with biological targets.

  • Anticancer Activity: The 4-methoxyphenyl group is a common feature in potent anticancer agents.

    • EGFR Inhibitors: A series of 3-methylquinazolinone derivatives incorporating a 4-methoxyphenyl moiety demonstrated significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cell lines.[5] One derivative, in particular, showed higher antiproliferative activity against several cancer cell lines than the established drug Gefitinib.[5]

    • Tubulin Polymerization Inhibitors: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to the phenstatin family, inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and triggering apoptosis in human leukemia cells.[6]

    • Cytotoxicity: Novel pyridine-3-carbonitrile derivatives featuring a 4-methoxyphenyl group have shown promising antiproliferative effects against liver, prostate, and breast cancer cell lines.[7]

  • Antioxidant Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess significant antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid.[8] This activity is attributed to their ability to scavenge free radicals.

  • Enzyme Inhibition: Phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates containing a 4-alkynyloxy phenyl group (structurally related to the 4-methoxyphenyl group) have been synthesized as selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), which are key targets in inflammatory diseases and cancer.[9]

Section 5: Mechanistic Insights from Key Derivatives

The mechanism of action for compounds containing the this compound scaffold is diverse and target-specific. The parent compound's mechanism is not well-defined, but the mechanisms of its potent derivatives provide valuable insights.

Mechanism: Inhibition of EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[5] Its overexpression or mutation is a hallmark of many cancers. Quinazolinone-based derivatives containing the this compound scaffold function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the entire signaling cascade that leads to tumor growth and survival.

G cluster_membrane Cell Membrane cluster_pathway Signaling Pathway cluster_output Cellular Response EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K STAT JAK/STAT Pathway EGFR->STAT Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor 4-MPU Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits (ATP Site) EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Section 6: Structure-Activity Relationship (SAR) Analysis

SAR studies on derivatives of this compound reveal critical insights into the structural requirements for biological activity.

  • Role of the Methoxy Group: The position and presence of the methoxy group on the phenyl ring are often crucial. In a study of cathinone derivatives, the addition of a 4-methoxy group to α-PVP decreased its affinity and potency at the dopamine transporter by 6- to 10-fold, suggesting that in this context, the group is detrimental to activity.[10] Conversely, in many anticancer agents, the 4-methoxy group is essential for maintaining or enhancing potency, likely by participating in key binding interactions or by favorably modifying the compound's electronic and pharmacokinetic properties.[7][8]

  • Urea Moiety as a Hydrogen Bond Donor/Acceptor: The -NH-CO-NH- group is a classic hydrogen-bonding motif. In enzyme inhibition, these groups can act as both hydrogen bond donors and acceptors, forming tight interactions with amino acid residues in the active site of a target protein, as seen in EGFR inhibitors.[5]

  • Modifications to the Phenyl Ring: Substitutions on the 4-methoxyphenyl ring can modulate activity. For example, in a series of pyridine-3-carbonitrile derivatives, adding a bromine atom to the 4-methoxyphenyl ring at the 3-position resulted in compounds with potent antiproliferative effects.[7] This highlights that fine-tuning the electronic and steric properties of the ring system is a viable strategy for optimizing biological activity.

Section 7: Conclusion and Future Directions

This compound is a compound of significant interest, not for its intrinsic biological activity, but as a foundational scaffold for the development of potent and selective therapeutic agents. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for medicinal chemistry campaigns. The literature clearly demonstrates that derivatives incorporating this moiety exhibit a broad range of activities, most notably in oncology.

Future research should focus on expanding the chemical space around the this compound core. The synthesis of novel libraries of derivatives and their screening against a wider range of biological targets could uncover new therapeutic applications. Furthermore, detailed mechanistic studies, including co-crystallization with target proteins, will be essential for understanding the precise molecular interactions that drive biological activity and for guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Section 8: References

  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. Available from: [Link]

  • p-Methoxyphenylurea | C8H10N2O2 | CID 74066. PubChem, National Institutes of Health. Available from: [Link]

  • 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Chemsrc. Available from: [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed, National Institutes of Health. Available from: [Link]

  • Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. PubMed, National Institutes of Health. Available from: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Institutes of Health. Available from: [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. National Library of Medicine. Available from: [Link]

  • P-METHOXYPHENYLUREA. precisionFDA. Available from: [Link]

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An In-depth Technical Guide to 4-Methoxyphenylurea: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenylurea, a significant chemical entity in the landscape of synthetic organic chemistry and drug discovery. This document delves into its various synonyms and identifiers, outlines detailed synthetic pathways, and presents a thorough guide to its analytical characterization. With a focus on practical application and scientific integrity, this guide is designed to be an essential resource for professionals engaged in chemical research and pharmaceutical development. We will explore the causal relationships in synthetic choices, detail self-validating experimental protocols, and provide a foundation of authoritative references to support the presented information.

Chemical Identity and Nomenclature

This compound is a urea derivative characterized by a 4-methoxyphenyl group attached to one of the nitrogen atoms of the urea moiety. Understanding its various names and identifiers is crucial for effective literature searches and unambiguous communication in a research and development setting.

A comprehensive list of synonyms and identifiers for this compound has been compiled from various authoritative sources.[1] The International Union of Pure and Applied Chemistry (IUPAC) name is (4-methoxyphenyl)urea .[1]

Identifier Type Identifier Source
IUPAC Name (4-methoxyphenyl)urea[1]
CAS Number 1566-42-3[1]
PubChem CID 74066[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
InChIKey PGUKYDVWVXRPKK-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)NC(=O)N[1]

Common Synonyms and Alternative Names: [1]

  • p-Methoxyphenylurea

  • (4-Methoxyphenyl)urea

  • Urea, (4-methoxyphenyl)-

  • p-Anisylurea

  • 1-(4-methoxyphenyl)urea

  • N-(4-methoxyphenyl)urea

Synthesis of this compound

The synthesis of unsymmetrical diaryl ureas like this compound is a cornerstone of medicinal chemistry, often pivotal in the creation of kinase inhibitors and other therapeutic agents.[2] The urea functional group's ability to form hydrogen bonds makes it a valuable pharmacophore.[2] The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Below are two common and effective protocols for the synthesis of this compound and its derivatives.

One-Step Synthesis from an Amine and Isocyanate Precursor

This is a direct and often high-yielding approach that involves the in-situ generation of an isocyanate from an amine, followed by reaction with another amine.

One_Step_Synthesis amine 4-Methoxyaniline isocyanate 4-Methoxyphenyl isocyanate (in situ) amine->isocyanate + Triphosgene, Base product This compound isocyanate->product + Ammonia Source triphosgene Triphosgene base Base (e.g., Et3N) ammonia Ammonia Source (e.g., NH4OH)

Figure 1: Workflow for the one-step synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxyaniline (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Isocyanate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous THF to the cooled reaction mixture. Stir the mixture at this low temperature for 30 minutes to facilitate the formation of the 4-methoxyphenyl isocyanate intermediate.[2][3]

  • Urea Formation: To this mixture, add an aqueous solution of ammonia (e.g., ammonium hydroxide, 2 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Two-Step Synthesis via a Carbamate Intermediate

This method offers more control and can be advantageous when dealing with sensitive substrates. It involves the formation of a stable carbamate intermediate which is then reacted with an amine.

Two_Step_Synthesis cluster_0 Step A: Carbamate Formation cluster_1 Step B: Urea Formation amine 4-Methoxyaniline carbamate Phenyl (4-methoxyphenyl)carbamate amine->carbamate + Phenyl Chloroformate, Pyridine chloroformate Phenyl Chloroformate product This compound carbamate->product + Ammonia Source ammonia Ammonia Source

Figure 2: Workflow for the two-step synthesis via a carbamate intermediate.

Experimental Protocol:

  • Step A: Synthesis of Phenyl (4-methoxyphenyl)carbamate

    • Dissolve 4-methoxyaniline (1 equivalent) in a mixture of anhydrous THF and anhydrous pyridine in a round-bottom flask at 0 °C.

    • Slowly add phenyl chloroformate (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting phenyl (4-methoxyphenyl)carbamate by column chromatography or recrystallization.[2]

  • Step B: Synthesis of this compound

    • Dissolve the purified phenyl carbamate from Step A (1 equivalent) in pyridine.

    • Add an ammonia source (e.g., ammonium hydroxide, 1 equivalent) to the solution.

    • Stir the reaction at room temperature and monitor its completion by TLC.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by recrystallization to obtain this compound.[2]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the urea moiety. The aromatic protons will likely appear as two doublets in the range of δ 6.8-7.5 ppm. The methoxy protons will be a singlet at around δ 3.7-3.8 ppm. The NH and NH₂ protons will appear as broad singlets, with their chemical shifts being solvent-dependent.[4]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the urea group (around δ 155-160 ppm), the aromatic carbons, and the methoxy carbon (around δ 55 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • N-H stretching: Two bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1510-1570 cm⁻¹.

  • C-O stretching: A strong band around 1240 cm⁻¹ for the aryl ether.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 166. Key fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and cleavage of the methoxy group.[9]

Biological Activity and Applications in Drug Development

Unsymmetrical N,N'-diaryl ureas are a class of compounds with significant importance in anticancer drug design.[3] The urea moiety is adept at forming hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor.[3] While specific biological activities for this compound are not extensively documented in readily available literature, its structural motif is present in numerous biologically active compounds.

Derivatives of ethylenediurea containing the 4-methoxyphenyl urea moiety have shown anti-proliferative activity.[10] Furthermore, other methoxyphenyl derivatives have been investigated for a range of biological activities, including cytotoxic and antitubulin effects.[11][12] This suggests that this compound can serve as a valuable scaffold or building block for the synthesis of novel therapeutic agents. Its chemical structure is amenable to modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Researchers and scientists should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

References

  • BenchChem. (2025). 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis.
  • Genc, H., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74066, p-Methoxyphenylurea.
  • Pıhtılı, G., & Tuncer, H. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate.
  • Hadfield, J. A., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC.
  • NIST. (n.d.). Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. NIST Chemistry WebBook.
  • Koval, O., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC.
  • Royal Society of Chemistry. (n.d.). Table of Contents.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • Pessoa, C., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032565).
  • Redwood Toxicology Laboratory. (2024). Toxicology Result Reports.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for Methoxyurea analysis.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....
  • Wang, L., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed.
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  • Toxicology Investigators Consortium. (n.d.). The Toxicology Investigators Consortium 2022 Annual Report. PMC.
  • ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure....
  • BenchChem. (n.d.). Quantification of 4'-Methoxyflavonol in Plant Extracts by High-Performance Liquid Chromatography (HPLC).
  • Gorski, A., et al. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI.
  • Wang, Y., et al. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
  • NIST. (n.d.). 4-Methoxyphenol, TMS derivative. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline.
  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Methoxyphenol.
  • Iyer, R. N., & Goldstein, I. J. (n.d.). Chemical Synthesis of p-Nitrophenyl Laminarabioside and Sophoroside.
  • Jacob, P., et al. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed.
  • OverdoseFreePA. (n.d.).
  • YouTube. (2021).
  • ResearchGate. (n.d.). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Methoxyphenylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methoxyphenylurea Scaffold

The N,N'-diaryl urea motif is a cornerstone in modern medicinal chemistry, renowned for its ability to form robust hydrogen bonds with biological targets. The urea linkage features two NH groups as hydrogen bond donors and a central carbonyl oxygen that acts as a hydrogen bond acceptor. This structural arrangement allows for high-affinity binding to enzyme active sites, particularly kinase ATP-binding pockets.

Among these structures, the 1-(4-methoxyphenyl)urea core is a privileged scaffold. Its inclusion in molecular design has led to a multitude of biologically active compounds with a wide therapeutic window, including anticancer, anti-proliferative, and immunomodulatory agents.[1] Molecules incorporating this scaffold are central to the development of targeted therapies, most notably kinase inhibitors like Sorafenib, a multi-kinase inhibitor used in cancer treatment.[2]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and adaptation.

Foundational Synthetic Strategies

The construction of the urea bond is the central challenge. While numerous methods exist, they predominantly converge on a few key strategies that offer reliability, versatility, and scalability. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the second aryl ring, and the presence of sensitive functional groups.

The Isocyanate Pathway: A Convergent and Efficient Approach

The most direct and widely employed route to unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aryl amine.[2][3] This pathway is highly efficient and typically proceeds under mild conditions. The core of this strategy lies in obtaining the requisite isocyanate intermediate, which can be achieved in two primary ways.

  • From Pre-formed Isocyanates: If the desired aryl isocyanate is commercially available or readily synthesized, it can be directly reacted with 4-methoxyaniline to yield the target urea derivative.

  • In Situ Isocyanate Generation: More commonly, the isocyanate is generated in situ from a corresponding primary amine using a phosgene equivalent.[3] This one-pot approach avoids the isolation of the often-toxic and moisture-sensitive isocyanate intermediate. Historically, highly toxic phosgene gas was used, but modern protocols overwhelmingly favor safer, solid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) or diphosgene.[4][5] The in situ generated isocyanate is then immediately trapped with 4-methoxyaniline to form the final product.

Alternative Carbonylating Agents

For substrates that may be incompatible with phosgene-based reagents, alternative carbonyl sources can be employed. These methods typically involve a two-step sequence:

  • Activation of the Amine: One of the aryl amines is first reacted with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or a chloroformate (e.g., phenyl chloroformate) to form an activated intermediate (an imidazolide or a carbamate).[3][5][6]

  • Displacement: This stable, isolable intermediate is then reacted with the second aryl amine (e.g., 4-methoxyaniline) in a subsequent step. The second amine displaces the leaving group (imidazole or phenoxide) to form the urea bond.[5] While this approach involves an additional step, it offers excellent control and can be advantageous when dealing with complex substrates.

Rearrangement-Based Methods

Named reactions such as the Curtius, Hofmann, and Lossen rearrangements provide alternative pathways to the critical isocyanate intermediate from carboxylic acids, amides, or hydroxamic acids, respectively.[3][7] In these reactions, the isocyanate is generated via a rearrangement and can be trapped in situ by an amine to afford the desired urea derivative.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of the aryl isocyanate intermediate and the primary pathways for its generation and subsequent conversion to the target this compound derivatives.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Generation cluster_reagents Reagents Aryl_Amine Aryl Amine (Ar-NH2) Isocyanate Aryl Isocyanate (Ar-N=C=O) Aryl_Amine->Isocyanate In situ generation p_Anisidine 4-Methoxyaniline Product 1-Aryl-3-(4-methoxyphenyl)urea p_Anisidine->Product Isocyanate->Product Trapping Triphosgene Triphosgene / CDI / Chloroformates Triphosgene->Isocyanate G A 1. Dissolve Aryl Amine & Et3N in anhydrous THF under N2 B 2. Cool reaction to 0-5 °C (ice bath) A->B C 3. Add Triphosgene solution slowly B->C D 4. Stir at 0-5 °C for 30-60 min (Isocyanate formation) C->D E 5. Add 4-Methoxyaniline D->E F 6. Warm to room temperature and stir for 2-4 hours E->F G 7. Monitor by TLC F->G H 8. Aqueous Work-up (Quench, Extract, Wash) G->H I 9. Purify (Chromatography/Recrystallization) H->I P Final Product I->P

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the starting aryl amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

  • Isocyanate Formation: Cool the solution to 0-5 °C using an ice-water bath. In a separate flask, dissolve triphosgene (0.33 eq) in a small volume of anhydrous THF. Add this triphosgene solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the isocyanate intermediate is typically accompanied by the precipitation of triethylamine hydrochloride.

  • Urea Formation: To this mixture, add a solution of 4-methoxyaniline (1.0-2.0 eq) in anhydrous THF. [1][5]5. Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Two-Step Synthesis via a Phenyl Carbamate Intermediate

This method provides an alternative route that avoids the direct use of triphosgene with the final amine coupling partner. It is particularly useful if the starting amine is precious or if the one-pot method proves low-yielding. [1][5] Step A: Synthesis of Phenyl Carbamate

  • In a round-bottom flask, dissolve the starting aryl amine (1.0 eq) in a mixture of anhydrous THF and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl chloroformate (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Perform an aqueous work-up by adding water and extracting with an organic solvent. Wash the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the resulting phenyl carbamate intermediate by column chromatography or recrystallization.

Step B: Synthesis of the Final Urea Product

  • Dissolve the purified phenyl carbamate from Step A (1.0 eq) in pyridine.

  • Add 4-methoxyaniline (1.0 eq) to the solution.

  • Heat the reaction mixture to approximately 50 °C and stir until the reaction is complete (monitor by TLC). [1]4. Cool the reaction mixture and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 1-aryl-3-(4-methoxyphenyl)urea.

Quantitative Data Summary

The choice of synthetic method can significantly impact the final yield. The following table summarizes representative yields for the synthesis of a specific derivative, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, using the protocols described above.

MethodKey ReagentsProduct YieldReference
One-Pot Synthesis (2-aminophenyl)(1H-pyrrol-2-yl)methanone, Triphosgene, 4-methoxyaniline72%[1][5]
Two-Step Synthesis (2-aminophenyl)(1H-pyrrol-2-yl)methanone, Phenyl chloroformate, 4-methoxyaniline52% (overall)[5]

Product Characterization

Confirmation of the product's identity and purity is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to identify include the two distinct N-H protons of the urea linkage (typically appearing as singlets in the 8-10 ppm range in DMSO-d₆), the aromatic protons, and the methoxy group protons (a sharp singlet around 3.7-3.8 ppm). [2]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the N-H bonds (around 3300 cm⁻¹) and a strong C=O (carbonyl) stretch for the urea group (around 1640-1710 cm⁻¹). [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. [5]

Safety and Handling

  • Triphosgene: This reagent is highly toxic and corrosive. It is a solid substitute for phosgene gas but can release phosgene upon heating or contact with nucleophiles. Always handle triphosgene in a certified chemical fume hood with extreme caution. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Isocyanates: Aryl isocyanates are potent respiratory and skin sensitizers. Avoid inhalation and skin contact.

  • Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. [Link]
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals (Basel). [Link]
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2016). Molbank. [Link]

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Application Notes & Protocols: Leveraging the 4-Methoxyphenylurea Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 4-methoxyphenylurea scaffold in the discovery and development of novel anticancer therapeutics. This document outlines the molecular rationale, key biological mechanisms, and detailed experimental protocols for synthesizing and evaluating compounds derived from this privileged chemical structure.

Introduction: The Significance of the this compound Moiety in Oncology

The this compound group is a cornerstone pharmacophore in modern oncology, most notably as a central component of several FDA-approved multi-kinase inhibitors. Its prevalence in successful anticancer drugs is not accidental; it stems from a unique combination of structural and electronic properties that facilitate high-affinity binding to the ATP-binding pocket of various protein kinases.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The this compound moiety serves as a highly effective "hinge-binding" element, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.

Prominent examples of drugs incorporating this scaffold include:

  • Sorafenib (Nexavar®): A multi-kinase inhibitor approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. It targets VEGFR, PDGFR, and Raf kinases.

  • Regorafenib (Stivarga®): Another multi-kinase inhibitor used for metastatic colorectal cancer and gastrointestinal stromal tumors, with a similar target profile to Sorafenib.

These notes will guide researchers in leveraging this validated scaffold for the rational design and evaluation of new chemical entities with potential for enhanced efficacy, improved selectivity, or the ability to overcome drug resistance.

Core Mechanism of Action: Targeting Kinase Signaling Pathways

The primary anticancer mechanism of compounds containing the this compound scaffold is the inhibition of protein kinases. This inhibition occurs at the cellular level, blocking signal transduction pathways that drive tumor growth and angiogenesis.

Molecular Interactions and Hinge Binding

The diaryl urea structure, of which this compound is a key example, functions as a Type II kinase inhibitor. It binds to and stabilizes the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mode of binding offers a high degree of selectivity for certain kinases.

The key molecular interactions are:

  • Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea moiety form a bidentate hydrogen bond with the highly conserved amino acid backbone in the hinge region of the kinase.

  • Hydrophobic Interactions: The phenyl rings on either side of the urea group occupy hydrophobic pockets within the ATP-binding site. The 4-methoxy group can provide additional favorable interactions.

Downstream Signaling Consequences

By inhibiting key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases (B-Raf, C-Raf), these compounds can simultaneously block two critical cancer-promoting pathways:

  • Anti-Angiogenesis: Inhibition of VEGFR blocks the signaling cascade initiated by VEGF, which is essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

  • Anti-Proliferation: Inhibition of the Ras/Raf/MEK/ERK signaling pathway, a central driver of cell proliferation, directly halts the uncontrolled growth of cancer cells.

Below is a diagram illustrating the dual inhibitory effect on these pathways.

G cluster_0 Angiogenesis Pathway cluster_1 Proliferation Pathway cluster_2 Drug Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Tumor Angiogenesis PKC->Angiogenesis GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Drug This compound-Based Inhibitor (e.g., Sorafenib) Drug->VEGFR Inhibits Drug->Raf Inhibits caption Figure 1. Dual inhibition of angiogenesis and proliferation pathways.

Caption: Figure 1. Dual inhibition of angiogenesis and proliferation pathways.

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed, step-by-step protocols for the synthesis of a representative this compound-containing compound and its subsequent biological evaluation.

Protocol: Synthesis of a Diary Urea Derivative

This protocol describes a general method for synthesizing a diaryl urea compound from 4-methoxyphenyl isocyanate and a substituted aniline.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, a key intermediate structurally related to Sorafenib.

Materials:

  • 4-methoxyphenyl isocyanate

  • 4-chloro-3-(trifluoromethyl)aniline

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-chloro-3-(trifluoromethyl)aniline in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Inert Atmosphere: Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Addition of Isocyanate: While stirring at room temperature, add a solution of 1.05 equivalents of 4-methoxyphenyl isocyanate in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. A white precipitate will typically form within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Product Isolation: Once the reaction is complete, filter the resulting solid precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to yield the final product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., HepG2 - hepatocellular carcinoma).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Hit-to-Lead Optimization

The following diagram outlines a typical workflow for advancing a preliminary "hit" compound, identified through screening, towards a "lead" candidate with improved properties.

G A Initial Hit Compound (e.g., from screening) B Synthesize Analogs (Vary R-groups on phenyl rings) A->B C In Vitro Cytotoxicity Screening (MTT / CellTiter-Glo Assay) B->C D Determine IC50 Values C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Design next generation F Kinase Inhibition Assays (e.g., VEGFR, B-Raf) E->F Potent compounds G Cellular Mechanism of Action (Western Blot for p-ERK) F->G H ADME/Tox Profiling (Solubility, Permeability, etc.) G->H I Lead Candidate H->I caption Figure 2. Hit-to-Lead Optimization Workflow.

Caption: Figure 2. Hit-to-Lead Optimization Workflow.

Data Presentation and Interpretation

Quantitative data from biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Example Data Table

The table below presents hypothetical IC₅₀ data for a series of analogs based on the this compound scaffold, tested against two different cancer cell lines.

Compound IDR1 GroupR2 GroupHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
REF-01 HH15.225.8
CMPD-02 4-Cl3-CF₃0.81.5
CMPD-03 4-F3-CF₃1.22.1
CMPD-04 4-ClH5.69.3

Interpretation: The data suggests that the addition of a 4-chloro and 3-trifluoromethyl group on the second phenyl ring (CMPD-02) significantly enhances cytotoxic potency compared to the unsubstituted reference compound (REF-01). This provides a clear direction for further chemical modification and optimization.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. Its proven success in clinically approved drugs underscores its utility. The protocols and workflows detailed in these notes provide a robust framework for researchers to synthesize, evaluate, and optimize new compounds based on this privileged structure. Future efforts should focus on designing derivatives with novel kinase selectivity profiles to address unmet clinical needs and overcome existing mechanisms of drug resistance.

References

  • Title: Protein kinases as drug targets Source: Annual Review of Biomedical Engineering URL:[Link]
  • Title: The protein kinase complement of the human genome Source: Science URL:[Link]
  • Title: A-770041, a novel orally active quinazoline derivative that inhibits P-glycoprotein function Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
  • Title: Sorafenib in advanced clear-cell renal-cell carcinoma Source: New England Journal of Medicine URL:[Link]
  • Title: Regorafenib for patients with metastatic colorectal cancer who progressed after standard therapy: results of a prospective, multicenter, single-arm phase II trial Source: Annals of Oncology URL:[Link]

Application Note: A Comprehensive Workflow for the Evaluation of 4-Methoxyphenylurea as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most critically the formation of the mitotic spindle for chromosome segregation during cell division.[2] This essential role in cell proliferation makes tubulin one of the most validated and successful targets for cancer chemotherapy.[1][3]

Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., Vinca alkaloids, colchicine), which inhibit tubulin polymerization.[2][4] Both classes of drugs disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[1][5]

The urea moiety is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs, particularly as a key structural element in kinase inhibitors.[6] Furthermore, several classes of aryl-urea derivatives have been investigated for their anticancer properties, with some demonstrating the ability to interfere with microtubule formation.[7][8] This provides a strong rationale for investigating novel urea-containing compounds as potential tubulin inhibitors.

This application note provides a comprehensive, field-proven workflow for the characterization of 4-Methoxyphenylurea , a compound from this class, as a putative tubulin polymerization inhibitor. The protocols herein describe a logical progression from direct in vitro target engagement to the downstream cellular consequences, enabling researchers to build a robust data package to define its mechanism of action.

Chemical Properties: this compound

PropertyValueReference
CAS Number 1566-42-3[9][10]
Molecular Formula C₈H₁₀N₂O₂[10]
Molecular Weight 166.18 g/mol [10]
IUPAC Name (4-methoxyphenyl)urea[10]

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a microtubule-destabilizing agent. Like many small molecule inhibitors that target the colchicine binding site on β-tubulin, the compound is proposed to bind to soluble α/β-tubulin dimers.[4] This binding event sterically hinders the conformational changes required for the dimer to incorporate into a growing microtubule, thereby inhibiting polymerization. The resulting disruption of microtubule dynamics shifts the cellular equilibrium towards net depolymerization, leading to a loss of the microtubule network, mitotic arrest, and ultimately, apoptosis.

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Tubulin α/β-Tubulin Dimers Poly Polymerization (GTP-dependent) MT Polymerized Microtubule Depoly Depolymerization MT->Depoly Poly->MT Depoly->Poly MPU This compound Tubulin_Inhib α/β-Tubulin Dimers MPU->Tubulin_Inhib Binds to Tubulin Blocked Polymerization INHIBITED MT_Inhib Disrupted Microtubule Network Enhanced Depolymerization Favored MT_Inhib->Enhanced Blocked->MT_Inhib

Caption: Overall experimental workflow for validating this compound as a tubulin inhibitor.

Protocol 1: In Vitro Tubulin Polymerization Assay

Application: This is the definitive biochemical assay to determine if this compound directly inhibits the assembly of purified tubulin into microtubules. This protocol is adapted from established fluorescence-based methods for their high sensitivity and suitability for high-throughput screening. [11][12] Principle: The assay monitors the polymerization of tubulin in real-time. A fluorescent reporter dye is included, which preferentially binds to polymeric microtubules, causing a significant increase in its fluorescence signal. An inhibitor will prevent this increase, whereas a stabilizer will enhance it.

Materials:

  • Tubulin: >99% pure, bovine brain-derived (e.g., Cytoskeleton, Inc. #T240 or similar). Store at -80°C.

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP Solution: 10 mM in water. Store at -80°C.

  • Fluorescent Reporter: DAPI or a commercial fluorescence reporter designed for tubulin assays.

  • Glycerol: For enhancing polymerization.

  • Test Compound: this compound, dissolved in 100% DMSO to make a 10 mM stock.

  • Controls:

    • Positive Inhibitor Control: Nocodazole (1 mM stock in DMSO).

    • Positive Stabilizer Control: Paclitaxel (1 mM stock in DMSO).

    • Vehicle Control: 100% DMSO.

  • Equipment: Black, flat-bottom 96-well plates (non-binding surface recommended), temperature-controlled fluorescence plate reader (37°C capability, Ex/Em wavelengths appropriate for the reporter, e.g., ~360/450 nm for DAPI).

Experimental Protocol:

  • Preparation: Thaw all reagents on ice. Keep the tubulin protein on ice at all times to prevent premature polymerization. Pre-warm the plate reader to 37°C.

  • Compound Dilution: Prepare a 10x working stock of this compound and control compounds by serially diluting them in GTB. The final DMSO concentration in the assay should be kept constant and below 1%.

  • Reaction Mix Preparation (on ice): Prepare a master mix sufficient for all wells. The final concentration in the well (50 µL total volume) should be:

    • 2 mg/mL Tubulin

    • 1 mM GTP

    • 10% Glycerol

    • Fluorescent Reporter (as per manufacturer's recommendation)

    • Make up the volume with GTB.

  • Assay Plating:

    • Add 5 µL of the 10x compound dilutions (or vehicle/controls) to the appropriate wells of the pre-warmed 96-well plate.

    • To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. Avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

Data Analysis & Expected Results:

  • Plot fluorescence intensity versus time for each concentration.

  • The vehicle control should produce a sigmoidal curve representing nucleation, growth, and plateau phases.

  • Inhibition: this compound, if active, will show a dose-dependent decrease in the rate of polymerization and the final fluorescence signal (plateau height).

  • IC50 Calculation: Determine the plateau fluorescence value for each concentration. Plot these values against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

CompoundExpected EffectTypical IC50 Range
Vehicle (DMSO) Robust PolymerizationN/A
This compound Dose-dependent InhibitionTo be determined
Nocodazole Strong InhibitionLow µM
Paclitaxel Enhanced PolymerizationN/A (Enhancer)

Protocol 2: Antiproliferative Activity (IC50) Assay

Application: To determine the concentration of this compound required to inhibit the growth and viability of cancer cells by 50%. This assay provides a functional measure of the compound's potency in a cellular context.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HCT116 - colon).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in PBS, sterile-filtered.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well clear, flat-bottom cell culture plates, multichannel pipette, absorbance plate reader (570 nm).

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot percent viability versus the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to fit the data and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Application: To verify if the antiproliferative activity of this compound is due to an arrest at a specific phase of the cell cycle, which is a hallmark of anti-mitotic agents. [7] Principle: Cells are treated with the compound, fixed to permeabilize their membranes, and stained with a fluorescent dye (Propidium Iodide, PI) that binds stoichiometrically to DNA. A flow cytometer measures the fluorescence intensity of individual cells, which corresponds to their DNA content. Cells in G1 have 2N DNA content, cells in G2 or mitosis (M) have 4N DNA content, and cells in S phase have an intermediate amount.

Materials:

  • Cell Line: e.g., HeLa or HCT116.

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.

  • Fixative: Ice-cold 70% ethanol.

  • Equipment: Flow cytometer.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 18-24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells (as mitotic cells often detach). Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing slowly to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis & Expected Results:

  • Generate a DNA content histogram (fluorescence intensity vs. cell count).

  • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G1, S, and G2/M phases.

  • A potent tubulin inhibitor will cause a significant, dose-dependent accumulation of cells in the G2/M peak compared to the vehicle control, which will show a normal distribution.

Protocol 4: Immunofluorescence Microscopy of Microtubule Network

Application: To visually confirm that this compound disrupts the integrity of the microtubule cytoskeleton in treated cells.

Principle: Immunofluorescence uses specific antibodies to label a protein of interest (in this case, α-tubulin). A fluorescently-tagged secondary antibody binds to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope.

Materials:

  • Cells and Coverslips: Cells grown on sterile glass coverslips in a 12- or 24-well plate.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA in PBS.

  • Primary Antibody: Mouse anti-α-tubulin monoclonal antibody.

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Equipment: Fluorescence microscope with appropriate filters.

Experimental Protocol:

  • Cell Treatment: Treat cells grown on coverslips with this compound (e.g., at 2x IC50) for a suitable duration (e.g., 16-24 hours). Include a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Results:

  • Vehicle Control Cells: Will display a well-defined, intricate network of fine microtubule filaments extending throughout the cytoplasm. Nuclei will appear normal.

  • Treated Cells: The microtubule network will appear disorganized and largely depolymerized, resulting in diffuse cytoplasmic fluorescence. Cells arrested in mitosis will be rounded, with condensed, fragmented, or misaligned chromosomes (stained by DAPI) and abnormal spindle structures.

References

  • Firsching, A., Zips, D., & Dittmann, K. (1995). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
  • García-Arribas, A. B., et al. (2024). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Omega. [Link]
  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?.
  • Yang, H., et al. (2014). New benzimidazole-2-urea derivates as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Aryapour, H., et al. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening.
  • Wiechmann, S., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Wiechmann, S., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Belisario, M. A., et al. (2002). Kinetics of β-tubulin alkylation and microtubule disruption induced by [urea-14C]-4-tBCEU.
  • Youn, P., & David, K. (2021). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents.
  • Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • Klinkova, A. A., et al. (2018). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • Hamel, E., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry. [Link]
  • Ma, C., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74066, p-Methoxyphenylurea. PubChem. [Link]
  • Bariwal, J., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]
  • Wrona, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. [Link]
  • El-Naggar, M., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Methoxyphenylurea-Containing Compounds in Protein Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Methoxyphenylurea Moiety in Kinase Inhibition

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets.[3] The this compound scaffold has emerged as a key pharmacophore in the design of potent protein kinase inhibitors. Its significance is exemplified by its presence in Sorafenib (Nexavar®), an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[4][5]

Sorafenib's therapeutic success stems from its ability to target multiple kinases involved in both tumor cell proliferation and angiogenesis.[6][7] It is a potent inhibitor of the Raf serine/threonine kinases (Raf-1, B-Raf, and the oncogenic B-Raf V600E mutant) and several receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), c-KIT, and Flt-3.[4][6][8] The urea linkage in Sorafenib, which includes the 4-methoxyphenyl group, is crucial for its binding to the kinase active site. This application note provides a comprehensive guide for researchers interested in evaluating the inhibitory activity of novel compounds containing the this compound moiety against relevant protein kinases.

Core Principles of Kinase Inhibition Assays

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound.[9] Kinases catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a protein or peptide).[9] The inhibitory potential of a compound is determined by quantifying the reduction in substrate phosphorylation or the consumption of ATP. A variety of assay formats are available, each with its own advantages and limitations.

The choice of assay depends on several factors, including the specific kinase, the nature of the inhibitor, required throughput, and available instrumentation.[10] Broadly, these assays can be categorized as either biochemical assays, which utilize purified kinase and substrate, or cell-based assays, which measure kinase activity within a cellular context.[2]

Biochemical Kinase Inhibition Assays

Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase. They are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50).

Workflow for a Typical Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Dilutions mix_reagents Combine Kinase, Substrate, and Test Compound prep_reagents->mix_reagents 1. Reagent Dispensing initiate_reaction Initiate Reaction with ATP mix_reagents->initiate_reaction 2. Start Reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation 3. Enzymatic Reaction stop_reaction Stop Reaction incubation->stop_reaction 4. Terminate add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent 5. Signal Generation measure_signal Measure Signal (Luminescence, Fluorescence, etc.) add_detection_reagent->measure_signal 6. Readout data_analysis Data Analysis (IC50 Determination) measure_signal->data_analysis 7. Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol 1: In Vitro Raf-1 Kinase Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to determine the IC50 value of a this compound-containing compound against human Raf-1 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in kinase activity due to inhibition results in a higher luminescent signal.

Materials:

  • Recombinant human Raf-1 kinase

  • MEK1 (inactive) as a substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compound (with a this compound moiety)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the kinase/substrate mixture by diluting recombinant Raf-1 and MEK1 in Kinase Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and micromolar range for the substrate.

    • Prepare the ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at the Km value for the kinase to accurately determine the Ki from the IC50.[11]

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Radiometric)

This protocol details a classic and highly sensitive radiometric assay to measure the inhibition of VEGFR-2 by a test compound. This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • ATP and [γ-³²P]ATP

  • Test compound

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter or phosphorimager

Procedure:

  • Compound and Reagent Preparation: As described in Protocol 1, prepare serial dilutions of the test compound. Prepare the kinase, substrate, and a mixture of cold ATP and [γ-³²P]ATP in the Kinase Reaction Buffer.

  • Assay Setup:

    • In a microcentrifuge tube, combine the Kinase Reaction Buffer, recombinant VEGFR-2, and the poly(Glu, Tyr) substrate.

    • Add the desired concentration of the test compound or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for validating the activity of an inhibitor in a more physiologically relevant context.[2] These assays measure the inhibition of a specific kinase signaling pathway within intact cells.

Signaling Pathway of a Key Sorafenib Target: The RAF/MEK/ERK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Sorafenib Sorafenib (this compound-containing) Sorafenib->RAF Inhibition

Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a this compound-containing compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context. For example, to assess Raf inhibition, one can measure the phosphorylation of MEK.

Materials:

  • Cancer cell line known to have an active RAF/MEK/ERK pathway (e.g., A375 melanoma cells with B-Raf V600E mutation)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle (DMSO) for a specified period (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-MEK) as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation and Interpretation

Quantitative data from kinase inhibition assays should be presented clearly to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Profile of Sorafenib

Kinase TargetIC50 (nM)Assay Type
Raf-16Biochemical
B-Raf22Biochemical
B-Raf (V600E)38Biochemical
VEGFR-290Biochemical
VEGFR-320Biochemical
PDGFR-β57Biochemical
c-Kit58Biochemical
Flt-358Biochemical

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[13][14]

Table 2: Cellular Activity of a Hypothetical this compound-Containing Compound (Compound X)

Cell LineTarget PathwayCellular AssayIC50 (µM)
A375 (B-Raf V600E)RAF/MEK/ERKp-MEK Inhibition0.15
HUVECVEGFR SignalingCell Proliferation0.5
GIST-T1 (c-Kit mutant)c-Kit SignalingCell Viability0.8

Conclusion

The this compound scaffold is a validated and valuable starting point for the design of novel protein kinase inhibitors. The protocols and principles outlined in this application note provide a robust framework for the comprehensive evaluation of such compounds. A multi-faceted approach, combining sensitive biochemical assays with physiologically relevant cell-based models, is essential for characterizing the potency, selectivity, and mechanism of action of these potential therapeutic agents. Careful assay design, optimization, and data interpretation are paramount to advancing promising candidates through the drug discovery pipeline.

References

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Clinical Pharmacology and Biopharmaceutics Review for Nexavar (sorafenib). (n.d.). U.S.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Sorafenib.
  • PubChem. (n.d.). Sorafenib. National Center for Biotechnology Information.
  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J.-F., de Oliveira, A. C., Santoro, A., Raoul, J.-L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J.-F., Borbath, I., Häussinger, D., … Bruix, J. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378–390.
  • GraphPad Prism. (n.d.). Dose-response curves.
  • ResearchGate. (n.d.). Chemical structure of sorafenib.
  • Google Patents. (n.d.). Sorafenib pharmaceutical composition having high bioavailability and application.
  • Wikipedia. (n.d.). Sorafenib.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Liang, T. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Smalley, K. S. M. (2015). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. Pigment Cell & Melanoma Research, 28(1), 4-5.
  • Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH.
  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen.
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology, 144(12), 2319–2348.
  • Hatzivassiliou, G., Song, K., Yen, I., Brandhuber, B. J., Anderson, D. J., Alvarado, R., Ludlam, M. J. C., Stokoe, D., Gloor, S. L., Vigers, G., Morales, T., Malek, S., … Insko, E. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Domainex. (n.d.). Kinase Drug Discovery.
  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases.
  • Knippschild, U., Krüger, M., & Bischof, J. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 19(8), 12344-12362.
  • InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor.
  • Zhang, C., Spevak, W., Zhang, Y., Burton, E. A., Ma, Y., Habets, G., Zhang, J., Lin, J., Ewing, T., Matusow, B., Tsang, G., Marimuthu, A., Cho, H., Wu, G., Wang, W., … Bollag, G. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation.
  • Giansanti, P., Tsi-Tsi-So, Y. K., Tor-Sin, K., & Rix, U. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. Molecular & Cellular Proteomics, 13(11), 2841-2853.
  • ResearchGate. (n.d.). Heatmaps showing the targets of the 41 KIs.
  • Narayanan, J., Tamilanban, T., Kumar, P. S., Guru, A., Muthupandian, S., Kathiravan, M. K., & Arockiaraj, J. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Basic and Clinical Physiology and Pharmacology, 34(3), 263-278.
  • Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310.

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Application Note: Comprehensive Analytical Characterization of 4-Methoxyphenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-Methoxyphenylurea (p-Anisylurea), a compound relevant in synthetic chemistry and drug development. Detailed protocols are outlined for structural elucidation, purity assessment, and physicochemical analysis, employing a suite of modern analytical instrumentation. This guide is intended for researchers, scientists, and quality control professionals, offering both theoretical justifications and practical, step-by-step methodologies.

Introduction

This compound (Figure 1) is a urea derivative characterized by a methoxy-substituted phenyl group. Its proper identification, purity determination, and characterization are critical for ensuring product quality, understanding its chemical behavior, and meeting regulatory standards in pharmaceutical and chemical research. An integrated analytical approach, combining spectroscopic, chromatographic, and thermal methods, is essential for a complete and reliable characterization. This note details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA) for this purpose.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound (C₈H₁₀N₂O₂).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are foundational for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2][3]
Melting Point 164-165°C[1][4]
Boiling Point 284.7 ± 23.0 °C (Predicted)[4]
UV λmax 289 nm (in Ethanol)[5]
Appearance White to off-white powder/crystal[5]

Structural Elucidation and Identification

Confirming the chemical structure and identity of this compound is the primary step in its characterization. A combination of NMR, FTIR, and Mass Spectrometry provides unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The expected chemical shifts and splitting patterns are highly characteristic of the this compound structure.[6]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the analyte and exchange labile protons on the urea nitrogens, which can then be observed in the spectrum.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Data:

¹H NMR Data (DMSO-d₆, 400 MHz)¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~3.70 (s, 3H)-OCH₃ protons~55.2-OCH₃ carbon
~5.75 (s, 2H)-NH₂ protons~113.8C3/C5 (Aromatic)
~6.85 (d, 2H)H3/H5 (Aromatic)~120.5C2/C6 (Aromatic)
~7.30 (d, 2H)H2/H6 (Aromatic)~132.0C1 (Aromatic)
~8.30 (s, 1H)Ar-NH- proton~154.5C4 (Aromatic)
~155.6C=O (Urea)
(Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument.)[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Rationale: The FTIR spectrum of this compound will exhibit characteristic absorption bands for N-H, C=O, C-O, and aromatic C-H bonds, confirming the presence of the urea and methoxyphenyl moieties.[9][10]

Protocol: FTIR Analysis (ATR or KBr Pellet)

  • Sample Preparation (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typical parameters: 4000-400 cm⁻¹ range, 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify the major absorption peaks and assign them to the corresponding functional groups.

Expected Key Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (asymmetric & symmetric) from -NH₂ and -NH-
3050 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching (-OCH₃)
~1640C=O stretching (Amide I band of urea)[11]
~1550N-H bending (Amide II band)[10]
~1240C-O-C asymmetric stretching (aryl ether)
~830C-H out-of-plane bending (para-substituted benzene)
(Note: Peak positions can be influenced by hydrogen bonding and sample state.)[12][13]
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it should produce a strong signal for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.[14]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography (optional, for sample introduction):

    • Use a short C18 column.

    • Mobile phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the measured exact mass with the theoretical mass.

Expected Mass Spectrometry Data:

IonTheoretical m/zObserved m/zDescription
[M+H]⁺167.0815~167.081Protonated molecule
[M+Na]⁺189.0634~189.063Sodium adduct
[C₇H₈NO]⁺122.0600~122.060Fragment from loss of -CONH₂
[C₆H₄O]⁺108.0575~108.057Fragment representing methoxyphenyl cation[3]

Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of this compound and quantifying it in various matrices.

Rationale: Reversed-phase HPLC is well-suited for separating moderately polar organic compounds. The methoxyphenyl chromophore allows for sensitive detection using a UV detector at or near its λmax of 289 nm.[15][16][17]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Filter and degas both solvents before use.

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol or acetonitrile.

    • Prepare the sample for analysis at a concentration of approximately 0.5 mg/mL in the same diluent.

  • Instrumentation and Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (e.g., 20% B to 80% B over 15 min) or Isocratic (e.g., 40% Acetonitrile / 60% Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 289 nm (or 254 nm as a general-purpose wavelength)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure method performance.

Solid-State and Thermal Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of this compound, such as melting point, thermal stability, and decomposition profile.[18][19]

Rationale: DSC measures heat flow associated with thermal transitions, providing an accurate melting point and detecting phenomena like polymorphism.[20] TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition and the presence of residual solvents or water.[21]

Protocol: Thermal Analysis (DSC and TGA)

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • DSC Acquisition:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

  • TGA Acquisition:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of decomposition from the weight loss curve.

Expected Thermal Data:

TechniqueParameterExpected ResultInterpretation
DSC Melting EndothermOnset ~164 °C, Peak ~165-166 °CConfirms melting point and indicates crystalline nature. A sharp peak suggests high purity.
TGA DecompositionOnset of major weight loss > 200 °CIndicates the compound is thermally stable up to its melting point.

Integrated Analytical Workflow

A comprehensive characterization of this compound involves a logical sequence of analyses. The following workflow ensures that identity, structure, purity, and physical properties are thoroughly evaluated.

Caption: Integrated workflow for the complete characterization of this compound.

References

  • ResearchGate. FTIR spectra of urea derivative.
  • Lord, R.C. & Merrifield, R.E. The Infra-red Absorption Spectrum and Structure of Urea. Journal of Chemical Physics.
  • Chemsrc. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3.
  • ResearchGate. FTIR spectra of pure urea (a), the molecular precursor (b), and the....
  • ResearchGate. FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener.
  • ResearchGate. Physicochemical properties of 4-MAcPh.
  • ResearchGate. a ATR-FTIR spectrum of the viscose film; b ATR-FTIR spectra of urea....
  • Pharmaguideline. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • National Center for Biotechnology Information. p-Methoxyphenylurea. PubChem Compound Database.
  • PubMed. Thermal analysis methods for pharmacopoeial materials.
  • ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6).
  • University of Victoria. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE.
  • Pharmaguideline. Steps for HPLC Method Development.
  • Scion Research. Thermal analysis of materials.
  • Chemistry LibreTexts. 2.8: Thermal Analysis.
  • ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • EAG Laboratories. Thermal Analysis Techniques | Polymers.
  • precisionFDA. P-METHOXYPHENYLUREA.
  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • PubMed. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of 4-Methoxyphenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxyphenylurea. The developed method is designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its potential degradation products and impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the fundamental principles of the method, detailed experimental protocols, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS No. 1566-42-3), also known as p-anisylurea, is a chemical compound with potential applications in pharmaceutical and agrochemical research.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, a validated analytical method is crucial for ensuring its quality, purity, and stability throughout the development and manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]

The objective of this work is to provide a comprehensive, scientifically sound HPLC method and validation protocol for this compound. The method is designed to be stability-indicating, a critical attribute for assessing the intrinsic stability of the molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[2][6]
Synonyms p-Anisylurea, (p-methoxyphenyl)urea[2][6]
CAS Number 1566-42-3[6][7]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1][7]
Melting Point 164-165°C[6][7]
Solubility Slightly soluble in Methanol[6]
UV λmax 289 nm (in Ethanol)[6]

The presence of a chromophore in the this compound structure, evidenced by its UV absorbance at 289 nm, makes UV detection a suitable and sensitive choice for this HPLC method.[6]

Proposed Stability-Indicating HPLC Method

The following HPLC method is proposed for the analysis of this compound. The selection of a C18 stationary phase is based on the non-polar nature of the phenyl ring, while the mobile phase composition is chosen to provide optimal retention and peak shape.

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Any standard HPLC system with a UV detectorProvides broad applicability.
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separating moderately polar to non-polar compounds.
Mobile Phase Acetonitrile and Water (e.g., 40:60, v/v)A common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized for desired retention time.
Elution Mode IsocraticSimplifies the method and improves reproducibility for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.
Detection Wavelength 289 nmCorresponds to the λmax of this compound, ensuring maximum sensitivity.[6]
Run Time Approximately 10 minutesCan be adjusted based on the retention time of the analyte and any late-eluting impurities.
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase before use to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Use sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[8][9] The following parameters should be assessed:

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

Protocol:

  • Forced Degradation Studies: Subject the this compound sample to various stress conditions to induce degradation. These conditions should include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Acceptance Criteria: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main this compound peak (resolution > 1.5) and from each other. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10][11]

Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability standards under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) should remain within the predefined limits for all variations.

Data Presentation

The following tables provide a template for summarizing the validation data.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of Peak Areas (n=6) | ≤ 1.0% | |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%
100%
120%

| Mean % Recovery | 98.0% - 102.0% | |

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 289 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

The logical flow of the method validation process is illustrated below.

Validation_Logic Method_Development Method Development Validation_Protocol Validation Protocol Definition (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow for HPLC method validation.

Conclusion

The proposed RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The detailed validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. This application note serves as a comprehensive resource for scientists and researchers involved in the development and quality control of this compound.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 115-121.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Multiresidue HPLC methods for phenyl urea herbicides in water. Analytical Chemistry, 68(18), 3012-3016.
  • Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov.
  • precisionFDA. (n.d.). P-METHOXYPHENYLUREA.
  • National Center for Biotechnology Information. (n.d.). p-Methoxyphenylurea. PubChem Compound Database.

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Application Note: Identification and Characterization of 4-Methoxyphenylurea using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the identification of 4-Methoxyphenylurea (CAS No. 1566-42-3) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds and agrochemicals. Due to its polarity and thermal lability, direct GC-MS analysis of this compound can be challenging. This guide details two effective approaches: a direct injection method that carefully manages thermal degradation and a more robust method involving derivatization to enhance volatility and stability. The protocols provided are intended for researchers, scientists, and drug development professionals, offering detailed methodologies, from sample preparation to data interpretation, grounded in established scientific principles.

Introduction: The Analytical Challenge of Phenylureas

This compound, a substituted phenylurea, possesses a molecular structure that includes a polar urea group and a methoxyphenyl moiety. The presence of active hydrogens in the urea group contributes to its relatively low volatility and susceptibility to thermal degradation at elevated temperatures typical of GC injectors.[3] Direct analysis can sometimes lead to the formation of degradation products, such as the corresponding isocyanate, which may complicate spectral interpretation.[1][4]

To overcome these challenges, chemical derivatization is a widely employed strategy for the GC-MS analysis of ureas and other polar compounds.[3][5] This process involves chemically modifying the analyte to increase its volatility and thermal stability.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for replacing active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule more amenable to GC analysis.[2][6]

This application note provides detailed protocols for both a direct injection GC-MS method, suitable for screening purposes where controlled degradation can be reproducibly managed, and a more quantitative and structurally confirmatory method based on silylation with BSTFA.

Principles of GC-MS for Analyte Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] The GC separates volatile and semi-volatile compounds in a mixture based on their physical and chemical properties as they pass through a capillary column.[7] The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint" for identification.[8]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 1566-42-3[1][2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Boiling Point 284.7±23.0 °C at 760 mmHg[1]
Melting Point 164-165 °C[1]

Experimental Protocols

This section outlines two distinct protocols for the GC-MS analysis of this compound. The choice of method will depend on the analytical objective, whether it is rapid screening or robust quantitative analysis.

Protocol 1: Direct Injection GC-MS Analysis

This method is predicated on the principle that while thermal degradation may occur, it can be controlled and reproducible under optimized GC conditions, allowing for reliable identification based on the retention time and mass spectrum of the primary degradation product, 4-methoxyphenyl isocyanate, or the parent compound if it is sufficiently stable under the chosen conditions.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as acetone or ethyl acetate. Create a working standard of 10 µg/mL by diluting the stock solution with the same solvent.

  • GC-MS Instrument Setup:

    • GC Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Injector: Use a split/splitless injector. A split injection with a ratio of 20:1 is a good starting point to minimize column loading and potential degradation.

    • Injector Temperature: A lower injector temperature (e.g., 200-220 °C) should be evaluated to minimize thermal degradation.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 250 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Injection and Data Acquisition: Inject 1 µL of the working standard solution and acquire the data.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum. Identify the peak corresponding to this compound or its primary thermal degradation product.

Protocol 2: GC-MS Analysis with BSTFA Derivatization

This protocol is the recommended approach for achieving enhanced sensitivity, improved peak shape, and unambiguous identification of this compound. Silylation with BSTFA converts the polar urea group into a less polar, more volatile, and more thermally stable TMS derivative.[2][6]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable aprotic solvent such as pyridine or acetonitrile.

    • Ensure the sample is completely dissolved. If necessary, gently warm the vial.

  • Derivatization Reaction:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[2] The TMCS acts as a catalyst.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • GC-MS Instrument Setup:

    • GC Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Injector: Split/splitless injector, with a split ratio of 20:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 120 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Injection and Data Acquisition: After the vial has cooled to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram for the peak corresponding to the di-TMS-4-Methoxyphenylurea derivative. Examine the mass spectrum to confirm its identity.

Data Interpretation and Expected Fragmentation Patterns

The interpretation of the mass spectrum is the cornerstone of analyte identification in GC-MS.

Expected Fragmentation for Underivatized this compound

Under EI conditions, the fragmentation of this compound is expected to be driven by the cleavage of the bonds adjacent to the urea and methoxy groups. Key expected fragments include:

  • Molecular Ion (M•+): m/z 166. The presence and intensity of this peak will depend on the stability of the molecule under the chosen GC conditions.

  • [M-NH₂]•+: m/z 150. Loss of an amino radical.

  • [M-CONH₂]•+: m/z 123. Cleavage of the urea group.

  • 4-Methoxyphenyl Isocyanate ion: m/z 149. A potential thermal degradation product or fragment.

  • 4-Methoxyaniline ion: m/z 123.

  • Methoxyphenyl Cation: m/z 107. Loss of the urea group.

Expected Fragmentation for di-TMS-4-Methoxyphenylurea

The derivatized molecule will have a significantly higher molecular weight (166 + 2*72 = 310 g/mol ). The fragmentation will be dominated by the stable trimethylsilyl groups.

  • Molecular Ion (M•+): m/z 310.

  • [M-15]•+: m/z 295. Loss of a methyl group from a TMS moiety, a characteristic fragmentation of silylated compounds.[8][9]

  • [M-73]•+: m/z 237. Loss of a TMS group.

  • TMS ion: m/z 73. A prominent peak in the spectra of silylated compounds.

Method Validation Considerations

For use in regulated environments, such as pharmaceutical quality control, the chosen GC-MS method must be validated in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the GC-MS analysis of this compound, highlighting the two primary pathways discussed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Pathway Sample Sample Dissolution Dissolution in Aprotic Solvent Sample->Dissolution Direct_Injection Protocol 1: Direct Injection Dissolution->Direct_Injection Screening Derivatization Protocol 2: BSTFA Derivatization Dissolution->Derivatization Quantitative/ Confirmatory GC_Separation Gas Chromatography Separation Direct_Injection->GC_Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection & Fragmentation GC_Separation->MS_Detection Data_Analysis Data Analysis: Spectrum Interpretation MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for the di-TMS derivative of this compound.

Fragmentation_Pathway M di-TMS-4-Methoxyphenylurea (M•+) m/z = 310 M_minus_15 [M-CH₃]⁺ m/z = 295 M->M_minus_15 - •CH₃ M_minus_73 [M-TMS]⁺ m/z = 237 M->M_minus_73 - •TMS TMS_ion [TMS]⁺ m/z = 73 M_minus_15->TMS_ion Further Fragmentation

Caption: Predicted fragmentation of di-TMS-4-Methoxyphenylurea.

Conclusion

The identification of this compound by GC-MS is effectively achieved through two primary methodologies. Direct injection offers a rapid screening approach, provided that instrument parameters are carefully controlled to ensure reproducible thermal behavior. For robust, sensitive, and quantitative analysis, derivatization with BSTFA is the superior method. This protocol transforms the analyte into a thermally stable, volatile derivative with a characteristic mass spectrum, facilitating unambiguous identification. The successful application of these methods, underpinned by a strong understanding of the underlying chemical principles and adherence to validation best practices, will enable researchers and drug development professionals to accurately characterize this compound in their samples.

References

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-734. [Link]
  • ChemSrc. (2024). 1-(4-Methoxyphenyl)urea.
  • Gómez-Ramos, M. D., & Agüera, A. (2005). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Environmental Science & Technology, 39(2), 524-530.
  • Lakshmi, S., & R, R. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(4), 70-75.
  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • PubChem. (n.d.). p-Methoxyphenylurea.
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet.
  • ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS | Request PDF.
  • PubMed. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • LCGC International. (2011). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • Scion Instruments. (n.d.). Sample preparation GC-MS.
  • Kopka, J., Schauer, N., Krueger, S., Birkemeyer, C., Usadel, B., Bergmüller, E., ... & Fernie, A. R. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(3), 245-257. [Link]
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Application Note: Unambiguous Structural Elucidation of 4-Methoxyphenylurea using 1D and 2D Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the determination of molecular structure in organic chemistry.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] This application note provides a comprehensive guide for the structural elucidation of 4-Methoxyphenylurea using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For researchers, scientists, and professionals in drug development, mastering NMR interpretation is crucial for confirming molecular identity, assessing purity, and understanding structure-activity relationships.

This document will detail the necessary protocols, from sample preparation to the interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra, to unequivocally confirm the structure of this compound. The causality behind experimental choices and the self-validating nature of combining different NMR techniques will be emphasized throughout.

Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes transitions between these levels, and the resulting signal is detected.[1]

The precise frequency at which a nucleus resonates, known as its chemical shift (δ) , is highly sensitive to its local electronic environment.[3] This allows chemists to differentiate between atoms in different parts of a molecule. Furthermore, interactions between neighboring nuclear spins result in spin-spin coupling , which splits NMR signals into multiplets and provides information about the connectivity of atoms.[3]

Experimental Workflow: A Step-by-Step Approach

A systematic approach combining several NMR experiments is essential for unambiguous structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) filter Filter sample to remove particulates prep->filter tube Transfer to a clean 5 mm NMR tube filter->tube one_d 1D NMR: ¹H & ¹³C{¹H} tube->one_d two_d 2D NMR: COSY, HSQC, HMBC one_d->two_d proc Fourier Transform, Phasing, Baseline Correction two_d->proc assign Assign signals using 1D and 2D spectra proc->assign structure Confirm Structure of this compound assign->structure

Figure 1: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

Detailed Protocols and Methodologies

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4]

Protocol:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is important to avoid overlapping signals with the analyte.[6]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the solution.[5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[4]

  • Cap the NMR tube and label it clearly.

Data Acquisition: 1D NMR Experiments

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[1]

Expected ¹H NMR Data for this compound in DMSO-d₆:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃~3.7Singlet3H-
Ar-H (ortho to -OCH₃)~6.8Doublet2H~9.0
Ar-H (ortho to -NHCONH₂)~7.2Doublet2H~9.0
-NH₂~5.8Singlet (broad)2H-
-NH-~8.2Singlet (broad)1H-

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Protons on nitrogen atoms often appear as broad singlets due to quadrupole broadening and chemical exchange.

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound in DMSO-d₆:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~55
Ar-C (ortho to -OCH₃)~114
Ar-C (ortho to -NHCONH₂)~120
Ar-C (ipso to -OCH₃)~154
Ar-C (ipso to -NHCONH₂)~133
C=O (Urea)~157
Data Acquisition: 2D NMR Experiments

2D NMR techniques are indispensable for establishing the connectivity within a molecule, especially for complex structures.[7]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9] Cross-peaks in the COSY spectrum connect signals from coupled protons.[10]

Protocol:

  • Pulse Program: Standard COSY or DQF-COSY for higher resolution.[8]

  • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Interpretation: Look for cross-peaks that confirm the coupling between the aromatic protons on the phenyl ring. For this compound, a cross-peak will be observed between the doublets at ~6.8 ppm and ~7.2 ppm, confirming their ortho relationship.[11]

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[8][9] This is a powerful tool for assigning carbon signals based on their attached protons.

Protocol:

  • Pulse Program: Standard HSQC with gradient selection.

  • Acquisition: The sensitivity of this experiment is dependent on the proton signal, so a sufficient sample concentration is beneficial.[8]

  • Interpretation: A cross-peak will appear at the coordinates of the chemical shifts of a proton and its directly bonded carbon. This will allow for the unambiguous assignment of the protonated aromatic carbons and the methoxy carbon.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[8] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Protocol:

  • Pulse Program: Standard HMBC with gradient selection.

  • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to detect typical two- and three-bond correlations.[8]

  • Interpretation: Cross-peaks in the HMBC spectrum will connect protons to carbons over multiple bonds. This is key to piecing together the molecular fragments.

Integrated Data Analysis and Structural Confirmation

The true power of this NMR approach lies in the synergistic interpretation of all acquired data.

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Confirmed Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: The logical relationship between different NMR experiments leading to the final structural confirmation.

Step-by-Step Interpretation for this compound:

  • From ¹H NMR: Identify the signals for the methoxy group (singlet, 3H), the two distinct aromatic protons (two doublets, 2H each), and the urea protons (broad singlets). The integration confirms the number of protons in each environment.[12] The splitting pattern of the aromatic protons into two doublets is characteristic of a para-substituted benzene ring.[11][13]

  • From ¹³C NMR: Count the number of carbon signals to confirm the presence of all six unique carbons in the molecule.

  • From HSQC: Correlate the proton signals with their directly attached carbons. For example, the proton at ~3.7 ppm will show a cross-peak to the carbon at ~55 ppm, confirming the -OCH₃ group. Similarly, the aromatic protons at ~6.8 ppm and ~7.2 ppm will correlate to their respective carbons at ~114 ppm and ~120 ppm.

  • From COSY: Observe the cross-peak between the aromatic protons at ~6.8 ppm and ~7.2 ppm. This confirms their three-bond (ortho) coupling and establishes the connectivity within the aromatic ring.

  • From HMBC: This is the final piece of the puzzle.

    • Observe a correlation from the methoxy protons (~3.7 ppm) to the aromatic carbon at ~154 ppm. This is a three-bond correlation that definitively connects the methoxy group to the phenyl ring at the C-ipso position.

    • Look for correlations from the aromatic protons to the quaternary carbons. For example, the protons at ~6.8 ppm will show a correlation to the ipso-carbon attached to the urea moiety (~133 ppm).

    • A key correlation will be from the -NH- proton (~8.2 ppm) to the carbonyl carbon (~157 ppm) and to the ipso-aromatic carbon (~133 ppm), confirming the attachment of the urea group to the phenyl ring.

By systematically analyzing the data from these complementary NMR experiments, every atom and bond in the this compound molecule can be accounted for, leading to an unambiguous structural elucidation.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and self-validating methodology for the structural elucidation of small organic molecules like this compound. This application note has outlined the theoretical basis, provided detailed experimental protocols, and demonstrated the logical process of data interpretation. For scientists in pharmaceutical and chemical research, this comprehensive approach ensures the highest level of confidence in structural assignments, which is fundamental to advancing drug discovery and development programs. The use of modern NMR software can further streamline data processing and analysis.[14][15][16]

References

  • NMRium. (n.d.). The next-generation NMR software.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University of Delaware. (n.d.). NMR Data Processing Software.
  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Chemistry LibreTexts. (2024). Structure Determination: Nuclear Magnetic Resonance Spectroscopy.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Slideshare. (2017). Structural elucidation by NMR(1HNMR).
  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
  • Bruker. (n.d.). NMR Software | NMR Technologies.
  • Ryan, J. H. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(38), 7350-7351.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Slideshare. (2018). 2D NMR Spectroscopy.
  • University of Ottawa. (n.d.). Sample preparation.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2024). NMR Preparation.
  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring.
  • Canadian Journal of Chemistry. (1966). The effect of substituents on geminal proton–proton coupling constants.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(20), 4741-4742.
  • ResearchGate. (2015). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • ResearchGate. (2019). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6).
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • eScholarship.org. (2007). 1H NMR Relaxation in Urea.
  • YouTube. (2015). Interpreting NMR Spectra 1.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Methoxyphenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxic Profile of 4-Methoxyphenylurea

This compound (CAS 1566-42-3), also known as p-anisylurea or 1-(4-Methoxyphenyl)urea, is a urea derivative with potential applications in various fields, including as a synthetic analog of cytokinins with possible anti-proliferative activity.[1][2] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in drug discovery and development, providing essential information on the concentration-dependent toxicity of a compound in cultured cells.[3] These in vitro assays are fundamental for screening compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[3]

This guide provides a comprehensive framework for designing and executing a panel of in vitro experiments to thoroughly characterize the cytotoxic profile of this compound. We will move beyond simple viability readouts to explore multiple cellular processes, including metabolic activity, membrane integrity, apoptosis induction, and oxidative stress. This multi-parametric approach ensures a robust and nuanced understanding of the compound's interaction with biological systems.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for proper experimental design, particularly for stock solution preparation and determining relevant concentration ranges.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [2][4]
Appearance White to almost white powder/crystal[4]
Melting Point 164-165°C[4]
Solubility Slightly soluble in Methanol. Water solubility data for a related compound, 4-Methoxyphenol, is 40 g/L at 25°C.[5] It is recommended to empirically determine the solubility of this compound in the desired solvent, such as Dimethyl Sulfoxide (DMSO), for creating high-concentration stock solutions.[4]
Purity ≥98%[4]

Safety Precautions: this compound may be harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Strategic Selection of a Cytotoxicity Assay Panel

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-assay approach is strongly recommended to interrogate different cellular endpoints. This strategy allows for the differentiation between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and can provide insights into the potential mechanism of action.

A recommended primary screening panel would include assays for:

  • Metabolic Activity: To assess overall cell health and proliferation.

  • Membrane Integrity: To directly measure cell death via membrane rupture (necrosis).

  • Apoptosis Induction: To investigate programmed cell death pathways.

Further mechanistic studies could include: 4. Oxidative Stress: To determine if the compound induces the formation of reactive oxygen species (ROS).

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis A Prepare this compound Stock & Dilutions B Cell Seeding in 96-well Plates A->B C Compound Treatment (24, 48, 72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G ROS Detection Assay (Oxidative Stress) C->G H Calculate IC50 Values D->H E->H F->H G->H I Compare Results Across Assays H->I J Hypothesize Mechanism of Action I->J

Caption: General workflow for in vitro cytotoxicity testing.[3]

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are insoluble in aqueous solutions.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Materials:

  • This compound

  • Sterile DMSO

  • Selected cell line(s) (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[3][7]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570-590 nm[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.[3]

    • Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells.[3]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8] Measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11][12] The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[12][13]

Materials:

  • Treated cell culture plates (from a parallel experiment to the MTT assay)

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.

  • Lysis buffer (provided in kits, often a Triton X-100 solution)

  • 96-well flat-bottom assay plate

  • Microplate reader capable of measuring absorbance at ~490 nm[14]

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls:

    • Spontaneous LDH Release: Untreated cells.[3]

    • Maximum LDH Release: Untreated cells treated with lysis buffer for 45 minutes before supernatant collection.[3][14] This represents 100% cytotoxicity.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period with this compound, centrifuge the 96-well culture plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.[14]

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[14]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

Data Analysis (LDH): Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[15] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[16] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Treated cell culture plates (white-walled, opaque plates are required for luminescence assays)

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[18] Allow it to equilibrate to room temperature before use.[18]

  • Assay Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.[17]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Mixing: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes to induce cell lysis and initiate the reaction.[17]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

The relationship between apoptosis, necrosis, and the corresponding assays is visualized below.

G cluster_0 Cellular States cluster_1 Biomarkers & Assays Healthy Healthy Cell Apoptotic Apoptotic Cell (Programmed Cell Death) Healthy->Apoptotic Cytotoxic Insult Necrotic Necrotic Cell (Membrane Rupture) Healthy->Necrotic Cytotoxic Insult Metabolism High Metabolic Activity (MTT Assay) Healthy->Metabolism maintains Caspase Caspase-3/7 Activation (Caspase-Glo Assay) Apoptotic->Caspase activates LDH LDH Release (LDH Assay) Apoptotic->LDH releases (late stage) Necrotic->LDH releases

Caption: Relationship between cell states and cytotoxicity biomarkers.

Protocol 4: ROS Detection Assay for Oxidative Stress

Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[19] Many fluorescent probes are available to detect ROS. For example, DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable dye that, upon deacetylation by cellular esterases and subsequent oxidation by ROS, is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • ROS detection reagent (e.g., DCFDA or a commercial kit like ROS-Glo™)[19]

  • Treated cell culture plates (black-walled, clear-bottom plates are ideal for fluorescence)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with warm PBS or serum-free medium.

    • Prepare the ROS detection probe working solution in serum-free medium according to the manufacturer's instructions (e.g., 5-10 µM DCFDA).

    • Add the probe working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the probe solution and wash the cells again with warm PBS to remove any excess probe that has not entered the cells.

  • Measurement: Add PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the vehicle-treated control. Dose-response curves can then be generated by plotting the percentage of cell viability (or a relevant metric) against the log concentration of this compound.[20] From these curves, the half-maximal inhibitory concentration (IC₅₀) value can be calculated using non-linear regression analysis. The IC₅₀ represents the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability).[3]

AssayEndpoint MeasuredInterpretation of Low IC₅₀
MTT Metabolic activity / ViabilityPotent inhibition of metabolic processes or high cytotoxicity.[21]
LDH Release Loss of membrane integrity (necrosis)Potent induction of necrotic cell death.[11][13]
Caspase-3/7 Apoptosis inductionPotent induction of programmed cell death.[16][22]
ROS Detection Reactive Oxygen Species levelsPotent induction of oxidative stress.[19]

By comparing the IC₅₀ values obtained from the different assays, a researcher can begin to elucidate the primary mechanism of cytotoxicity. For example, a low IC₅₀ in the Caspase-3/7 assay coupled with a higher IC₅₀ in the LDH assay would suggest that this compound primarily induces apoptosis at lower concentrations.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Caspase 3/7 Activity. (2025). protocols.io.
  • LDH cytotoxicity assay. (2024). protocols.io.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • In Vitro Methods for the Evaluation of Oxidative Stress. (2017). Current Pharmaceutical Design, 23(27), 3939-3953.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Methods in Molecular Biology (Vol. 1951, pp. 15-22).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). In Methods in Molecular Biology (Vol. 2108, pp. 35-46).
  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius.
  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology.
  • SAFETY DATA SHEET - 4-Methoxyphenol. (2009).
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). Molecules, 30(3), 633.
  • Influence of extracellular pH on the accumulation and cytotoxicity of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea in human cell lines. (1995). Biochemical Pharmacology, 50(12), 2059-2066.
  • p-Methoxyphenylurea. (n.d.). PubChem.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. (2015). Hygeia Public Health, 50(2), 241-246.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (2015). Hygeia Public Health, 50(2), 241-246.
  • Cytotoxic effects of 4-Hydroxy-Tamoxifen. Dose-response curves for cell... (n.d.). ResearchGate.
  • Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1989). Toxicology Letters, 48(2), 121-149.
  • Comparison of cytotoxicity and genotoxicity of 4-hydroxytamoxifen in combination with Tualang honey in MCF-7 and MCF-10A cells. (2014). BMC Complementary and Alternative Medicine, 14, 109.

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The Role of 4-Methoxyphenylurea in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylurea, also known as p-anisylurea, is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a nucleophilic urea moiety and an electron-rich methoxy-substituted phenyl ring, allows it to serve multiple strategic roles in the construction of complex heterocyclic frameworks. This guide provides an in-depth analysis of its primary applications, focusing on its function as a core component in cyclocondensation reactions for pyrimidine synthesis and as a precursor for reactive isocyanates used in cycloaddition reactions. Detailed, field-tested protocols are provided to enable researchers to leverage this reagent for the development of novel, biologically active compounds.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of modern pharmaceuticals, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] The strategic selection of starting materials is paramount for the efficient synthesis of these vital structures. This compound has emerged as a reagent of significant interest due to its dual functionality.

  • The Urea Moiety (N-C-N Fragment): The urea backbone is a pre-formed, three-atom component (N-C-N) that is ideal for constructing six-membered heterocycles like pyrimidines through reactions with 1,3-dicarbonyl compounds or their equivalents.[2]

  • The 4-Methoxyphenyl Group: The methoxy group is a powerful electron-donating group that modulates the electronic properties of the molecule. In the final heterocyclic product, this substituent can significantly influence biological activity by affecting factors such as receptor binding affinity, solubility, and metabolic stability.[1][3]

This combination of a reactive core and a functionally important substituent makes this compound a "privileged" building block for generating libraries of compounds for drug discovery and materials science.

G cluster_start Starting Reagent cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products cluster_intermediate Intermediate start_node This compound path1 Cyclocondensation (e.g., Biginelli Reaction) start_node->path1 N-C-N Source path2 Thermal Conversion to Reactive Intermediate start_node->path2 Precursor prod1 Pyrimidines & Dihydropyrimidines path1->prod1 inter1 4-Methoxyphenyl Isocyanate path2->inter1 prod2 Fused N-Heterocycles via Cycloaddition inter1->prod2 [4+2] or [4+1] Cycloaddition

Caption: Key synthetic routes utilizing this compound.

Core Synthetic Application: Pyrimidine Ring Synthesis

One of the most powerful and direct applications of this compound is in the synthesis of pyrimidines and their derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), via the Biginelli reaction.[4][5]

Scientific Principle and Causality

The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and a urea derivative.[4] In this reaction, this compound serves as the N1-C2-N3 component of the resulting pyrimidine ring.

Why this works: The reaction is typically acid-catalyzed. The key step involves the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and the urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[5] Using an N-substituted urea like this compound directly installs the methoxyphenyl group at the N1 position of the heterocycle, a position often critical for biological activity.[6][7] This multicomponent approach is highly efficient, allowing for the rapid assembly of complex molecules from simple precursors.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product r1 Ar-CHO (Aldehyde) m1 N-Acyliminium Ion Formation r1->m1 r2 4-MeO-Ph-NH-CO-NH2 (this compound) r2->m1 + H+ r3 CH3-CO-CH2-COOEt (β-Ketoester) m2 Nucleophilic Attack by Ketoester Enol r3->m2 Enol form m1->m2 m3 Intramolecular Cyclization & Dehydration m2->m3 p1 N1-Substituted Dihydropyrimidinone (DHPM) m3->p1

Caption: Mechanism of the Biginelli reaction with this compound.

Advanced Application: Precursor to Reactive Isocyanates

Beyond direct cyclocondensation, this compound can be used as a stable, solid precursor to generate 4-methoxyphenyl isocyanate in situ or in a separate step. Isocyanates are highly valuable intermediates for a different class of heterocyclic syntheses, primarily cycloaddition reactions.

Scientific Principle and Causality

Ureas can undergo thermal decomposition (thermolysis) to yield an isocyanate and an amine.[8][9] For this compound, this reversible reaction yields 4-methoxyphenyl isocyanate and ammonia. By removing the volatile ammonia, the equilibrium can be driven towards the isocyanate product.

Why this is useful: 4-Methoxyphenyl isocyanate is a versatile liquid reagent that can participate in various cycloaddition reactions.[10] For example, it can act as a dienophile in a [4+2] Diels-Alder reaction or participate in [4+1] cycloadditions with isocyanide-based chemistry to form five-membered heterocycles.[11][12] This two-step approach—generating the isocyanate from the stable urea precursor followed by cycloaddition—expands the synthetic utility of this compound to a broader range of heterocyclic systems that are not accessible through direct cyclocondensation. This method is particularly advantageous as it avoids the direct handling of potentially hazardous isocyanates, which can be generated and consumed in the same pot.

G cluster_precursor Precursor cluster_intermediate Reactive Intermediate cluster_reactant Reaction Partner cluster_product Product pre This compound inter 4-Methoxyphenyl Isocyanate (MeO-Ph-N=C=O) pre->inter Heat (Δ) - NH3 prod Fused Heterocycle inter->prod [4+2] Cycloaddition react Diene / Azadiene / etc. react->prod

Caption: Generation of isocyanate for subsequent cycloaddition.

Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be employed.

Protocol 1: Synthesis of 6-Methyl-1-(4-methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details a classic Biginelli-type reaction to synthesize an N1-substituted dihydropyrimidinone.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound166.1810.01.66 g
Benzaldehyde106.1210.01.02 mL
Ethyl Acetoacetate130.1412.01.51 mL
p-Toluenesulfonic acid (p-TsOH)190.221.0190 mg
Ethanol46.07-25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), ethyl acetoacetate (1.51 mL, 12.0 mmol), and ethanol (25 mL).

  • Catalyst Addition: Stir the mixture to achieve a suspension and add p-toluenesulfonic acid (190 mg, 1.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup & Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol.

  • Drying & Characterization: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Urea-Tethered Heterocycle (General Method)

This protocol outlines a general strategy for coupling this compound to a pre-existing heterocyclic core that contains a reactive amine, via an isocyanate intermediate.

Materials & Reagents

ReagentRoleNotes
Heterocyclic Amine (Het-NH₂)Substratee.g., 2-aminopyridine, 2-aminobenzothiazole
Triphosgene or Phosgene equivalentIsocyanate generatorEXTREME CAUTION: Highly toxic. Use only with proper training and safety measures.
Triethylamine (TEA) or DIPEANon-nucleophilic baseTo scavenge HCl produced.
4-MethoxyanilineUrea precursorAn alternative to using this compound directly.
Anhydrous THF or DichloromethaneSolventMust be dry to prevent isocyanate quenching.

Procedure:

  • Isocyanate Formation (In Situ):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the heterocyclic amine (1.0 eq) in anhydrous THF.

    • Add triethylamine (2.2 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise via a syringe. CAUTION: HIGHLY TOXIC.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. This generates the heterocyclic isocyanate in situ.

  • Urea Formation:

    • To the freshly prepared isocyanate solution, add a solution of 4-methoxyaniline (1.1 eq) in anhydrous THF.

    • Stir the reaction mixture at room temperature overnight.

  • Workup & Isolation:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. . Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final urea-tethered heterocycle by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a powerful and strategic reagent for the synthesis of novel heterocyclic compounds. Its primary role as an "N-C-N" synthon in multicomponent reactions like the Biginelli synthesis provides a direct and efficient route to highly functionalized pyrimidine derivatives. Furthermore, its ability to serve as a stable precursor for 4-methoxyphenyl isocyanate opens up a vast chemical space accessible through cycloaddition chemistry. The presence of the methoxyphenyl group is not merely passive; it is a key feature for tuning the pharmacological and material properties of the final products, making this compound an indispensable tool for researchers in drug discovery and materials science.[13]

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Unspecified. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Ghavre, M., et al. (2016). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 12, 237-246.
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
  • Krasovsliy, A., et al. (2006). A New Synthesis of Biginelli Compounds. ARKIVOC, 2006(6), 185-195.
  • Kovyrshina, A. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • Al-Awadi, S. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
  • Fokin, A. A., et al. (2001). Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. ChemInform, 32(32).
  • Taha, M., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11.
  • ResearchGate. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives.
  • Béreš, M., & Pauk, K. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3286.
  • Unspecified. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 450-466.
  • Rigby, J. H. (n.d.). [6 + 4] Cycloaddition Reactions. In Comprehensive Organic Synthesis II (pp. 646-675). Elsevier.
  • Unspecified. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 209-223.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • S., S., & K., K. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Letters in Organic Chemistry, 13(1), 2-15.
  • Kaur, T., et al. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(43), 6958-6974.
  • Navas, I. G., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2529.
  • Pauk, K., & Béreš, M. (2021). Heterocycles in Medicinal Chemistry II. Molecules, 26(21), 6653.
  • Unspecified. (n.d.). The Thermal Decomposition of Isocyanurates. Journal of Applied Polymer Science.
  • Kaur, T., et al. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Scribd.
  • Le, G., et al. (2009). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(17), 2735-2745.
  • Kosarev, E. R., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1307.
  • Unspecified. (n.d.). Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). Przemysl Chemiczny.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenylurea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxyphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during the synthesis of this compound, with a focus on optimizing reaction conditions and minimizing common side products.

Q1: What are the most common synthetic routes to prepare this compound, and what are the key considerations for choosing a method?

There are several reliable methods for synthesizing this compound. The choice of method often depends on factors such as available starting materials, scale of the reaction, safety considerations, and desired purity.

  • Reaction of p-Anisidine with an Isocyanate Source: This is a highly efficient and common method.[1] The primary amine of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate.

    • Using p-Methoxyphenyl Isocyanate: This is the most direct approach. However, isocyanates can be hazardous and require careful handling.

    • In-situ Generation of Isocyanate: To avoid handling isocyanates directly, they can be generated in situ from carboxylic acids via a Curtius rearrangement or from primary amides using a Hofmann rearrangement.[2][3] Phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) can also be used to convert p-anisidine to the corresponding isocyanate in a one-pot reaction.[2][4][5][6]

  • Reaction of p-Anisidine with Urea: This method involves heating p-anisidine with urea. It is a straightforward approach but may require higher temperatures and can lead to the formation of symmetrical diarylurea byproducts.

  • Greener and Safer Alternatives: Modern synthetic strategies aim to avoid toxic reagents like phosgene and isocyanates.[7] These methods include:

    • Using Carbamates: Unsymmetrical ureas can be prepared from carbamates, which are more stable and less hazardous intermediates.[1][7]

    • Carbon Dioxide as a Carbonyl Source: The use of CO2 as a green and abundant C1 source is an attractive alternative.[2][8] This often requires the use of a catalyst and may involve high pressure.

Experimental Workflow: Synthesis via in-situ Isocyanate Generation using Triphosgene

G cluster_0 Reaction Setup cluster_1 Isocyanate Formation cluster_2 Urea Formation cluster_3 Work-up and Purification A Dissolve p-anisidine and triethylamine in anhydrous THF under N2 B Cool the mixture to 0°C A->B C Slowly add a solution of triphosgene in anhydrous THF B->C D Stir at 0°C for 1-2 hours C->D E Add a second equivalent of p-anisidine D->E F Allow to warm to room temperature and stir for 3-4 hours E->F G Quench the reaction with water F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Wash with brine, dry over Na2SO4, and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: Workflow for the synthesis of this compound.

Q2: I am observing a significant amount of a symmetrical diarylurea byproduct, 1,3-bis(4-methoxyphenyl)urea. What causes this and how can I minimize it?

The formation of the symmetrical diarylurea, 1,3-bis(4-methoxyphenyl)urea, is a common side reaction, particularly when synthesizing unsymmetrical ureas.[9][10]

Causes:

  • Reaction of Isocyanate with Starting Amine: If you are generating the isocyanate in situ from p-anisidine, the newly formed p-methoxyphenyl isocyanate can react with the unreacted p-anisidine in the reaction mixture.[9]

  • Hydrolysis of Isocyanate: Trace amounts of water in your reaction can hydrolyze the isocyanate to form an unstable carbamic acid, which then decarboxylates to yield p-anisidine. This newly formed amine can then react with another molecule of isocyanate.[10][11]

Troubleshooting and Optimization:

StrategyRationale
Strict Anhydrous Conditions Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.
Slow Addition of Reagents When generating the isocyanate in situ, add the phosgene equivalent (e.g., triphosgene) or other activating agent slowly to the solution of p-anisidine. This keeps the instantaneous concentration of the isocyanate low, favoring the reaction with the intended nucleophile over the starting amine.
Inverse Addition Consider adding the amine to the isocyanate solution, especially if you are using a pre-formed isocyanate.
Use of a Milder Carbonyl Source Reagents like 1,1'-carbonyldiimidazole (CDI) can sometimes offer better control over the reaction compared to more reactive phosgene derivatives.[2]
Q3: My reaction is sluggish and gives a low yield. What parameters can I adjust to improve the reaction rate and conversion?

Several factors can contribute to a slow or incomplete reaction. Here's how to troubleshoot:

Reaction Parameters to Optimize:

ParameterEffect and Recommendations
Solvent The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are generally suitable for isocyanate-based reactions.[1] For reactions involving urea as a starting material, a higher boiling point solvent may be necessary to drive the reaction.
Temperature While many isocyanate-amine reactions proceed readily at room temperature, gentle heating may be required for less reactive amines or if steric hindrance is a factor.[1] However, excessive heat can promote side reactions. For reactions with urea, higher temperatures (e.g., reflux) are often necessary.
Catalyst For certain "greener" methods, such as those using CO2, a catalyst is essential.[2] In isocyanate-based reactions, a non-nucleophilic base like triethylamine or DABCO can be used to scavenge any acid formed and can sometimes accelerate the reaction.[7]
Reagent Purity Ensure that your starting materials, particularly the p-anisidine, are pure. Impurities can interfere with the reaction.
Q4: I am concerned about the formation of biuret-type impurities. Under what conditions do these form, and how can they be avoided?

Biuret formation occurs when the N-H group of the newly formed urea product acts as a nucleophile and attacks another molecule of isocyanate.[12] This side reaction is more prevalent under certain conditions.

Conditions Favoring Biuret Formation:

  • High Isocyanate Concentration: An excess of the isocyanate reactant increases the likelihood of a second addition to the urea product.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the less reactive urea N-H to attack the isocyanate.

Prevention Strategies:

  • Stoichiometric Control: Use a precise 1:1 stoichiometry of the amine and isocyanate (or isocyanate precursor). If one reagent must be in excess, it is often preferable for it to be the amine.

  • Control of Reaction Temperature: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. For many isocyanate-amine couplings, this is at or below room temperature.

Reaction Mechanism: Urea and Biuret Formation

G cluster_0 Desired Reaction: Urea Formation cluster_1 Side Reaction: Biuret Formation p_anisidine p-Anisidine H₂N-Ar-OCH₃ urea This compound R-NH-CO-NH-Ar-OCH₃ p_anisidine->urea Nucleophilic Attack isocyanate Isocyanate O=C=N-R isocyanate->urea urea2 This compound R-NH-CO-NH-Ar-OCH₃ biuret Biuret Impurity R-NH-CO-N(Ar-OCH₃)-CO-NH-R urea2->biuret Further Nucleophilic Attack isocyanate2 Isocyanate O=C=N-R isocyanate2->biuret

Sources

Technical Support Center: Strategies for Solubilizing 4-Methoxyphenylurea in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges of 4-Methoxyphenylurea in your biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction to the Challenge: The "Brick-Dust" Nature of this compound

This compound is a small molecule with a stable crystalline structure, characterized by a melting point of 164-165°C.[1] This high melting point is indicative of what are often termed "brick-dust" molecules, where strong solid-state interactions limit their solubility in aqueous solutions.[2] While soluble in some organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, its poor aqueous solubility presents a significant hurdle in biological assays, often leading to compound precipitation and unreliable results.[1][3]

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from preparing stable stock solutions to troubleshooting precipitation in your final assay medium.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when working with this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is also reported to be slightly soluble in methanol.[1] It is crucial to start with a high-purity, anhydrous grade of DMSO to minimize water content, which can affect long-term stability.[4]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxic effects.[5] However, the sensitivity to DMSO can vary between cell types, so it is best practice to perform a vehicle control experiment to determine the optimal concentration for your specific assay.[6]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound to crash out of solution. Strategies to mitigate this are discussed in the Troubleshooting Guide below.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can be used to aid the initial dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the compound. The stability of phenylurea compounds can be affected by factors like pH and temperature.[8]

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][9] DMSO is hygroscopic (absorbs water from the air), and repeated exposure to atmospheric moisture can lead to compound degradation over time.[4]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound during your experiments.

Initial Solubility Workflow

The following diagram outlines a logical workflow for establishing a reliable method for solubilizing this compound for your specific needs.

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_success Successful Solubilization Start Start: Obtain this compound Powder Prep_Stock Prepare High-Concentration Stock (e.g., 10-50 mM) in 100% DMSO Start->Prep_Stock Check_Clarity Visually Inspect for Clarity Prep_Stock->Check_Clarity Gentle_Warm Gentle Warming (37°C) & Vortexing Check_Clarity->Gentle_Warm If not clear Prewarm_Buffer Pre-warm Aqueous Buffer/Medium to Assay Temperature Check_Clarity->Prewarm_Buffer Clear Solution Gentle_Warm->Check_Clarity Serial_Dilution Perform Serial Dilution of DMSO Stock into Buffer Prewarm_Buffer->Serial_Dilution Observe Observe for Precipitation (Visually & Microscopically) Serial_Dilution->Observe Precipitation_Observed Precipitation Observed Observe->Precipitation_Observed Precipitation Proceed Proceed with Biological Assay Observe->Proceed No Precipitation Lower_Conc Lower Final Concentration Precipitation_Observed->Lower_Conc Use_Cosolvent Consider Co-solvents (e.g., Ethanol, PEG400) Precipitation_Observed->Use_Cosolvent pH_Adjust pH Adjustment of Buffer Precipitation_Observed->pH_Adjust Cyclodextrin Explore Cyclodextrin Formulations Precipitation_Observed->Cyclodextrin Lower_Conc->Serial_Dilution Use_Cosolvent->Serial_Dilution pH_Adjust->Serial_Dilution Cyclodextrin->Serial_Dilution

Figure 1. A stepwise workflow for preparing and troubleshooting this compound solutions.
Detailed Troubleshooting Steps

Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.

  • Causality: The primary cause is "solvent shock," where the compound's solubility limit is exceeded upon rapid transfer to a poor solvent (your aqueous buffer).[7]

  • Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

    • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. Additionally, add the DMSO stock dropwise to the pre-warmed and gently vortexing aqueous buffer to promote rapid mixing and avoid localized high concentrations.[7]

    • Lower DMSO Stock Concentration: Preparing a less concentrated DMSO stock (e.g., 1-5 mM) can sometimes help, although this will increase the final DMSO percentage in your assay.

Issue 2: The compound appears soluble initially but precipitates over time in the incubator.

  • Causality: This can be due to several factors:

    • Temperature Effects: Changes in temperature can affect solubility.

    • pH Shifts: Cellular metabolism can alter the pH of the culture medium, potentially impacting the solubility of pH-sensitive compounds.[2] Phenylurea compounds can undergo hydrolysis, and the rate of this process can be pH-dependent.[8]

    • Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with the compound, leading to precipitation.

  • Solutions:

    • pH Stability: Ensure your culture medium is adequately buffered for the CO2 environment of your incubator. Consider testing the solubility of this compound in buffers of different pH values (e.g., pH 6.5, 7.4, 8.0) to understand its pH-solubility profile.

    • Media Component Check: To determine if specific media components are causing precipitation, test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS).

Issue 3: Inconsistent or non-reproducible results in biological assays.

  • Causality: This is often a direct consequence of undetected microprecipitation, leading to a lower effective concentration of the compound in solution than intended.

  • Solutions:

    • Visual Inspection: Before and during your assay, carefully inspect your assay plates for any signs of precipitation, both by eye and under a microscope.

    • Sonication: In-well sonication can be a useful technique to re-dissolve precipitated compounds in aqueous media, potentially rescuing an experiment.[10]

Part 3: Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these more advanced formulation approaches.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds.[11]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are frequently used.

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, which can better accommodate hydrophobic molecules.[11]

  • Protocol:

    • Prepare a concentrated stock of this compound in 100% DMSO.

    • Create a co-solvent/buffer mixture (e.g., 5% ethanol in your assay buffer).

    • Serially dilute the DMSO stock into the co-solvent/buffer mixture.

    • Note: Always run a vehicle control with the same final concentration of the co-solvent to account for any effects on your biological system.

pH Adjustment

For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.[10] While this compound is a neutral compound, slight adjustments to the buffer pH may still influence its solubility and stability. Phenylurea compounds have been shown to have pH-dependent stability.[8]

  • Protocol:

    • Prepare a series of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).

    • Determine the solubility of this compound in each buffer.

    • Select the pH that provides the best solubility without negatively impacting your assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.[12][13]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its good solubility and low toxicity.

  • Mechanism: The hydrophobic this compound molecule is sequestered within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.[10][13]

  • Protocol for Preparing a Cyclodextrin Inclusion Complex:

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Slowly add the this compound solution to the stirring HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution to remove any un-complexed, precipitated compound. The resulting clear solution contains the solubilized inclusion complex.

Figure 2. Encapsulation of this compound by a cyclodextrin to form a soluble complex.

Part 4: Data Summary and Considerations

Solvent/System Estimated Solubility Considerations for Biological Assays
Water Very PoorNot suitable for direct dissolution.
DMSO GoodRecommended for stock solutions. Keep final concentration <0.5%.[5]
Methanol Slightly Soluble[1]Can be used for stock solutions, but may have higher cellular toxicity than DMSO.[3]
Ethanol Likely Poor to ModerateCan be used as a co-solvent. Generally less toxic than methanol at low concentrations.[3]
Aqueous Buffer (pH 7.4) Very PoorDirect dissolution is not feasible. Requires a solubilization strategy.
Co-solvent Mixtures Moderate to GoodCan significantly improve solubility. Requires vehicle controls.
Cyclodextrin Formulations Good to ExcellentA powerful technique for increasing aqueous solubility.[12] Requires preparation of the inclusion complex.

Impact on Assay Performance:

  • DMSO: Can act as an enzyme inhibitor or activator in some assays and may affect cell membrane permeability.[14][15] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments.

  • Co-solvents: Can also influence enzyme kinetics and cell viability. Vehicle controls are essential.

  • Cyclodextrins: Can interact with some assay components or cell membranes. A control with the cyclodextrin alone should be included.

By systematically applying the strategies outlined in this guide, researchers can overcome the solubility challenges of this compound and obtain reliable, reproducible data in their biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Patel, M., & Hirlekar, R. (2016). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-10.
  • Cheng, X., Hochlowski, J., Tang, H., He, Y., & Z-K, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-298.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Popa-Burke, I. G., Issakova, O., & Arroway, J. D. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 9(4), 332-339.
  • Chittrakarn, S., & Tyre, D. J. (2006). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection.
  • de Miranda, J. C., Martins, T. E. A., Veiga, F., & Ferraz, H. G. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681.
  • Lorenz, D., & Ialenti, F. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 738-742.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • University of Hertfordshire. (2023, June 7). Phenylurea (Ref: IN B5685). AERU.
  • Ates, G., & Ceyhan, T. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3846-3854.
  • Jain, A., & Gupta, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 64(10), 654-657.
  • Delaney, J. S. (2004). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Palmer, D. S., & Mitchell, J. B. (2014). Prediction of aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 3(1), 12-23.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2013). DMSO Solubility Assessment for Fragment-Based Screening.
  • Fallah, M., & Ghasemi, J. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17789.
  • Wieder, O., & Garon, A. (2021). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.
  • Avdeef, A. (2023). Mechanistically-Transparent Models for Predicting Aqueous Solubility of Rigid, Slightly Flexible, and Very Flexible Drugs (MW < 2000) – Accuracy near that of Random Forest Regression. Pharmaceutics, 15(9), 2273.
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?
  • Foley, D. P., & Dehaen, W. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(9), 1293-1297.
  • Kim, M. S., & Kim, J. S. (2020).
  • Pose-Juan, E., & Sánchez-Martín, M. J. (2022).
  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?
  • Tetko, I. V., & Poda, G. I. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry, 47(23), 5601-5604.
  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

Sources

challenges and solutions in the purification of 4-Methoxyphenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Methoxyphenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to enhance the purity, yield, and consistency of your experimental outcomes.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Recovery or Yield

A diminished yield of this compound post-purification is a frequent challenge. The root cause often lies in the experimental setup and execution.

  • Potential Cause 1: Suboptimal Recrystallization Solvent. If the compound is even slightly soluble in the recrystallization solvent at low temperatures, a significant amount of product can be lost in the mother liquor.[1][2]

    • Solution: Conduct a thorough solvent screen to identify a solvent or solvent system where this compound has high solubility at elevated temperatures and very low solubility at room or sub-ambient temperatures.[1][3] Common starting points for moderately polar compounds like this compound include ethanol, methanol/water mixtures, or ethyl acetate/hexane mixtures.[4][5]

  • Potential Cause 2: Premature Crystallization During Hot Filtration. If the solution cools too quickly during the removal of insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure all glassware for hot filtration is pre-heated. Using a heated filter funnel can also mitigate this issue. Work swiftly and use a slight excess of hot solvent to keep the compound in solution.[6]

  • Potential Cause 3: Incomplete Precipitation/Crystallization. Insufficient cooling time or an inappropriate cooling rate can leave a substantial amount of product dissolved in the mother liquor.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] Slow cooling promotes the formation of larger, purer crystals. If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3][7]

  • Potential Cause 4: Adsorption onto Stationary Phase in Column Chromatography. this compound, with its polar urea and ether functionalities, can irreversibly bind to an overly activated stationary phase (like silica gel).

    • Solution: Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent for basic compounds, though this compound is neutral) or by adding a small amount of water to the slurry. Alternatively, consider using a less polar stationary phase like alumina.

Problem 2: Persistent Impurities in the Final Product

The presence of impurities, even after purification, can compromise downstream applications. The nature of these impurities is often linked to the synthetic route.

  • Potential Cause 1: Unreacted Starting Materials. Common syntheses of this compound may involve p-anisidine and a urea source. The physical properties of these starting materials might be similar to the product, making them difficult to separate.

    • Solution:

      • Recrystallization: A carefully selected solvent system may differentiate between the solubility of the product and the starting materials.

      • Column Chromatography: A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate compounds with different polarities.[8][9][10] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.[11]

  • Potential Cause 2: Byproducts of the Synthesis. Side reactions can lead to the formation of structurally related impurities. For instance, the formation of N,N'-bis(4-methoxyphenyl)urea is a common byproduct in some synthetic pathways.[12]

    • Solution:

      • Column Chromatography: This is often the most effective method for separating structurally similar compounds. High-performance liquid chromatography (HPLC) can be used for analytical-scale separation and purity assessment.[13][14]

      • pH Adjustment and Extraction: If the impurities have different acidic or basic properties than the neutral this compound, a liquid-liquid extraction with an acidic or basic aqueous solution prior to crystallization can remove them.[4]

  • Potential Cause 3: Product Degradation. Although generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat, could potentially lead to degradation.

    • Solution: Use mild purification conditions. Avoid unnecessarily high temperatures during recrystallization. If using chromatography, do not let the compound sit on the column for an extended period.

Problem 3: Oiling Out During Recrystallization

Instead of forming crystals, the compound separates as a liquid phase.

  • Potential Cause 1: Solvent Choice. The solvent may be too good at dissolving the compound, even at lower temperatures, or the boiling point of the solvent may be higher than the melting point of the impure compound.

    • Solution: Switch to a less effective solvent or use a two-solvent system.[4][6] In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[3]

  • Potential Cause 2: Cooling Rate is Too Fast. Rapid cooling can cause the solution to become supersaturated too quickly, leading to precipitation as an oil rather than crystallization.

    • Solution: Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][7] Based on its structure (a moderately polar aromatic urea), good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, or water (for highly impure samples where the compound is less soluble).[4]

  • Two-Solvent Systems: Ethanol/water, methanol/water, ethyl acetate/hexanes, or acetone/water.[4][5]

Q2: How can I effectively monitor the purity of this compound during purification?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method to check for the presence of impurities and to determine the appropriate solvent system for column chromatography.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[13][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Q3: When should I choose column chromatography over recrystallization?

A3: The choice depends on the nature and quantity of the impurities:

  • Recrystallization is generally preferred for removing small amounts of impurities that have different solubility profiles from the main compound. It is often faster and more scalable.[1]

  • Column Chromatography is more effective for separating complex mixtures or impurities with similar solubility to the product.[8][10] It is particularly useful when dealing with colored impurities or when a very high degree of purity is required.

Q4: My purified this compound has a slight color. What can I do?

A4: A persistent color can be due to highly colored, minor impurities.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[3] Be cautious not to add too much, as it can also adsorb the product. The charcoal is then removed by hot gravity filtration.

  • Column Chromatography: This is often very effective at removing colored impurities, which may have different polarities and thus elute at different times.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent System)
  • Solvent Selection: Based on preliminary tests, a suitable two-solvent system is ethanol (good solvent) and water (poor solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).[3]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired Rf value for this compound should be around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8][9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[10]

  • Elution: Begin eluting with the initial solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., move to 70:30, then 60:40 hexanes:ethyl acetate) to elute the this compound.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_oiling Oiling Out Solutions start Start Purification assess_purity Assess Purity (TLC, MP, HPLC) start->assess_purity low_yield Problem: Low Yield assess_purity->low_yield Low Yield impurities Problem: Impurities Present assess_purity->impurities Impurities Detected oiling_out Problem: Oiling Out assess_purity->oiling_out Oiling Out Occurred pure_product Pure Product Obtained assess_purity->pure_product Purity Acceptable yield_sol1 Optimize Recrystallization Solvent low_yield->yield_sol1 yield_sol2 Pre-heat Filtration Glassware low_yield->yield_sol2 yield_sol3 Ensure Slow Cooling low_yield->yield_sol3 imp_sol1 Column Chromatography impurities->imp_sol1 imp_sol2 Solvent System Optimization impurities->imp_sol2 imp_sol3 Use Activated Charcoal impurities->imp_sol3 oil_sol1 Change Solvent/Use Two-Solvent System oiling_out->oil_sol1 oil_sol2 Slow Down Cooling Rate oiling_out->oil_sol2 yield_sol1->assess_purity yield_sol2->assess_purity yield_sol3->assess_purity imp_sol1->assess_purity imp_sol2->assess_purity imp_sol3->assess_purity oil_sol1->assess_purity oil_sol2->assess_purity

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Decision start Crude this compound tlc Analyze by TLC start->tlc recrystallization Perform Recrystallization tlc->recrystallization Few, well-separated spots or minor impurities column Perform Column Chromatography tlc->column Multiple/close spots, colored impurities end Pure Product recrystallization->end column->end

Caption: Decision matrix for choosing a purification method.

Data Summary Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent/SystemBoiling Point (°C)PolarityExpected Solubility of this compound
Water100HighLow solubility, potentially useful as an anti-solvent.
Ethanol78Medium-HighGood solubility when hot, moderate when cold.
Methanol65Medium-HighSimilar to ethanol, good for pairing with water.
Isopropanol82MediumGood potential for single-solvent recrystallization.
Ethyl Acetate77MediumGood "good" solvent for pairing with a non-polar anti-solvent.
Hexanes69LowInsoluble, good as an anti-solvent with a more polar solvent.
Acetone56Medium-HighOften a very good solvent, may need an anti-solvent.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeKey Parameters to Observe
TLC Qualitative purity check, solvent system development.Single spot for pure compound, separation from impurities.
HPLC Quantitative purity analysis.Peak area percentage, retention time consistency.[13]
Melting Point Purity indicator.Sharp, narrow range close to the literature value.
¹H NMR Structural confirmation, impurity identification.Absence of signals from starting materials or byproducts.
¹³C NMR Structural confirmation.Correct number of signals corresponding to the structure.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • Puzanowska-Tarasiewicz, H., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
  • MIT Digital Lab Techniques Manual.
  • Professor Dave Explains.
  • University of Alberta.
  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • Jeske, R.
  • Professor Dave Explains.
  • Chemistry university.
  • PubChem. p-Methoxyphenylurea. [Link]
  • University of Groningen.
  • The Brem Method.
  • Nichols, L.
  • Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]
  • ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • IMCS.
  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]
  • PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
  • PubMed. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA)
  • PubMed Central. Analytical Methods for the Determination of Diamorphine (Heroin)
  • PacBio. Guide - Low Yield Troubleshooting. [Link]

Sources

identifying and minimizing side products in 4-Methoxyphenylurea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxyphenylurea Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and minimize the formation of common side products, thereby improving yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. The answers are based on established chemical principles and field-proven optimization strategies.

FAQ 1: Identification of Common Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product has unexpected peaks in the NMR/MS analysis. What are the most likely side products in my this compound synthesis?

Answer: The synthesis of unsymmetrical diaryl ureas like this compound is often complicated by the formation of specific, predictable side products. The most common impurities arise from the high reactivity of the isocyanate intermediate (or related precursors) and potential degradation pathways.

The primary side products to investigate are:

  • Symmetrical Diarylurea (1,3-bis(4-methoxyphenyl)urea): This is the most prevalent side product.[1] It forms when the highly reactive 4-methoxyphenyl isocyanate intermediate reacts with the starting amine, 4-methoxyaniline (p-anisidine), instead of the intended amine partner. It can also form if the isocyanate reacts with another molecule of itself under certain conditions.

  • Biuret and Oligo-uret Structures: These higher molecular weight impurities form when the desired this compound product, which still contains N-H bonds, reacts with an excess of the isocyanate intermediate.[1] This is particularly common if the isocyanate is not added slowly or if stoichiometric control is poor.

  • Unreacted Starting Materials: Residual 4-methoxyaniline or unreacted isocyanate precursors (e.g., from triphosgene or a carbamate) are common impurities that can complicate purification.[2]

  • Thermal Decomposition Products: Diarylureas can undergo thermal decomposition at elevated temperatures to regenerate the corresponding isocyanate and aniline.[1] These regenerated intermediates can then react to form symmetrical byproducts, leading to a complex and impure product mixture.

The workflow below illustrates the logical steps for troubleshooting an impure reaction mixture.

G cluster_0 Troubleshooting Workflow Start Impure Product Detected (TLC, NMR, MS) TLC Analyze TLC Plate: - Compare spots with starting materials - Note polarity of new spots Start->TLC MS Analyze Mass Spec Data: - Look for expected M+H+ of product - Search for M+H+ of symmetrical urea - Search for M+H+ of biuret Start->MS NMR Analyze NMR Spectrum: - Check for correct integration ratios - Look for symmetry in aromatic region (indicative of symmetrical urea) Start->NMR Identify Identify Probable Side Product(s) TLC->Identify MS->Identify NMR->Identify Symm_Urea Symmetrical Urea Identified Identify->Symm_Urea Symmetrical M+H+ or NMR symmetry Biuret Biuret/Oligo-uret Identified Identify->Biuret Higher M+H+ observed Decomp Thermal Decomposition Suspected Identify->Decomp High temp reaction & symmetrical urea present Optimize Implement Minimization Strategy (See FAQ 2-4) Symm_Urea->Optimize Biuret->Optimize Decomp->Optimize

Caption: Troubleshooting workflow for identifying synthesis impurities.

FAQ 2: Minimizing Symmetrical Diarylurea Formation

Question: How can I prevent the formation of the symmetrical 1,3-bis(4-methoxyphenyl)urea byproduct?

Answer: The formation of symmetrical ureas is a classic example of a competitive reaction. The key to minimizing this side product is to control the concentration and reactivity of the isocyanate intermediate.

Causality: When an aryl isocyanate (Ar-NCO) is generated in situ (e.g., from triphosgene and an amine) or added to the reaction, it is highly electrophilic. If the concentration of this isocyanate is too high, or if it is not consumed quickly by the desired nucleophile, it has a higher probability of reacting with the most abundant amine present, which is often the starting aniline from which it was generated.

Prevention Strategies:

  • Slow Reagent Addition: This is the most critical factor. The isocyanate or the phosgene equivalent (like triphosgene) should be added dropwise or via a syringe pump to the amine solution.[1] This maintains a very low steady-state concentration of the reactive isocyanate, ensuring it reacts with the target amine before it can react with the starting amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even room temperature) can reduce the rate of side reactions.[3] While the main reaction will also be slower, the activation energy for the side reaction may be higher, giving the desired pathway a kinetic advantage.

  • Order of Addition: When using phosgene substitutes like triphosgene, it is crucial to add the triphosgene solution to the amine solution, not the other way around.[4] This ensures the amine is always in excess relative to the phosgene equivalent.

  • In Situ Generation Methods: Advanced methods that generate the isocyanate in situ from precursors like 3-substituted dioxazolones can provide high chemoselectivity for the unsymmetrical product by carefully controlling the release of the reactive intermediate.

G Ar1_NH2 4-Methoxyaniline (Ar¹-NH₂) Phosgene + Phosgene Equivalent (e.g., Triphosgene) Isocyanate 4-Methoxyphenyl Isocyanate (Ar¹-NCO) Phosgene->Isocyanate Forms highly reactive intermediate Desired_Urea Desired Product: This compound (Ar¹-NH-CO-NH-Ar²) Isocyanate->Desired_Urea + Ar²-NH₂ (Desired Pathway) Side_Product Side Product: Symmetrical Diarylurea (Ar¹-NH-CO-NH-Ar¹) Isocyanate->Side_Product + Ar¹-NH₂ (Side Reaction Pathway) Favored by high [Ar¹-NCO] Ar2_NH2 Target Amine (Ar²-NH₂)

Caption: Competing reaction pathways in diarylurea synthesis.

FAQ 3: Understanding and Avoiding Biuret Formation

Question: My mass spectrometry results show a peak corresponding to the desired product plus the mass of the isocyanate. Is this biuret formation, and how can I stop it?

Answer: Yes, that observation is a strong indicator of biuret formation. A biuret is formed when a urea molecule, which still possesses an N-H bond, acts as a nucleophile and attacks another molecule of isocyanate.[1]

Causality: This side reaction is almost always a consequence of using an excess of the isocyanate reagent. Once the primary or secondary amine has been consumed, the still-reactive isocyanate will begin to react with the next most nucleophilic species available—the N-H group of the newly formed urea product.

Prevention Strategies:

  • Strict Stoichiometry: Use a precise 1.0 equivalent of the isocyanate relative to the amine. If the purity of the isocyanate is uncertain, it is better to have a slight excess of the amine, as unreacted amine is typically easier to remove during purification than the biuret byproduct.

  • Controlled Addition: As with preventing symmetrical ureas, the slow, dropwise addition of the isocyanate ensures that it is consumed by the more reactive starting amine before it has the opportunity to react with the less reactive urea product.[3]

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting amine spot has disappeared, the reaction should be quenched promptly to prevent the slower formation of the biuret.

G Urea Desired Urea Product (R-NH-CO-NH-R') Biuret Biuret Side Product (R-NH-CO-N(R')-CO-NH-R) Urea->Biuret N-H attacks isocyanate Isocyanate Excess Isocyanate (R-NCO) Isocyanate->Biuret

Caption: Reaction pathway for the formation of a biuret side product.

FAQ 4: Addressing Thermal Decomposition

Question: My reaction required heating, and now the product is contaminated with symmetrical urea. Could the product have decomposed?

Answer: Yes, thermal decomposition is a significant concern, especially in reactions requiring heat. N,N'-diarylureas can undergo reversible thermal decomposition back to the constituent aniline and isocyanate, particularly at temperatures above 200°C.[1]

Causality: The urea linkage is thermodynamically stable but can cleave at elevated temperatures. This "retro-synthesis" regenerates the highly reactive isocyanate intermediate within the reaction mixture. This newly formed isocyanate can then react with any available amine, leading to the formation of symmetrical byproducts.

Prevention Strategies:

  • Use the Lowest Effective Temperature: Do not overheat the reaction. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Limit Reaction Time: Avoid prolonged heating. Monitor the reaction by TLC and work it up as soon as the starting materials are consumed.

  • Consider Alternative Synthesis Routes: If high temperatures are unavoidable for your specific substrates, consider a palladium-catalyzed cross-coupling method. This approach avoids the use of highly reactive isocyanates altogether, thus preventing the formation of symmetrical ureas from isocyanate-based side reactions.[1]

Side Product Likely Cause Key Prevention Strategy Analytical Signature
Symmetrical Diarylurea High concentration of isocyanate intermediateSlow, dropwise addition of isocyanate/precursorMS peak for (Ar¹-NH)₂CO; Symmetrical NMR signals
Biuret/Oligo-uret Excess isocyanate reagentUse 1.0 eq. of isocyanate; Monitor by TLC and quenchMS peak for (Product + Isocyanate M.W.)
Thermal Decomposition Products Excessive heat or prolonged reaction timeUse lowest effective temperature; Limit heating timePresence of symmetrical urea in a heated reaction
Unreacted Starting Materials Incomplete reaction; Incorrect stoichiometryMonitor by TLC until completion; Use precise stoichiometryTLC spots corresponding to starting materials

Experimental Protocols

Protocol 1: General Synthesis of this compound from 4-Methoxyaniline and an Aryl Isocyanate

This protocol describes a standard procedure for synthesizing an unsymmetrical diarylurea.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the target amine (e.g., Ar²-NH₂) (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (typical concentration 0.1-0.5 M).[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Isocyanate Preparation: In a separate dry flask, dissolve 4-methoxyphenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Add the 4-methoxyphenyl isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • If the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

    • If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified.

Protocol 2: TLC Analysis for Reaction Monitoring
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply three spots on the baseline: the starting amine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the starting material spot (SM) is absent from the RM lane. New, less polar spots are likely the desired urea product. Very non-polar spots could be symmetrical byproducts, while spots that remain at the baseline could be highly polar impurities like biurets.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, ethyl acetate, or a mixture). The primary side product, 1,3-bis(4-methoxyphenyl)urea, often has lower solubility than the desired unsymmetrical product and may precipitate first from a hot solution or remain undissolved.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities (like the symmetrical urea) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2010). ResearchGate.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2018). MDPI.
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2017). PMC - NIH.
  • Thermal decomposition. (n.d.). Wikipedia.
  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data.

Sources

Technical Support Center: Refining Experimental Protocols for 4-Methoxyphenylurea Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Methoxyphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges. Here, we will address specific issues in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles that govern success. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your synthetic workflows.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific problems you may encounter during the derivatization of this compound. Each issue is broken down into its likely causes and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Substituted Derivative

Question: I am attempting an N-alkylation or N-acylation of this compound, but I am consistently obtaining low yields or recovering only my starting material. What are the likely causes and how can I improve my conversion?

Answer: This is a common challenge that can often be traced back to several key factors related to reaction conditions and reagent choice.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Solution
Insufficient Basicity The urea protons of this compound are not particularly acidic. A base is often required to deprotonate the nitrogen, making it a more potent nucleophile for reaction with an alkyl halide or acylating agent. If the base is too weak, the equilibrium will favor the starting materials.Use a stronger, non-nucleophilic base. For N-alkylation, consider bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For N-acylation, an organic base such as triethylamine (TEA) or pyridine is often sufficient.[1]
Poor Leaving Group on the Electrophile The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group. For example, in N-alkylation, alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides.If possible, switch to an electrophile with a better leaving group (e.g., use an alkyl iodide instead of an alkyl chloride).
Steric Hindrance Both the this compound and the electrophile can present steric challenges. Bulky groups on either reactant can hinder the approach of the nucleophile to the electrophilic center, slowing down the reaction.If steric hindrance is suspected, you may need to increase the reaction temperature and/or extend the reaction time. In some cases, a less sterically hindered electrophile may be necessary.
Inappropriate Solvent The choice of solvent is critical for both solubility and reactivity. A solvent that does not adequately dissolve the reactants will result in a slow or incomplete reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices for these types of reactions as they can solvate the cation of the base while not interfering with the nucleophile.Ensure your this compound and other reagents are soluble in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent. For N-alkylation with strong bases, anhydrous THF is also a common choice.[1]
Issue 2: Formation of O-Alkylated or O-Acylated Byproducts

Question: During my N-alkylation/acylation of this compound, I am observing the formation of an unexpected byproduct. Spectroscopic analysis suggests it might be the O-substituted isomer. Why is this happening and how can I favor N-substitution?

Answer: The formation of O-substituted byproducts arises from the ambident nucleophilic nature of the urea functional group. The oxygen atom can also act as a nucleophile, competing with the nitrogen. The selectivity between N- and O-substitution is influenced by the reaction conditions.

Controlling N- vs. O-Substitution

The key to favoring N-substitution lies in understanding the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. N-alkylation is typically the thermodynamically more stable product.

  • HSAB Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. "Softer" electrophiles will preferentially react with the softer nitrogen nucleophile.

Strategies for Promoting N-Substitution:

  • Choice of Base and Solvent: Using a strong, non-coordinating base in a polar aprotic solvent tends to favor N-alkylation.

  • Reaction Temperature: Running the reaction at a higher temperature for a longer duration can allow the initially formed O-alkylated product (kinetic) to revert to the starting materials and then form the more stable N-alkylated product (thermodynamic).

  • Nature of the Electrophile: "Softer" electrophiles, such as alkyl iodides, will have a higher propensity to react at the nitrogen.

Issue 3: Di-substitution of the Urea

Question: I am trying to synthesize a mono-substituted derivative of this compound, but I am getting a significant amount of the di-substituted product. How can I control the reaction to favor mono-substitution?

Answer: The formation of di-substituted products occurs when the mono-substituted product is sufficiently reactive to undergo a second substitution.

Strategies for Favoring Mono-substitution:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of this compound to your electrophile, or even a slight excess of the urea.

  • Slow Addition: Add the electrophile slowly to the reaction mixture. This will help to maintain a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.

  • Lower Temperature: Running the reaction at a lower temperature will generally slow down the rate of both the first and second substitutions, providing better control.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the N-acylation of this compound?

A common and effective method is to react this compound with an acyl chloride or acid anhydride in the presence of a tertiary amine base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or THF at room temperature.[2][3]

Q2: Can I use 4-methoxyphenyl isocyanate to synthesize derivatives?

Yes, 4-methoxyphenyl isocyanate is a valuable precursor.[4] It can be reacted with a wide range of primary and secondary amines to form unsymmetrically substituted ureas. This reaction is typically very efficient and often proceeds without the need for a catalyst.

Q3: How can I purify my this compound derivative?

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of your derivative. For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point.

Q4: What are the key analytical techniques for characterizing my this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your product. You should see characteristic shifts for the aromatic protons, the methoxy group, and the protons of your newly introduced substituent. The urea NH protons can sometimes be broad and may exchange with D₂O.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your derivative.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the urea, typically in the range of 1630-1680 cm⁻¹.

Q5: Is this compound stable under typical reaction conditions?

Yes, this compound is generally a stable compound under the conditions commonly used for N-alkylation and N-acylation.[5] However, like all reagents, it should be stored in a cool, dry place.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for N-alkylation using an alkyl halide and a strong base.

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

A general workflow for the derivatization of this compound is presented below.

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start This compound reaction N-Alkylation or N-Acylation start->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product N-Substituted This compound Derivative analysis->product

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

References

  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2025).
  • The optimal conditions of N-alkylation reaction. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Reactions of 4 methylphenyl isocyanate with amino acids. (1998). PubMed. [Link]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018).
  • 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. (2025). Chemsrc. [Link]
  • Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogenation catalyzed by Pd/C. (2021). ChemRxiv. [Link]
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025).
  • Kinetic studies on the mechanism of the reaction between phenyl isocyanate and aniline. (n.d.). AUB ScholarWorks. [Link]
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.).
  • 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone deriv
  • 3-N-Acylation of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one. (2025).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Derivatives as Building Blocks for the Synthesis of O-Alkylated Pyrimidines. (2021).
  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018).
  • NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. (2019).
  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. (2019). RSC Publishing. [Link]
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • p-Methoxyphenylurea. (n.d.). PubChem. [Link]
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025).

Sources

Technical Support Center: Strategies for Removing Impurities from 4-Methoxyphenylurea Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxyphenylurea (4-MPU). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity 4-MPU. The following troubleshooting guides and FAQs are structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the most common initial questions regarding the nature of impurities in crude this compound samples.

Q1: What are the most common impurities I should expect in my crude this compound sample after synthesis?

A: The impurity profile of your crude 4-MPU is highly dependent on the synthetic route. However, for typical syntheses involving the reaction of p-anisidine with an isocyanate equivalent, you can anticipate the following species:

  • 1,3-bis(4-methoxyphenyl)urea: This is the symmetrical urea, often the most challenging impurity to remove. It forms from side reactions, such as the transient hydrolysis of the aryl isocyanate followed by coupling with another isocyanate molecule[1].

  • Unreacted Starting Materials: Residual p-anisidine (4-methoxyaniline) is a common basic impurity.

  • Reagent-Derived Impurities: Depending on the method, byproducts from the isocyanate source (e.g., from a Curtius, Hofmann, or Lossen rearrangement) may be present.

  • Degradation Products: 4-MPU and its precursors can degrade under harsh thermal or pH conditions.

Q2: I'm having trouble separating my product from a persistent side-product with a similar TLC Rf value. What is it likely to be and why is it so difficult to remove?

A: This is almost certainly the symmetrical 1,3-bis(4-methoxyphenyl)urea. Its difficulty in removal stems from its physicochemical properties being very similar to your target compound, this compound. Both are aryl ureas with similar polarity, hydrogen bonding capabilities, and solubility profiles. This makes separation by standard techniques like silica gel chromatography or simple recrystallization challenging, as the two compounds behave almost identically[1]. The symmetrical urea can also precipitate on silica columns, leading to it "bleeding" into subsequent fractions and contaminating your desired product[1].

Q3: What are some quick and effective methods to assess the purity of my this compound sample before and after purification?

A: A multi-pronged approach is always best for purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Use a solvent system like Hexane:Ethyl Acetate to visualize your product spot relative to any starting materials or byproducts.

  • Melting Point Analysis: A pure compound will have a sharp melting point range close to the literature value (~163-166 °C). Impurities will typically cause the melting point to be depressed and broaden the range[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The symmetrical urea will have a distinct, simpler aromatic signal pattern compared to your product. Unreacted p-anisidine will show characteristic amine protons.

Section 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step guidance on the primary purification techniques, addressing common problems in a question-and-answer format.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility[3]. The ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures[2].

Q: My compound "oils out" instead of forming crystals during cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.

  • Causality: This often happens when the boiling point of the solvent is too high or the solute's melting point is relatively low. It can also be caused by cooling the solution too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient into a crystal lattice[2].

    • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution just becomes cloudy. Reheat to clarify and then cool slowly[4]. For 4-MPU, a good pair could be Ethanol/Water or Acetone/Hexane.

Q: My recrystallization yield is very low. What steps can I take to improve recovery?

A: Low yield is a common issue and can be traced to several factors.

  • Causality: Using too much solvent is the most frequent cause. The compound remains in the mother liquor even after cooling. Other causes include premature crystallization during a hot filtration step or incomplete crystallization.

  • Solutions:

    • Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid[2].

    • Cool Thoroughly: Ensure the flask is left in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration[4].

    • Reduce Mother Liquor Volume: If you suspect significant product remains in the filtrate (mother liquor), you can boil off some of the solvent and cool again to obtain a second crop of crystals. Be aware this second crop may be less pure.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the cold glass.

Q: My final crystals are still colored. How can I remove colored impurities?

A: Small amounts of highly colored impurities can often be removed with activated charcoal.

  • Causality: These impurities are typically large, conjugated organic molecules that adsorb strongly to the high surface area of activated charcoal.

  • Solution Protocol:

    • Dissolve the crude 4-MPU in the minimal amount of hot solvent.

    • Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently[4].

    • Add a very small amount of activated charcoal (a spatula tip is often enough). Adding too much can adsorb your product, reducing the yield.

    • Swirl and heat the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Cool the clarified filtrate to induce crystallization[4].

SolventBoiling Point (°C)Key Characteristics
Ethanol78Good general-purpose solvent for ureas. Often used for final purification.
Isopropanol82Similar to ethanol, good solubility when hot.
Water1004-MPU has low solubility in water, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone[5].
Acetone56Good solvent, but its low boiling point may require a larger volume.
Ethyl Acetate77Moderate solubility; can be effective but may require larger volumes.
  • Place the crude this compound sample in an Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat ethanol on a hot plate.

  • Add the hot ethanol to the flask in small portions, with stirring and heating, until the solid just dissolves.

  • If the solution is colored, proceed with the charcoal decolorization step as described above.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven to remove all solvent.

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude 4-MPU add_solvent Add minimal hot solvent crude->add_solvent dissolved Clear, hot solution add_solvent->dissolved hot_filt Hot Filtration (optional, for insolubles/charcoal) dissolved->hot_filt cooling Slow Cooling & Ice Bath hot_filt->cooling crystals Crystal Slurry cooling->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry pure_product Pure 4-MPU dry->pure_product

Caption: Workflow for the purification of 4-MPU by recrystallization.

Acid-Base Extraction

This liquid-liquid extraction technique is exceptionally useful for removing acidic or basic impurities from a neutral target compound[6][7]. Since this compound is neutral, this method is ideal for removing unreacted p-anisidine (a base).

Q: I suspect my crude product is contaminated with p-anisidine. Will an acid-base extraction work, and what's the procedure?

A: Yes, this is a perfect application for acid-base extraction. The basic amine (p-anisidine) can be protonated with a dilute acid to form a water-soluble ammonium salt, which will move into the aqueous layer, leaving your neutral 4-MPU product in the organic layer[7][8].

  • Dissolve the crude 4-MPU sample in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will be organic if using Ethyl Acetate; the bottom layer will be organic if using Dichloromethane.

  • Drain the aqueous layer (which now contains the p-anisidinium chloride salt).

  • To ensure complete removal, repeat the wash with fresh 1 M HCl.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to begin the drying process.

  • Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the purified 4-MPU.

Q: I formed a stable emulsion at the interface of the organic and aqueous layers. How can I break it?

A: Emulsions are common and frustrating. They are stabilized by microscopic droplets of one layer suspended in the other.

  • Causality: Overly vigorous shaking or the presence of particulate matter can cause emulsions.

  • Solutions:

    • Patience: Let the separatory funnel stand for an extended period. Sometimes the layers will separate on their own.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic solvent out.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

G cluster_sep_funnel Separatory Funnel start Crude Mixture in Organic Solvent (4-MPU, p-Anisidine) add_hcl Wash with 1 M HCl start->add_hcl layers Organic Layer: 4-MPU (Neutral) Aqueous Layer: p-Anisidinium Chloride (Salt) add_hcl->layers org_out Organic Layer containing purified 4-MPU layers:org->org_out aq_out Aqueous Layer containing basic impurity layers:aq->aq_out final_workup Dry & Evaporate Solvent org_out->final_workup pure_product Pure 4-MPU final_workup->pure_product

Caption: Separation of basic impurities from 4-MPU via acid extraction.

Section 3: Integrated Purification Strategies

Often, a single purification technique is insufficient to achieve the desired level of purity, especially when multiple types of impurities are present.

Q: I performed a recrystallization, but my NMR still shows the symmetrical urea impurity. What should I do next?

A: This is a classic scenario where a multi-step approach is necessary. Since the symmetrical urea is neutral, it will not be removed by the acid-base extraction that removes p-anisidine.

  • Causality: Recrystallization may fail if the concentration of the symmetrical urea is high or if it co-crystallizes with your product.

  • Recommended Strategy:

    • Flash Column Chromatography: While challenging, silica gel chromatography can be effective if optimized. Use a shallow solvent gradient (e.g., starting with 100% Dichloromethane and slowly increasing the percentage of Ethyl Acetate or Methanol) to try and resolve the two ureas. Monitor fractions carefully by TLC.

    • Preparative RP-HPLC: For the highest purity, especially on a smaller scale, preparative reverse-phase HPLC is an excellent, though more resource-intensive, option. It has been shown to consistently remove symmetrical urea contamination from aryl urea samples[1].

G start Crude 4-MPU Sample q1 Major Impurity? start->q1 basic_imp basic_imp q1->basic_imp p-Anisidine (Basic) neutral_imp neutral_imp q1->neutral_imp Symmetrical Urea (Neutral) unknown_imp unknown_imp q1->unknown_imp Multiple/Unknown acid_base Perform Acid-Base Extraction basic_imp->acid_base recryst2 Attempt Recrystallization neutral_imp->recryst2 unknown_imp->acid_base recryst1 Recrystallize Product acid_base->recryst1 end Pure Product recryst1->end q2 Still Impure? recryst2->q2 chromatography Use Column Chromatography (Flash Silica or Prep RP-HPLC) q2->chromatography Yes q2->end No chromatography->end

Caption: Decision tree for selecting a 4-MPU purification method.

References

  • Patel, S., et al. (2011). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R).
  • Wikipedia. Acid–base extraction. [Link]
  • University of California, Davis. Acid-Base Extraction. [Link]
  • Gong, J., et al. (2013). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures.
  • Wikipedia. Urea. [Link]
  • Belova, E. B., et al. (2021). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74066, p-Methoxyphenylurea. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • Professor Dave Explains. (2020).
  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
  • MIT OpenCourseWare. (2010).

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how to enhance the long-term stability of 4-Methoxyphenylurea solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxyphenylurea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of this compound solutions. Here, we will address common challenges and provide robust protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Stability Concerns

This section addresses the core principles governing the stability of this compound in solution.

Q1: What is this compound, and why is its stability a concern?

This compound, also known as N-(4-methoxyphenyl)urea or PPU, is a substituted urea compound. Like many phenylurea derivatives, it is susceptible to degradation in solution, primarily through hydrolysis.[1][2] This degradation can lead to a decrease in the active compound's concentration over time, the formation of potentially interfering byproducts, and ultimately, a loss of experimental reproducibility. The stability of the solution is critical for accurate and reliable results in any application, from biological assays to analytical standards.

Q2: What are the primary pathways of degradation for this compound in solution?

The principal degradation pathway for this compound in aqueous or protic solutions is hydrolysis . This reaction involves the cleavage of the urea bond. The rate of hydrolysis is significantly influenced by pH and temperature.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the urea oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline (basic) conditions (pH > 7), the urea nitrogen can be deprotonated, or the hydroxide ion can directly attack the carbonyl carbon, leading to cleavage of the C-N bond. Phenylurea herbicides are generally more susceptible to alkaline hydrolysis.[4]

The primary degradation products are 4-methoxyaniline and isocyanic acid (which can further decompose to ammonia and carbon dioxide).

Q3: What are the visible signs of degradation in my this compound solution?

While chemical degradation is often invisible, you may observe physical changes, including:

  • Precipitation or Cloudiness: This can occur if the degradation products are less soluble than the parent compound in the chosen solvent system.

  • Color Change: The formation of degradation products, particularly oxidized forms of 4-methoxyaniline, can sometimes lead to a yellowish or brownish tint in the solution over time.

  • pH Shift: As urea hydrolyzes to form ammonia, a gradual increase in the solution's pH may be observed, especially in unbuffered solutions.[5]

It is crucial to rely on analytical methods, not just visual inspection, to confirm stability.

Section 2: Troubleshooting Guide & Mitigation Strategies

This section provides a problem-oriented approach to resolving common stability issues.

Q4: My solution's concentration is decreasing over time when measured analytically. What is the most likely cause and how do I fix it?

A time-dependent decrease in concentration is a classic sign of chemical degradation, most likely hydrolysis.

Causality: The rate of hydrolysis is highly dependent on pH and temperature. If your solution is unbuffered or at a suboptimal pH, or stored at room temperature or higher, degradation is accelerated.[4][6][7] Many common water sources are slightly alkaline, which can promote degradation.[3]

Troubleshooting Workflow:

G start Concentration Decrease Detected check_ph Measure Solution pH start->check_ph ph_high Is pH > 7.5? check_ph->ph_high check_temp Check Storage Temperature temp_high Is Temp > 4°C? check_temp->temp_high check_light Check Light Exposure light_exposed Stored in Clear Vial? check_light->light_exposed ph_high->check_temp No adjust_ph Action: Buffer solution to pH 6.0-7.0 (See Protocol 1) ph_high->adjust_ph Yes temp_high->check_light No adjust_temp Action: Store at 2-8°C or -20°C temp_high->adjust_temp Yes adjust_light Action: Use Amber Vials and Store in Dark light_exposed->adjust_light Yes end_node Prepare Fresh, Stabilized Solution Monitor Stability (Protocol 2) light_exposed->end_node No adjust_ph->end_node adjust_temp->end_node adjust_light->end_node

Caption: Troubleshooting workflow for decreased this compound concentration.

Q5: I dissolved this compound in water, and it turned cloudy after a day. What happened?

This is likely due to either degradation or exceeding the compound's aqueous solubility limit.

Causality:

  • Degradation: The degradation product, 4-methoxyaniline, has different solubility properties and may precipitate out of solution.

  • Solubility: this compound has limited solubility in water. If you prepared a solution near its saturation point, small temperature fluctuations could cause it to precipitate.

Solution:

  • Use a Co-solvent: For higher concentrations, consider using a water-miscible organic solvent like DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

  • Buffer the Solution: As hydrolysis can lead to insoluble byproducts, preparing the solution in a slightly acidic to neutral buffer (pH 6-7) can both improve stability and prevent precipitation.[5][6]

  • Filter the Solution: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before storage.

Q6: Can the choice of solvent affect the stability of this compound?

Absolutely. The choice of solvent is a critical factor.

Expertise & Experience:

  • Aqueous Solutions: Most susceptible to hydrolysis. Stability is highly pH-dependent. Use of buffers is strongly recommended.[6][7]

  • Protic Organic Solvents (e.g., Methanol, Ethanol): Solvolysis (similar to hydrolysis) can still occur, but generally at a slower rate than in water.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents for long-term storage of stock solutions. In the absence of water, the primary hydrolysis pathway is inhibited, leading to significantly enhanced stability. Store these solutions with desiccant to prevent moisture absorption.

Section 3: Experimental Protocols & Data

This section provides actionable protocols and reference data to ensure the stability of your solutions.

Data Summary: Recommended Storage Conditions
ParameterAqueous SolutionsOrganic Stock Solutions (DMSO, DMF)
pH 6.0 - 7.0 (Buffered) [5][6]Not Applicable (minimize water content)
Buffer System Citrate or Phosphate buffers are effective.[5]Not Applicable
Temperature 2-8°C (Short-term, <1 week) , -20°C (Long-term) -20°C or -80°C
Container Amber glass or polypropylene vialsAmber glass vials with PTFE-lined caps
Light Exposure Minimize (Store in the dark)Minimize (Store in the dark)
Atmosphere Standard airConsider inert gas (Argon/Nitrogen) overlay
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM aqueous stock solution of this compound buffered for enhanced stability.

Materials:

  • This compound (MW: 166.18 g/mol )[8]

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • High-purity water (Type I)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm syringe filter

  • Amber glass storage vials

Procedure:

  • Prepare Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5 using phosphoric acid or sodium hydroxide.

  • Weigh Compound: Accurately weigh 16.62 mg of this compound for a final volume of 10 mL.

  • Dissolution: Add the compound to a clean glass beaker with a stir bar. Add approximately 8 mL of the pH 6.5 phosphate buffer.

  • Stir: Gently stir the solution on a magnetic stirrer. Mild warming (to ~30-35°C) can be used to aid dissolution, but do not overheat.

  • Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of buffer and add it to the flask. Bring the solution to the final 10 mL volume with the buffer.

  • Verify pH: Check the final pH of the solution to ensure it is within the 6.0-7.0 range.

  • Sterile Filtration: Draw the solution into a syringe and pass it through a 0.22 µm filter into the final sterile amber storage vial. This removes any particulates and potential microbial contamination.

  • Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This protocol provides a basic framework for assessing the stability of your prepared solution over time.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing your stock solution (following Protocol 1), perform an HPLC-UV analysis to establish a baseline.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (e.g., 60:40 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of this compound (~245 nm or 289 nm).[9]

    • Analysis: Record the peak area and retention time of the main this compound peak. This is your 100% reference.

  • Time-Point Analysis: Store your aliquots under the desired conditions (e.g., 4°C and -20°C). At set time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze using the exact same HPLC method.

  • Data Evaluation:

    • Concentration Check: Compare the peak area at each time point to the T=0 peak area. A decrease of >5% typically indicates significant degradation.

    • Degradation Product Check: Look for the appearance of new peaks in the chromatogram. A peak corresponding to 4-methoxyaniline would likely appear at an earlier retention time in a reverse-phase system.

Visualization of Primary Degradation Pathway

The hydrolysis of this compound is the primary concern for long-term stability.

Caption: Primary hydrolysis pathway of this compound in aqueous solution.

References

  • JPS61204159A - Stabilization of aqueous solution of urea - Google P
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: )
  • Stability of urea in solution and pharmaceutical preparations | Request PDF - ResearchG
  • Urea Solution Stability Pharmaceutical Prepar
  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES Mladen E. Lilov - Journal of Chemical Technology and Metallurgy. (URL: )
  • Effect of water pH on the stability of pesticides - MSU Extension. (URL: )
  • (PDF)
  • Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. (URL: )
  • This compound | 1566-42-3 - ChemicalBook. (URL: )
  • This compound CAS#: 1566-42-3 - ChemicalBook. (URL: )
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (URL: )
  • Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
  • How Does Soil pH Impact Herbicides?
  • (4-Methoxyphenyl)urea 1566-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contamin
  • Analytical methods for measuring urea in pharmaceutical formul
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed. (URL: )
  • p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem - NIH. (URL: )

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Technical Support Center: Optimization of HPLC Parameters for 4-Methoxyphenylurea and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Methoxyphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for developing and troubleshooting robust HPLC methods for the separation of this compound and its potential metabolites.

The primary analytical challenge lies in achieving baseline separation between the relatively non-polar parent drug and its more polar metabolic products, which are often generated through processes like O-demethylation (forming 4-Hydroxyphenylurea) or aromatic hydroxylation. These metabolites, being more polar, will have significantly different retention behaviors in reversed-phase chromatography. This guide provides a logical, science-backed framework for method optimization and troubleshooting.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses common questions encountered during the initial stages of method development.

Q1: Where should I begin with method development for separating this compound from its potential metabolites?

A1: A systematic approach is crucial for efficient method development.[1] Start with a reversed-phase (RP-HPLC) method, as it is well-suited for separating compounds with varying degrees of hydrophobicity.[1][2]

Initial Recommended Parameters:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeThe C18 stationary phase provides sufficient hydrophobic interaction to retain the parent this compound. Smaller particles enhance efficiency and resolution.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is often a good starting organic modifier due to its low viscosity and UV transparency.[3] Formic acid acts as a pH modifier to ensure consistent ionization of the analytes and improve peak shape by minimizing silanol interactions.[3]
Detection UV/PDA Detector at ~245 nmAromatic compounds like this compound and its hydroxylated metabolites exhibit strong UV absorbance. A preliminary scan of your standards will help determine the optimal wavelength (λmax).
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)This is a standard flow rate range that provides a good balance between analysis time and system pressure.
Column Temp. 30-40 °CElevated temperatures can improve peak efficiency and reduce mobile phase viscosity, but should be kept consistent for reproducible retention times.[4]

This starting point provides a foundation that can then be systematically optimized.

Q2: Should I use an isocratic or gradient elution for this separation?

A2: A gradient elution is highly recommended. The polarity difference between the parent compound (this compound) and its expected metabolites (e.g., hydroxylated forms) is significant.

  • Isocratic elution , which uses a constant mobile phase composition, would likely result in one of two undesirable outcomes:

    • Good retention and resolution of the polar metabolites, but excessively long retention times for the parent compound, leading to broad peaks.

    • A reasonable retention time for the parent compound, but the polar metabolites would elute too early, near the solvent front, with poor or no resolution.

  • Gradient elution , which involves increasing the percentage of the organic solvent (e.g., Acetonitrile) over time, allows for the effective elution of all compounds.[5] The initial low-organic conditions will retain and separate the early-eluting polar metabolites, while the subsequent increase in organic content will efficiently elute the more hydrophobic parent compound.[5]

Q3: How do I optimize the mobile phase to improve the separation between closely eluting peaks?

A3: Mobile phase optimization is a powerful tool for manipulating selectivity.[6]

  • Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the separation time between peaks, often improving resolution. Start with a broad scouting gradient (e.g., 5% to 95% B in 10 minutes) and then create a shallower gradient focused on the elution window of your target analytes.

  • Modify the pH: The pH of the mobile phase can alter the ionization state of your analytes, which in turn affects their retention on a reversed-phase column.[3] While this compound is neutral, its metabolites may have ionizable groups. Using a buffer (e.g., 10-20 mM ammonium acetate or phosphate) instead of just formic acid can provide more robust pH control and improve peak shape and reproducibility.[7] Generally, a buffer concentration of 10-50 mM is sufficient.[7]

  • Change the Organic Solvent: Switching from Acetonitrile (ACN) to Methanol (MeOH) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with analytes compared to the aprotic ACN.[3] This change in interaction can sometimes resolve co-eluting peaks.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments, providing diagnostic steps and corrective actions.

Q1: I'm seeing significant peak tailing, especially for the parent this compound. Why is this happening and how do I fix it?

A1: Peak tailing for compounds like this is often caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of the column.[8] These acidic silanols can interact with basic sites on the analyte, causing a portion of the molecules to be held more strongly, resulting in a tailed peak.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it acidic (e.g., pH 2.5-4)? start->check_ph check_buffer Check Buffer Concentration Is it sufficient (10-50 mM)? check_ph->check_buffer Yes reduce_ph Action: Lower pH (e.g., 0.1% Formic/TFA) check_ph->reduce_ph No eval_column Evaluate Column Is it a modern, end-capped column? check_buffer->eval_column Yes increase_buffer Action: Increase Buffer Strength check_buffer->increase_buffer No add_additive Consider Additive (e.g., Triethylamine - TEA) eval_column->add_additive Yes new_column Action: Use a modern, high-purity silica or hybrid column eval_column->new_column No (Older Type A silica) result Peak Shape Improved add_additive->result reduce_ph->result increase_buffer->result new_column->result

Caption: Troubleshooting workflow for peak tailing.

  • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) protonates the silanol groups, suppressing their ionization and minimizing these secondary interactions.[3]

  • Use a Modern, End-Capped Column: Newer columns use high-purity silica and are more thoroughly end-capped, meaning most of the residual silanols have been chemically deactivated. This significantly reduces the potential for tailing.

  • Use a Competing Base (if necessary): In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, this is often a last resort with modern columns.[8]

Q2: My metabolite peaks are eluting very early, are poorly retained, and have a broad shape. What should I do?

A2: This is a classic issue when analyzing highly polar compounds on a traditional C18 column. The metabolites are significantly more polar than the parent drug and have little hydrophobic character to interact with the stationary phase.

Solutions:

  • Modify the Gradient: Start your gradient at a very low organic percentage (e.g., 0-5% Acetonitrile) and hold it for a few minutes. This will give the polar analytes a better chance to interact with the stationary phase and separate from the solvent front.

  • Use an "Aqueous C18" or Polar-Embedded Column: These columns are specifically designed to prevent "phase collapse" or "dewetting" that can occur with highly aqueous mobile phases (>95% water). This ensures stable retention for polar compounds.

  • Consider HILIC: If the metabolites are extremely polar, Hydrophilic Interaction Chromatography (HILIC) might be a more suitable alternative. HILIC uses a polar stationary phase and a high-organic mobile phase, retaining and separating compounds based on their polarity in a different way than reversed-phase.

Q3: My retention times are drifting from one injection to the next. What are the likely causes?

A3: Retention time instability can compromise data quality and is a common frustration. The issue usually stems from a lack of equilibrium or changes in the system.[9][10]

Troubleshooting Checklist:

Potential CauseSolution
Insufficient Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. For gradient methods, the re-equilibration time between runs is critical.
Mobile Phase Preparation Prepare mobile phases fresh daily and ensure they are thoroughly degassed to prevent air bubbles from forming in the pump.[11] Inconsistent manual mixing can also be a cause; use a graduated cylinder for accuracy.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[4]
Pump Performance / Leaks Check for pressure fluctuations, which may indicate a leak in the system or a problem with the pump's check valves.[10][12] A steady baseline and pressure are key indicators of a healthy system.
Changing Mobile Phase Composition If you are using an online mixer, ensure it is functioning correctly. If one solvent reservoir is not sealed properly, evaporation can slowly change the mobile phase composition.[13]

Q4: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.[9] They are typically caused by contamination in the system or carryover from a previous injection.[9][11]

Sources and Solutions:

  • Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers through a 0.2 or 0.45 µm filter before use.[11]

  • Injector Carryover: The most common cause. A concentrated sample can leave residue on the injector needle or valve. To fix this, implement a robust needle wash step in your autosampler method, using a strong solvent (like 50:50 Acetonitrile:Isopropanol) to clean the needle between injections.

  • Sample Matrix: If the ghost peak is not present in a blank injection (just mobile phase), but is in a blank injection after a real sample, the cause is carryover. If it's present in all runs, the mobile phase or system itself is contaminated.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of high-purity, HPLC-grade water into a clean solvent bottle.

    • Carefully add 1 mL of formic acid (or prepare a 10-50 mM buffer solution if required).

    • Mix thoroughly. If using a buffer, verify the pH with a calibrated pH meter.

    • Filter the aqueous phase through a 0.2 µm membrane filter.

  • Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade Acetonitrile into a separate clean solvent bottle.

    • Add 1 mL of formic acid.

    • Mix thoroughly.

  • Degassing:

    • Degas both mobile phases for 10-15 minutes using an online degasser, sonication, or helium sparging to remove dissolved gases.[11]

Protocol 2: System Startup and Column Equilibration

  • System Purge: Purge the pump lines with fresh mobile phase to remove any old solvent or air bubbles.

  • Column Installation: Install the analytical column, ensuring flow is in the correct direction as indicated on the column.

  • Initial Flush: Begin pumping at a low flow rate (e.g., 0.2 mL/min) with a high-organic mobile phase (e.g., 90% B) to wash the column.

  • Equilibration:

    • Set the mobile phase composition to your initial gradient conditions (e.g., 95% A, 5% B).

    • Set the flow rate to your analytical method's flow rate.

    • Allow the system to pump for at least 10-15 column volumes. (Volume ≈ π * (radius)² * length).

    • Monitor the detector baseline and system backpressure. The system is equilibrated when both are stable.

  • System Suitability: Perform a few blank injections (injecting mobile phase) to ensure the baseline is clean and free of ghost peaks before injecting your standards and samples.

G cluster_prep Preparation Phase cluster_setup System Setup & Equilibration cluster_analysis Analysis & Optimization prep_mp Protocol 1: Prepare & Degas Mobile Phase startup Protocol 2: System Startup & Purge prep_mp->startup select_col Select Column & Conditions (e.g., C18, ACN/H2O, ~245nm) select_col->startup equilibrate Equilibrate Column with Initial Mobile Phase Conditions startup->equilibrate check_stability Verify Stable Baseline & Pressure equilibrate->check_stability scout_gradient Run Scouting Gradient (e.g., 5-95% B) check_stability->scout_gradient eval_results Evaluate Resolution, Peak Shape, Retention scout_gradient->eval_results optimize Optimize Gradient Slope, Solvent, or pH eval_results->optimize Needs Improvement validate Validate Method (ICH Guidelines) eval_results->validate Acceptable optimize->scout_gradient Re-evaluate

Caption: General workflow for HPLC method development.

References

  • HPLC Troubleshooting Guide (Accessed January 7, 2026).
  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities (Accessed January 7, 2026).
  • Troubleshooting Common Issues in High-Performance Liquid Chromatography (HPLC) (Accessed January 7, 2026).
  • Overview of RP-HPLC method development for drug estim
  • HPLC Method Development and Validation for Pharmaceutical Analysis (Accessed January 7, 2026).
  • HPLC Method Development and Validation Process of Drug Analysis and Applic
  • Reversed Phase HPLC Method Development - Phenomenex (Accessed January 7, 2026).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores (Accessed January 7, 2026).
  • Common Issues in HPLC Analysis - Medikamenter Quality Services (Accessed January 7, 2026).
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem (Accessed January 7, 2026).
  • Troubleshooting Common HPLC Issues | Labcompare.com (Accessed January 7, 2026).
  • 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs (Accessed January 7, 2026).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services (Accessed January 7, 2026).
  • Strategies for Method Development and Optimization in HPLC - Drawell (Accessed January 7, 2026).

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenylurea. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and application of this compound. Drawing from established chemical principles and field-proven insights, this document provides step-by-step troubleshooting solutions to ensure the integrity and success of your experiments.

Section 1: Synthesis and Purification

The synthesis of aryl ureas like this compound (p-anisylurea) is a foundational step for many research projects. While seemingly straightforward, pitfalls can lead to low yields and impure products. This section addresses the most common synthetic challenges.

FAQ 1: My synthesis of this compound resulted in a low yield and a significant amount of a high-melting point byproduct. What went wrong?

Answer: This is a classic issue in urea synthesis. The most likely culprit is the formation of a symmetrical urea byproduct, 1,3-bis(4-methoxyphenyl)urea. This occurs when the isocyanate intermediate reacts with the starting amine (p-anisidine) from which it was generated, or when two amine molecules react with the carbonyl source.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Route: Traditional methods often involve reacting amines with phosgene or isocyanates, which carry significant safety risks.[3] Consider safer, more controlled alternatives like using 1,1'-carbonyldiimidazole (CDI) or triphosgene, which can minimize side reactions.[3][4]

  • Control Stoichiometry and Addition Rate: The key to preventing the symmetrical byproduct is to control the concentration of the reactive intermediate.

    • Slow Addition: If using an isocyanate, add it dropwise to the solution of the other amine (if making an unsymmetrical urea) or to the reaction medium. For this compound, which is a symmetrical urea precursor, the issue often arises from the reaction of p-anisidine with an in-situ generated isocyanate.

    • Inverse Addition: Add the amine slowly to a solution of the carbonylating agent (e.g., CDI). This keeps the amine concentration low, favoring the desired reaction pathway.

  • Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the side reaction. Exothermic reactions can accelerate the formation of byproducts.

  • Purification Strategy: If the byproduct has already formed, purification can be achieved via column chromatography or recrystallization. Their solubility profiles should differ enough to allow for separation. The symmetrical urea is typically less soluble than the desired product.

Workflow: Diagnosing and Resolving Synthesis Failures

The following decision tree illustrates a logical workflow for troubleshooting poor outcomes in the synthesis of this compound.

G cluster_issues Common Issues cluster_solutions Troubleshooting Actions start Low Yield or Impure Product check_purity 1. Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity identify_issue Identify Problem check_purity->identify_issue no_product No Product / Starting Material Unchanged identify_issue->no_product No reaction byproduct Major Byproduct Detected (e.g., symmetrical urea) identify_issue->byproduct Side reaction low_conversion Low Conversion identify_issue->low_conversion Inefficient reaction sol_no_product A. Verify Reagent Activity B. Increase Temperature C. Check Solvent (Anhydrous?) no_product->sol_no_product sol_byproduct A. Lower Temperature B. Slow Reagent Addition C. Change Synthetic Route (e.g., use CDI) byproduct->sol_byproduct sol_low_conversion A. Increase Reaction Time B. Add Catalyst (if applicable) C. Increase Temperature low_conversion->sol_low_conversion G start Compound Precipitation in Assay q1 Is stock solution clear? start->q1 remake_stock Re-prepare stock solution. Use gentle heat / sonication. q1->remake_stock No q2 Is final solvent conc. (e.g., DMSO) too high? q1->q2 Yes lower_dmso Lower final DMSO conc. (<0.5%). Perform serial dilutions. q2->lower_dmso Yes q3 Is compound stable in aqueous buffer over time? q2->q3 No fresh_prep Prepare final working solution immediately before each experiment. q3->fresh_prep No consider_formulation Consider co-solvents or formulation aids (e.g., cyclodextrin) for in-vivo studies. q3->consider_formulation Yes

Caption: A workflow for troubleshooting compound solubility issues.

Section 3: Analytical and Purity Concerns

Verifying the identity and purity of your this compound sample is paramount. Contaminants or degradation products can lead to erroneous and irreproducible results.

FAQ 3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer: Unexpected peaks in an NMR spectrum can arise from residual solvents, starting materials, synthetic byproducts, or degradation.

Step-by-Step Analysis:

  • Identify Solvent Peaks: First, identify peaks corresponding to your NMR solvent (e.g., DMSO-d₆ at ~2.50 ppm, residual water at ~3.33 ppm).

  • Check for Starting Materials: Compare your spectrum to the known spectra of your starting materials (e.g., p-anisidine). The aromatic protons and methoxy group of p-anisidine will have distinct chemical shifts.

  • Look for Symmetrical Byproduct: The most common byproduct, 1,3-bis(4-methoxyphenyl)urea, will have a very simple, symmetrical NMR spectrum. You would expect to see a singlet for the two equivalent -NH protons, a singlet for the two equivalent -OCH₃ groups, and two doublets for the equivalent aromatic protons.

  • Assess Purity with a Second Method: No single method is foolproof. Confirm purity using an orthogonal technique.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It will separate impurities and provide their mass-to-charge ratio (m/z). For this compound, you should see a primary peak with an [M+H]⁺ of ~167.1. [5]Any other significant peaks indicate impurities.

    • Melting Point: A sharp melting point within the expected range (162-165°C) is a good indicator of high purity. [6]A broad or depressed melting point suggests the presence of impurities.

Section 4: Biological Assay Troubleshooting

Arylureas are a well-known class of bioactive molecules, often targeting protein kinases. [7]When experimental results with this compound are not as expected, a systematic review of the experimental setup is necessary.

FAQ 4: My compound shows no activity in a kinase inhibition assay, even though similar arylureas are potent inhibitors. What should I check?

Answer: A lack of activity can be due to a variety of factors, ranging from the compound itself to the assay conditions. Arylureas often act as Type II kinase inhibitors, binding to the DFG-out conformation of the kinase, and their activity is highly dependent on their specific structure and the target protein. [7] Troubleshooting Checklist:

  • Compound Integrity:

    • Purity: Re-confirm the purity of your compound batch by LC-MS. An inactive impurity could be the major component of your sample.

    • Solubility: Did the compound precipitate in the assay buffer? Centrifuge a sample of your highest concentration working solution. If a pellet forms, your compound is not fully dissolved at that concentration.

    • Stability: Is the compound stable under your assay conditions (pH, temperature, presence of thiols like DTT)? You can incubate the compound in the assay buffer for the duration of the experiment, then re-analyze by LC-MS to check for degradation.

  • Assay Conditions:

    • ATP Concentration: The inhibitory potency (IC₅₀) of many kinase inhibitors is dependent on the ATP concentration used in the assay. Ensure your ATP concentration is at or near the Kₘ for the specific kinase you are testing.

    • Enzyme Activity: Verify that the kinase enzyme is active using a known control inhibitor.

  • Mechanism of Action:

    • While many arylureas are kinase inhibitors, this compound may not be active against your specific target. [7] * Consider screening it against a broader panel of kinases to identify potential targets or confirm its inactivity.

    • The compound could have a different mechanism of action entirely, such as antimicrobial or anthelmintic activity. [8]

Section 5: Safety and Handling

Proper safety precautions are essential when working with any chemical.

FAQ 5: What are the primary safety hazards associated with this compound?

Answer: Based on available Safety Data Sheets (SDS), this compound should be handled with care. The primary hazards are:

  • Acute Oral Toxicity: Harmful if swallowed. [5]* Skin Irritation: Causes skin irritation. * Eye Irritation: Causes serious eye irritation. * Respiratory Hazard: May form combustible dust concentrations in air; avoid breathing dust. [9] Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. [10][11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [9]

References

  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]
  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). [Link]
  • Solubility of Things. (n.d.). (4-methoxyphenyl)methylhydrazine. [Link]
  • ResearchGate. (2019). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
  • YouTube. (2012). Troubleshooting in Urea-PAGE. [Link]
  • PubChem. (n.d.). p-Methoxyphenylurea. [Link]
  • National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
  • Solubility of Things. (n.d.). 4-Methoxyphenol. [Link]
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
  • MDPI. (2022).
  • PubMed. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. [Link]
  • PubMed. (2014). Analytical interference of 4-hydroxy-3-methoxymethamphetamine with the measurement of plasma free normetanephrine. [Link]
  • precisionFDA. (n.d.). P-METHOXYPHENYLUREA. [Link]
  • National Library of Medicine. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide. [Link]
  • Biblioteka Nauki. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. [Link]
  • PubMed. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. [Link]
  • ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. [Link]
  • ResearchGate. (2012). Synthesis of 4′-Methoxy Flavone. [Link]
  • PubMed. (1989). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]
  • MDPI. (2024). Analytical Methods for the Determination of Diamorphine (Heroin)

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Validation & Comparative

A Comparative Analysis of 4-Methoxyphenylurea and Key Phenylurea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-Methoxyphenylurea (4-MPU) alongside other prominent phenylurea derivatives. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document delves into the structure-activity relationships, mechanisms of action, and comparative performance data of this important class of compounds. We will explore their applications, from established roles as herbicides to emerging biological activities, grounded in experimental data and validated protocols.

The Phenylurea Scaffold: A Foundation of Versatility

The phenylurea backbone, characterized by a urea group linked to a phenyl ring, is a cornerstone in synthetic chemistry due to its stability and versatile biological activity. The specific activity of each derivative is dictated by the nature and position of substituents on both the phenyl ring and the terminal nitrogen atom. This guide focuses on this compound and contrasts it with widely studied analogues such as Diuron, Linuron, and Isoproturon to elucidate the impact of these structural modifications.

Caption: General chemical structure of phenylurea derivatives.

Physicochemical Properties: Influence on Bioactivity and Environmental Fate

The substituents on the phenylurea scaffold profoundly influence key physicochemical properties like water solubility and lipophilicity (LogP). These parameters are critical determinants of a compound's bioavailability, soil mobility, and environmental persistence. For instance, the methoxy group in 4-MPU imparts different properties compared to the chloro- groups in Diuron and Linuron, affecting how they interact with biological systems and the environment.

CompoundStructureMolar Mass ( g/mol )Water Solubility
This compound C₈H₁₀N₂O₂166.18[1]Slightly soluble
Diuron C₉H₁₀Cl₂N₂O233.09[2]42 mg/L[3]
Linuron C₉H₁₀Cl₂N₂O₂249.1064 mg/L[4]
Isoproturon C₁₂H₁₈N₂O206.29[5]70.2 mg/L[6]
Table 1. Comparative physicochemical properties of this compound and selected phenylurea herbicides.

Primary Application: A Deep Dive into Herbicidal Activity

Phenylurea derivatives are most widely recognized for their role as herbicides, a function driven by a specific and potent mechanism of action.[7][8]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal action of most phenylureas is rooted in their ability to inhibit photosynthesis.[7][9] These molecules act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. They bind to the D1 protein within the PSII complex at the QB-binding niche, thereby blocking the transfer of electrons to plastoquinone.[9][10] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, and leads to the formation of reactive oxygen species that cause cellular damage and plant death.[7][9][11]

G Mechanism of Photosystem II Inhibition by Phenylurea Herbicides cluster_membrane Thylakoid Membrane cluster_process Electron Transport Chain PSII Photosystem II (PSII) D1 D1 Protein QB_Site QB-Binding Niche ROS Reactive Oxygen Species (ROS) -> Plant Death QB_Site->ROS Leads to QA QA (Quinone A) PQ PQ (Plastoquinone) QA->PQ Normal e⁻ Flow QA->Block Blocked e⁻ Flow ATP_NADPH ATP & NADPH Production PQ->ATP_NADPH Phenylurea Phenylurea Herbicide Phenylurea->QB_Site Binds Competitively

Caption: Phenylurea herbicides block the electron transport chain in Photosystem II.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The specific substitutions on the phenylurea structure determine its efficacy against different weed species.

  • Diuron: With its 3,4-dichlorophenyl group, Diuron is a broad-spectrum herbicide effective against both annual and perennial broadleaf and grassy weeds.[10][12] It exhibits both pre- and post-emergent activity and has a long residual effect in soil.[10]

  • Linuron: Also a 3,4-dichlorophenyl derivative but with an N-methoxy-N-methyl substitution, Linuron is a selective herbicide used to control grasses and broadleaf weeds in crops like carrots and potatoes.[13][14][15][16] Its substitution pattern slightly alters its selectivity and soil persistence compared to Diuron.[17]

  • Isoproturon: The 4-isopropylphenyl substitution makes Isoproturon highly effective and selective for controlling annual grasses, particularly canary grass, and broadleaf weeds in cereal crops like wheat.[5][18][19]

  • This compound (and related compounds): The presence of a methoxy group, as seen in the derivative Metoxuron, influences its activity spectrum. While less common, this substitution is crucial for understanding the potential applications of 4-MPU. Structure-activity relationship studies show that the electronic properties and geometry of substituents on the phenyl ring are critical for antibody-phenylurea recognition and, by extension, binding to target enzymes.[20]

Broader Biological Activities and Emerging Applications

The phenylurea scaffold is not limited to herbicidal action. Research has uncovered a range of other biological activities, highlighting its potential in drug development and other fields.

  • Insecticidal Activity: A related class, the Benzoylphenyl ureas (BPUs), function as potent insect growth regulators by inhibiting chitin synthesis, a process vital for larval molting but absent in vertebrates.[21] While structurally distinct from 4-MPU, their existence underscores the scaffold's adaptability. Furthermore, novel phenylurea derivatives have been synthesized that exhibit broad-spectrum insecticidal activity against various lepidopteran pests.[22][23]

  • Therapeutic Potential: Certain trisubstituted phenylurea derivatives have been identified as highly potent antagonists of the neuropeptide Y5 (NPY5) receptor, with potential applications in metabolic disease research.[24][25] Other studies have demonstrated that specific phenylurea derivatives possess significant antibacterial and antifungal properties, with their activity enhanced upon coordination with metal ions.[26][27]

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for comparing the performance of different phenylurea derivatives.

Protocol: In Vitro Herbicidal Activity Assay

This protocol provides a framework for assessing the pre-emergent herbicidal activity of phenylurea compounds by measuring the inhibition of seedling growth.

Causality and Rationale:

  • Test Species: Radish (Raphanus sativus) is often chosen as it is a sensitive indicator species that germinates quickly and uniformly.

  • Medium: A simple agar-based medium provides physical support and moisture without introducing nutrients that could confound the results.

  • Endpoint: Root elongation is a highly sensitive and easily quantifiable indicator of phytotoxicity, as root development is critical for seedling establishment.

  • Concentration Gradient: Testing a range of concentrations is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing potency.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of 4-MPU, Diuron, Linuron, and Isoproturon in a suitable solvent (e.g., DMSO). Create a series of dilutions in sterile distilled water to achieve final test concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Plating: Dispense 5 mL of 0.8% sterile water agar into sterile petri dishes.

  • Treatment Application: Once the agar has solidified, apply 1 mL of each test concentration to the surface of the agar. A solvent-only control must be included.

  • Seed Placement: Place 10 surface-sterilized radish seeds on the agar surface in each dish.

  • Incubation: Seal the dishes with paraffin film and place them vertically in a growth chamber (25°C, 16h light/8h dark cycle) for 72 hours.

  • Data Collection: After incubation, measure the primary root length of each seedling.

  • Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Plot the percent inhibition against the logarithm of the concentration to determine the IC₅₀ value for each compound.

G start Start: Prepare Test Solutions (Phenylurea Derivatives) prep_plates Prepare Agar Plates start->prep_plates apply_treatment Apply Test Solutions to Plates prep_plates->apply_treatment place_seeds Place Sterilized Seeds apply_treatment->place_seeds incubate Incubate (e.g., 72h at 25°C) place_seeds->incubate measure Measure Seedling Root Length incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End: Determine IC₅₀ Values analyze->end

Caption: Experimental workflow for assessing herbicidal activity.

Protocol: Preliminary Toxicity Assessment (Ames Test)

The Bacterial Reverse Mutation Test (Ames Test) is a standard method for assessing the mutagenic potential of a chemical.[28]

Causality and Rationale:

  • Test System: Utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).

  • Principle: The test measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.

  • Metabolic Activation: The inclusion of an S9 mix (a liver enzyme extract) simulates mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Treatment Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer solution or the S9 mix.

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes to allow for metabolic activation and interaction with the bacteria.

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the negative (solvent) control.[28]

Comparative Toxicological Profile

While highly effective against target organisms, the safety profile for non-target species is a critical consideration. Phenylurea herbicides generally exhibit low acute toxicity in mammals.[7][28] However, concerns remain regarding their environmental persistence and potential for long-term effects.[3][7]

CompoundTest SpeciesAcute Oral LD₅₀ (mg/kg)
Diuron Rat3400[28]
Monuron Rat1500 - 2300[28]
Isoproturon Rat>4640[28]
Linuron Rat1500 - 5000[28]
Table 2. Comparative acute oral toxicity of selected phenylurea herbicides.[28]

Conclusion

This compound is a member of the versatile phenylurea family, a class of compounds with significant impact in agriculture and demonstrated potential in pharmacology. Through comparative analysis with well-established derivatives like Diuron, Linuron, and Isoproturon, it is clear that subtle changes in chemical structure lead to profound differences in biological activity, selectivity, and physical properties. While 4-MPU itself is less characterized in public literature, its 4-methoxy substitution provides a unique electronic and steric profile that warrants further investigation. The protocols and comparative data presented in this guide offer a robust framework for researchers to evaluate 4-MPU and other novel derivatives, paving the way for the development of next-generation herbicides, insecticides, and therapeutic agents.

References

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  • Poindexter, G. S., et al. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry.
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  • Chemical Warehouse. (n.d.). Diuron - Active Ingredient Page.
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  • (n.d.). ISOPROTURON - Selective Systemic Herbicide, Pre- and Post-Emergence, 1 Kilogram.
  • Journal of Environmental Biology. (n.d.). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control.
  • (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM.
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  • Gawel, A., et al. (n.d.). Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions. National Institutes of Health.
  • CIRCABC. (2005). Isoproturon.
  • Shehzad, M. A., et al. (n.d.). Effect of Isoproturon With and Without Adjuvants on Photosynthetic Attributes of Wheat and Its Associated Weeds. SciELO.
  • Elleuch, A., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. National Institutes of Health.
  • Correia, N. M., & de Carvalho, A. D. F. (2017). Selectivity of the herbicide linuron sprayed in pre-emergence and post-early in carrot. Semina: Ciências Agrárias.
  • (n.d.). What Linuron Can Do for Potato Production.
  • Pose-Juan, E., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central.
  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.
  • ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
  • RSC Publishing. (n.d.). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation.
  • MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography.
  • Redalyc. (n.d.). Selectivity of the herbicide linuron sprayed in pre-emergence and post-early in carrot.
  • MDPI. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed.
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A Researcher's Guide to Validating the In Vitro Anticancer Effects of 4-Methoxyphenylurea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to rigorously validate the in vitro anticancer potential of novel 4-methoxyphenylurea analogs. Moving beyond a simple checklist of experiments, we delve into the causality behind experimental choices, ensuring a self-validating workflow from initial screening to mechanistic elucidation.

The diaryl urea scaffold is a cornerstone of modern oncology, most famously represented by Sorafenib (Nexavar®), a multi-kinase inhibitor used in the treatment of renal, liver, and thyroid cancers.[1] Analogs of this compound represent a promising class of compounds for expanding this therapeutic arsenal.[2] Their validation requires a systematic and logically progressing series of experiments to confirm cytotoxicity, understand the mechanism of action, and provide a rationale for further preclinical development.

The Strategic Workflow: From Hit Identification to Mechanistic Insight

A robust in vitro validation pipeline is not merely a sequence of assays but a logical progression where each step informs the next. The goal is to triage compounds efficiently, discarding those with insufficient activity while gathering detailed mechanistic data on promising leads.[3] This workflow ensures that resources are focused on candidates with the highest probability of translating to in vivo efficacy.[4]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target & Pathway Validation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Lead Compound(s) Selection E Cell Cycle Analysis (PI Staining) C->E F Western Blot Analysis (Key Pathway Proteins) D->F Confirm Apoptotic Mechanism E->F Identify Cell Cycle Arrest Point G Comparative Analysis vs. Standard of Care (e.g., Sorafenib) F->G Validate Target Engagement

Caption: Experimental workflow from in vitro screening to in vivo validation.

Phase 1: Primary Screening - Quantifying Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth or induce cell death.[5] Colorimetric assays like the MTT and XTT assays are the workhorses of this phase due to their reliability, scalability for high-throughput screening, and cost-effectiveness.[5]

Causality: These assays measure the metabolic activity of a cell population. The core principle is that viable, proliferating cells have active mitochondrial dehydrogenases, which can reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[6] The intensity of the color is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[5] The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and simplifying the protocol.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.

  • Labeling: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow XTT to an orange formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

The primary output of this phase is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[7] A lower IC50 value indicates a more potent compound. This data is best presented in a clear, comparative table.

Compound IDParent StructureR-Group ModificationCancer Cell LineIC50 (µM) at 48h
MPU-001This compound-HMCF-745.2
MPU-002This compound-Cl (para)MCF-715.8
MPU-003This compound-CF3 (para)MCF-79.7
Sorafenib Diaryl Urea (Reference) MCF-7 5.5

Note: Data is hypothetical and for illustrative purposes only.

Phase 2: Mechanistic Elucidation - How Do the Cells Die?

Once a lead compound with a promising IC50 is identified, the next critical question is how it is inhibiting cell growth. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.[8][9] Flow cytometry-based assays are indispensable for answering this question quantitatively.

Causality: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.

  • Cell Treatment: Seed and treat cells with the this compound analog at its IC50 and 2x IC50 concentration for 24-48 hours. Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Causality: Many anticancer agents exert their effects by halting the cell cycle at a specific checkpoint (G1, S, or G2/M), preventing the cell from dividing.[8] This can be measured by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) after permeabilizing the cells. The amount of fluorescence is directly proportional to the amount of DNA.[8]

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so they have between 2N and 4N DNA content.

  • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate for at least 2 hours at 4°C.[13]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[14]

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution that contains RNase A. This is a critical step because PI can also bind to double-stranded RNA, and this treatment ensures that only DNA is stained.[8][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI. The resulting histogram will show distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Target Validation and Comparative Analysis

The final in vitro step is to connect the observed cellular effects (apoptosis, cell cycle arrest) to a specific molecular mechanism and to benchmark the lead compound against a clinically relevant drug.

Causality: Diaryl ureas like Sorafenib are known multi-kinase inhibitors, famously targeting the RAF/MEK/ERK signaling pathway which is crucial for cell proliferation.[16][17] It is plausible that novel this compound analogs act on similar pathways. Western blotting allows for the direct measurement of protein expression and phosphorylation status, providing evidence of target engagement. Comparing a novel compound to a standard-of-care drug like Sorafenib provides essential context for its potency and potential clinical relevance.[18]

G cluster_pathway RAF/MEK/ERK Pathway cluster_inhibitors Inhibitors GrowthFactor Growth Factor Receptor RTK (e.g., VEGFR, PDGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinases (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->Receptor Sorafenib->RAF MPU_Analog This compound Analog (Hypothesized) MPU_Analog->RAF

Caption: The RAF/MEK/ERK signaling pathway, a common target for urea-based inhibitors.

  • Cell Lysis: Treat cells with the lead MPU analog and Sorafenib at their respective IC50 concentrations for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p-ERK/total ERK ratio relative to the control indicates inhibition of the pathway.

Data Presentation: Comparative Mechanistic Summary

A final summary table should consolidate all findings, providing a clear, head-to-head comparison that justifies advancing a lead candidate.

ParameterMPU-003Sorafenib (Reference)
IC50 (MCF-7, 48h) 9.7 µM5.5 µM
Primary MoA Induction of ApoptosisInduction of Apoptosis[16]
Apoptosis Rate (at IC50) 45% (Annexin V+)52% (Annexin V+)
Cell Cycle Effect G1 Phase ArrestG1 Phase Arrest
RAF/MEK/ERK Pathway ↓ p-ERK levels↓ p-ERK levels[16]

Note: Data is hypothetical and for illustrative purposes only.

By following this structured, evidence-based validation workflow, researchers can build a robust data package for their this compound analogs, providing a strong foundation for subsequent preclinical and in vivo investigations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Sorafenib.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • PMC - NIH. (n.d.). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
  • NIH. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
  • NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • PMC - PubMed Central. (2025, January 29). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents.
  • PubMed. (n.d.). A model-based approach to the in vitro evaluation of anticancer activity.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • NIH. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

Sources

A Comparative Guide to Tubulin Inhibitors: The Classic Colchicine Versus a Novel 4-Methoxyphenylurea Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the disruption of microtubule dynamics remains a cornerstone of therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer agents. Among the arsenal of microtubule-targeting agents, those that bind to the colchicine site on β-tubulin represent a significant class of inhibitors. This guide provides a detailed comparative analysis of the archetypal tubulin inhibitor, colchicine, and a potent synthetic derivative incorporating a 4-methoxyphenylurea moiety, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, hereafter referred to as MPD-1 .

While this compound itself is a simple chemical entity, its incorporation into more complex molecular scaffolds has yielded compounds with significant biological activity. This guide will delve into the mechanistic nuances, comparative efficacy, and experimental evaluation of MPD-1 and colchicine, offering field-proven insights for researchers in oncology and drug discovery.

Mechanism of Action: A Shared Target, A Subtle Divergence

Both colchicine and MPD-1 exert their cytotoxic effects by binding to the colchicine binding site on the β-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Colchicine, a naturally occurring alkaloid isolated from the autumn crocus (Colchicum autumnale), has a well-established mechanism.[1] It binds to soluble tubulin dimers, and the resulting tubulin-colchicine complex can then co-polymerize into the microtubule ends, ultimately leading to microtubule depolymerization.[2]

MPD-1, a synthetic compound, also targets the colchicine binding site, effectively inhibiting tubulin assembly.[2] Its design incorporates the 4-methoxyphenyl group, a feature present in many potent tubulin inhibitors. The specific stereochemistry of MPD-1 has been shown to influence its potency, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2]

cluster_colchicine Colchicine Mechanism cluster_mpd1 MPD-1 Mechanism colchicine Colchicine tubulin_dimer_c αβ-Tubulin Dimer colchicine->tubulin_dimer_c Binds to colchicine_complex Tubulin-Colchicine Complex tubulin_dimer_c->colchicine_complex microtubule_c Microtubule colchicine_complex->microtubule_c Incorporates into ends depolymerization_c Depolymerization & G2/M Arrest microtubule_c->depolymerization_c Leads to mpd1 MPD-1 tubulin_dimer_m αβ-Tubulin Dimer mpd1->tubulin_dimer_m Binds to Colchicine Site polymerization_m Tubulin Polymerization mpd1->polymerization_m Inhibits tubulin_dimer_m->polymerization_m inhibition_m Inhibition of Polymerization g2m_arrest_m G2/M Arrest inhibition_m->g2m_arrest_m

Figure 1: Simplified mechanism of action for Colchicine and MPD-1.

Comparative Performance: Potency and Cellular Effects

A direct comparison of the inhibitory concentrations (IC50) for tubulin polymerization and cytotoxic effects (GI50) in various cancer cell lines reveals the high potency of MPD-1, often in the nanomolar range.

Compound Tubulin Polymerization IC50 (µM) MDA-MB-435 (Melanoma) GI50 (µM) NCI/ADR-RES (Ovarian) GI50 (µM) Reference
Colchicine ~1-10 (varies with conditions)~0.01-0.1~0.01-0.1[3][4]
(S)-MPD-1 Not explicitly stated, but inhibits assembly0.0080.014[2]
(R)-MPD-1 Less potent than (S)-isomer0.080.1[2]
(R,S)-MPD-1 Not explicitly stated, but inhibits assembly0.0180.032[2]

Key Insights:

  • The (S)-enantiomer of MPD-1 demonstrates superior potency compared to the (R)-enantiomer and the racemic mixture, highlighting the importance of stereochemistry in its interaction with tubulin.[2]

  • Notably, MPD-1 and its enantiomers are poor substrates for P-glycoprotein (Pgp), a key transporter involved in multidrug resistance.[2] This suggests that MPD-1 may be effective against cancer cells that have developed resistance to other tubulin-targeting agents like paclitaxel.

Experimental Protocols for Evaluation

To rigorously assess and compare the activity of tubulin inhibitors like colchicine and MPD-1, a series of well-established in vitro and cell-based assays are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare stock solutions of test compounds (colchicine, MPD-1) and controls (e.g., paclitaxel as a polymerization enhancer, and a vehicle control like DMSO) at 10x the final desired concentration.

  • Assay Setup:

    • Add 5 µL of the 10x test compound or control to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the reaction by adding 45 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.

reagent_prep Reagent Preparation assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup data_acq Data Acquisition (Fluorescence Reading) assay_setup->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-435, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (colchicine, MPD-1) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule network.

Principle: Cells are fixed, permeabilized, and then stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat them with the test compounds at their respective IC50 concentrations for a defined period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis:

    • Observe and document the changes in microtubule morphology. Untreated cells should show a well-organized microtubule network, while cells treated with tubulin depolymerizing agents will exhibit a diffuse, fragmented microtubule pattern.

Conclusion and Future Perspectives

Both colchicine and the novel this compound derivative, MPD-1, are potent inhibitors of tubulin polymerization that act via the colchicine binding site. While colchicine remains a valuable tool for research and has clinical applications, its therapeutic window is narrow due to its toxicity.

MPD-1 emerges as a promising lead compound with potent cytotoxic activity against a range of cancer cell lines, including those with mechanisms of multidrug resistance. Its efficacy in the nanomolar range and its ability to circumvent Pgp-mediated efflux highlight its potential for further development as an anticancer therapeutic.

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of novel tubulin inhibitors. Future research should focus on optimizing the structure of MPD-1 to further enhance its potency and therapeutic index, as well as on in vivo studies to validate its anticancer efficacy and safety profile. The continued exploration of compounds targeting the colchicine binding site holds significant promise for the development of next-generation cancer therapies.

References

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC. [Link]
  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Ayurpharm Int J Ayur Alli Scie.
  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. NIH.
  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • p-Methoxyphenylurea. PubChem. [Link]
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. NIH.
  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. NIH.
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic C
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
  • The cytotoxic effects of 4-MMPB on the three cell lines as assessed by...
  • Cell death mechanism study. Cell viability of A) cancer cell lines (4T1...
  • cell line cytotoxicity: Topics by Science.gov. Science.gov. [Link]
  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. PMC. [Link]
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

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A Comparative Guide to the Synthesis of 4-Methoxyphenylurea: Efficiency, Yield, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of ureas, and specifically 4-Methoxyphenylurea, is a fundamental process. This guide provides a comprehensive comparison of various synthetic methodologies, offering an in-depth analysis of their efficiency, yield, and practical considerations. As Senior Application Scientists, our aim is to equip you with the necessary technical knowledge and field-proven insights to select the most appropriate synthetic route for your research and development needs.

Introduction to this compound and its Synthetic Importance

This compound is a valuable intermediate in the synthesis of a range of biologically active compounds and materials. Its structure, featuring a urea functional group attached to a methoxy-substituted phenyl ring, imparts specific properties that are leveraged in drug design and polymer chemistry. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for its widespread application. This guide will explore and compare the following key synthetic pathways:

  • Direct Reaction of p-Anisidine with Urea

  • Reaction of 4-Methoxyphenyl Isocyanate with Ammonia

  • Phosgene-Free Carbonylation using Triphosgene

  • Modified Hofmann Rearrangement of 4-Methoxybenzamide

  • Palladium-Catalyzed Carbonylative Coupling

Comparative Analysis of Synthesis Methods

The choice of synthetic method for this compound is often a trade-off between yield, reaction conditions, cost, and safety. The following table summarizes the key performance indicators for each of the primary methods discussed in this guide.

MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Direct Reaction p-Anisidine, UreaNone or Lewis/Brønsted acidsHigh (up to 99%)High temperature (180°C)High atom economy, low cost, solvent-free optionHigh reaction temperature, potential for side products
Isocyanate Route 4-Methoxyphenyl IsocyanateAmmoniaHigh (quantitative)Mild (room temperature)High purity, fast reaction, mild conditionsIsocyanate is a hazardous reagent
Triphosgene Route p-AnisidineTriphosgene, BaseGood to ExcellentLow to room temperatureAvoids gaseous phosgene, good yieldTriphosgene is toxic, requires careful handling
Hofmann Rearrangement 4-MethoxybenzamideBromine, Base, AmmoniaModerate to GoodMulti-step, controlled temp.Utilizes a common amide starting materialMulti-step process, use of hazardous bromine
Pd-Catalyzed Carbonylation p-Anisidine, CO sourcePalladium catalyst, LigandsGood to ExcellentVaries (often elevated temp/pressure)High efficiency, potential for diverse substratesCatalyst cost and removal, requires CO source

In-Depth Methodological Review and Experimental Protocols

Direct Reaction of p-Anisidine with Urea: The Atom-Economic Approach

This method stands out for its simplicity, high atom economy, and the use of readily available and inexpensive starting materials. The reaction proceeds through the thermal decomposition of urea to isocyanic acid, which then reacts with p-anisidine.

Causality of Experimental Choices: The high temperature is necessary to induce the pyrolysis of urea into isocyanic acid and ammonia. The molar ratio of p-anisidine to urea is kept high to favor the formation of the monosubstituted urea and to serve as a solvent in the solvent-free variation. The removal of ammonia, a byproduct of urea decomposition, helps to drive the equilibrium towards the product.

Experimental Protocol:

A mixture of p-anisidine (5.0 equivalents) and urea (1.0 equivalent) is heated to 180°C in a reaction vessel equipped with a mechanical stirrer and a condenser. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1.5-2 hours), the excess p-anisidine is removed by vacuum distillation. The solid residue is then recrystallized from ethanol to yield pure this compound. A study on the synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without a catalyst reported a yield of up to 99.1% under optimized conditions, which can be extrapolated to this synthesis.[1] In some variations, catalysts like zinc acetate or a mixture of p-toluenesulfonic acid and lead acetate can be used in a solvent like xylene at a lower temperature (around 144°C) to achieve yields of over 90%.[2]

Logical Flow of the Direct Reaction Method:

Caption: Direct reaction of urea and p-anisidine.

From 4-Methoxyphenyl Isocyanate: The High-Purity Route

The reaction of an isocyanate with an amine is a classic, high-yielding method for the synthesis of ureas. 4-Methoxyphenyl isocyanate is a commercially available reagent, making this a convenient, albeit more expensive, route.

Causality of Experimental Choices: The isocyanate group is highly electrophilic and readily reacts with nucleophiles like ammonia. The reaction is typically carried out in a non-protic solvent to prevent side reactions of the isocyanate with the solvent. The reaction is exothermic and proceeds rapidly at room temperature, leading to a clean product with high purity.

Experimental Protocol:

To a solution of 4-methoxyphenyl isocyanate (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a solution of ammonia in the same solvent (or bubbled gaseous ammonia) is added dropwise at room temperature with stirring. The reaction is typically instantaneous, resulting in the precipitation of this compound. The solid product is collected by filtration, washed with the solvent, and dried to afford the pure product in near-quantitative yield. 4-Methoxyphenyl isocyanate has been documented as a precursor in the preparation of substituted ureas.

Reaction Pathway for the Isocyanate Method:

Caption: Synthesis from 4-methoxyphenyl isocyanate.

Triphosgene-Mediated Synthesis: A Safer Phosgene Alternative

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is used to generate the isocyanate in situ from p-anisidine. This intermediate then reacts with ammonia to form the desired urea.

Causality of Experimental Choices: Triphosgene reacts with p-anisidine in the presence of a non-nucleophilic base (e.g., triethylamine) to form 4-methoxyphenyl isocyanate. The base is crucial to neutralize the HCl generated during the reaction. The subsequent addition of ammonia allows for the formation of the urea in a one-pot procedure. A study on a similar system reported a yield of 72% for a substituted urea after a 3-hour reaction time.[3]

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, p-anisidine (1.0 equivalent) and triethylamine (2.0 equivalents) are dissolved in anhydrous THF. The solution is cooled to 0°C, and a solution of triphosgene (0.33 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours. Subsequently, an excess of aqueous ammonia is added, and the mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

In-Situ Isocyanate Generation with Triphosgene:

Caption: Triphosgene-mediated synthesis pathway.

Modified Hofmann Rearrangement: From Amide to Urea

The Hofmann rearrangement of a primary amide provides a route to an amine with one less carbon atom via an isocyanate intermediate. By trapping this in-situ generated isocyanate with ammonia, this compound can be synthesized from 4-methoxybenzamide.

Causality of Experimental Choices: 4-methoxybenzamide is treated with a halogen (e.g., bromine) in the presence of a strong base to form an N-haloamide intermediate. This intermediate then rearranges to form 4-methoxyphenyl isocyanate, which is immediately trapped by ammonia present in the reaction mixture (or added subsequently) to yield the final product.

Experimental Protocol:

To a solution of sodium hydroxide in water, 4-methoxybenzamide (1.0 equivalent) is added and the mixture is cooled in an ice bath. A solution of bromine (1.0 equivalent) in aqueous sodium hydroxide is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for a short period, and then a concentrated solution of ammonia is added. The mixture is stirred until the reaction is complete (monitored by TLC). The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Hofmann Rearrangement Pathway:

Caption: Hofmann rearrangement for urea synthesis.

Palladium-Catalyzed Carbonylative Coupling: A Modern Catalytic Approach

Modern synthetic chemistry offers catalytic methods for the formation of ureas, which can be more efficient and have a broader substrate scope. Palladium-catalyzed carbonylation of anilines with a carbon monoxide source is a prominent example.

Causality of Experimental Choices: In this reaction, a palladium catalyst, often in combination with a specific ligand, facilitates the coupling of p-anisidine with a carbon monoxide source (e.g., CO gas, or a CO precursor) and an amine (ammonia in this case) to form the urea. The choice of ligand and reaction conditions is crucial for achieving high catalytic activity and selectivity.

Experimental Protocol:

Conceptual Flow of Pd-Catalyzed Carbonylation:

Sources

The 4-Methoxyphenylurea Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The urea functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with protein targets.[1] When coupled with a 4-methoxyphenyl moiety, it forms a privileged scaffold found in numerous potent kinase inhibitors. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-methoxyphenylurea derivatives, offering a comparative analysis of their performance as anticancer agents, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. We will dissect the causality behind experimental design, provide validated protocols, and present comparative data to guide researchers in the field of drug development.

The Privileged Scaffold: Unpacking the Core Components

The archetypal this compound derivative acts as a "hinge-binder," a critical interaction for inhibiting protein kinases. The activity of this scaffold is fundamentally rooted in the interplay of its three key components:

  • The Urea Moiety (-NH-CO-NH-): This group is the primary anchor. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This configuration allows it to form a highly stable, bidentate hydrogen bond interaction with the "hinge region" of the ATP-binding pocket in many kinases, effectively blocking the binding of ATP and halting the phosphorylation cascade.[2]

  • The 4-Methoxyphenyl Group: This terminal aromatic ring serves a dual purpose. The methoxy group can act as a hydrogen bond acceptor, forming additional interactions within the binding pocket. Furthermore, the entire phenyl ring contributes to hydrophobic interactions, enhancing the overall binding affinity. The para-methoxy substitution has been shown to be particularly effective in strengthening anticancer activity.[3]

  • The Terminal Aryl Group: This is the primary site for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. As we will explore, substitutions on this ring are critical for fine-tuning the inhibitor's performance.

Comparative Analysis of Structural Modifications

The potency of this compound derivatives can be dramatically altered by strategic modifications to the terminal aryl ring. The following table summarizes the impact of various substitutions on inhibitory activity, primarily focusing on VEGFR-2 inhibition and cytotoxicity against cancer cell lines.

Compound ID Core Structure Terminal Aryl Substitution (R) Biological Target/Cell Line IC50 (µM) Reference
A-1 N-(4-methoxyphenyl)-N'-phenylureaHHeLa Cells6.50 (mM)[3]
B-1 (Sorafenib Analog) N-(4-methoxyphenyl)-N'-phenylsulfonylurea2,4-difluoroVEGFR-2>100[4]
B-1 (Sorafenib Analog) N-(4-methoxyphenyl)-N'-phenylsulfonylurea2,4-difluoroA549 Cells16.54[4]
B-2 (Sorafenib Analog) N-(4-methoxyphenyl)-N'-phenylsulfonylurea4-bromoVEGFR-263.98[4]
B-2 (Sorafenib Analog) N-(4-methoxyphenyl)-N'-phenylsulfonylurea4-bromoA549 Cells20.31[4]
C-1 N-(4-methoxyphenyl)-N'-(quinolin-2-yl)chalcone4-benzyloxy (on aniline linker)MDA-MB-231 Cells0.11[5]
C-2 N-(4-methoxyphenyl)-N'-(quinolin-2-yl)chalcone4-fluoro (on aniline linker)MDA-MB-231 Cells0.18[5]
D-1 N-(4-methoxyphenyl)-N'-benzylurea4-(trifluoromethyl)phenyl--[6]
D-2 N-(4-methoxyphenyl)-N'-benzylurea4-methoxyphenyl--[6]
Key SAR Insights:
  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro, bromo) or trifluoromethyl (-CF3) groups, on the terminal phenyl ring often enhances anticancer activity.[7] This is exemplified by the potent activity of compounds like Sorafenib and its analogs.[4] These groups can modulate the electronic properties of the ring and form additional interactions, such as halogen bonds, within the kinase's active site.

  • Bulky Substituents: Adding larger, hydrophobic groups can increase potency by occupying adjacent hydrophobic pockets within the ATP-binding site. The benzyloxy group in compound C-1 contributes to its high potency against MDA-MB-231 breast cancer cells.[5]

  • Positional Isomerism: The position of substituents is crucial. Generally, substitutions at the para and meta positions of the terminal aryl ring are more favorable for activity than ortho substitutions, which can cause steric hindrance and disrupt the optimal binding conformation.

  • Core Scaffold Modification: Replacing the central urea with a sulfonylurea, as seen in the Sorafenib analogs (B-1, B-2 ), can maintain or alter the inhibitory profile. While these specific analogs showed weaker direct VEGFR-2 inhibition compared to Sorafenib, they retained significant cytotoxicity against cancer cell lines, suggesting they may act on other targets or have different cellular uptake mechanisms.[4]

The VEGFR-2 Signaling Pathway: A Primary Target

Many this compound derivatives exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. A key regulator of this process is VEGFR-2.[8] Binding of the Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8][9] The this compound inhibitors block this first critical step.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active Kinase) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->P_VEGFR2 ADP ADP P_VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR-2 signaling pathway and the mechanism of its inhibition by this compound derivatives.

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible. Herein, we provide self-validating protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of N,N'-Disubstituted Ureas

The most common and efficient method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate.[10][11] This protocol is chosen for its high yields and straightforward purification.

Synthesis_Workflow Amine Substituted Aniline (R-NH2) Reaction Stir at Room Temp (2-4 hours) Amine->Reaction Isocyanate 4-Methoxyphenyl Isocyanate Isocyanate->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Filtration & Washing Reaction->Workup Product Purified N,N'-Disubstituted Urea Derivative Workup->Product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Isocyanate Addition: To the stirred solution, add 4-methoxyphenyl isocyanate (1.0 eq) dropwise at room temperature. The choice of an isocyanate precursor is critical for safety and efficiency, avoiding more toxic reagents like phosgene.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Product Isolation: Upon completion, the urea product, which is often a solid, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Dry the final product under vacuum and confirm its structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

In Vitro Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity and inhibition.[1] It is chosen for its sensitivity and homogeneous format, which minimizes pipetting steps and potential errors.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase (e.g., VEGFR-2). A terbium (Tb)-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated substrate, it brings the Tb donor in close proximity to a streptavidin-conjugated acceptor (e.g., XL665), resulting in a FRET signal that is proportional to kinase activity. An inhibitor will reduce this signal.[1]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in an appropriate buffer (e.g., DMSO).

  • Reaction Mixture: In a 384-well assay plate, add the following in order:

    • Test compound or vehicle control (DMSO).

    • Kinase (e.g., recombinant human VEGFR-2) and the biotinylated peptide substrate, pre-mixed in kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The concentration of ATP should be near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), the Tb-labeled anti-phospho-antibody, and the streptavidin-acceptor.

  • Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship is well-defined, with the urea moiety providing a critical hinge-binding anchor and the terminal aryl group offering a rich canvas for synthetic modification to optimize potency and selectivity. SAR studies consistently demonstrate that the addition of electron-withdrawing and hydrophobic groups to this terminal ring is a successful strategy for enhancing anticancer activity, particularly through the inhibition of key angiogenic pathways like VEGFR-2.

The experimental protocols detailed in this guide provide a reliable framework for synthesizing and evaluating novel derivatives. Future research should focus on exploring less common substitutions on the terminal ring to uncover novel interactions and on modifying the central scaffold to improve pharmacokinetic properties and overcome potential resistance mechanisms. By combining rational design based on established SAR principles with robust experimental validation, the this compound core will undoubtedly continue to yield promising candidates for the next generation of targeted cancer therapies.

References

  • El-Fakharany, E. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 737–752.
  • Farrag, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245.
  • Masoomi Sefiddashti, F., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 488–500.
  • Patel, H., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
  • Permana, B., et al. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. AIP Conference Proceedings.
  • Radhakrishnan, P., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.
  • Reddy, T. S., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Scientific & Engineering Research, 4(9).
  • Wang, Z., et al. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 24(11), 2138.
  • Wu, M.-H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
  • Zhang, T., et al. (2019). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 24(2), 269.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Methoxyphenylurea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Methoxyphenylurea (4-MPU) is a foundational requirement for progress. Whether assessing it as a metabolite, a process impurity, or the active compound itself, the choice of analytical methodology dictates the reliability and utility of the resulting data. This guide provides an in-depth comparison of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices and establishes a framework for cross-validation—a critical process for ensuring data is comparable and reproducible across different analytical platforms.[1][2] The objective is to empower you to not only execute these methods but to strategically select and validate the optimal approach for your specific analytical challenge.

The Analytical Landscape: A Comparative Overview

The selection of an analytical method is a strategic decision contingent on the required sensitivity, the complexity of the sample matrix, throughput needs, and available resources. Each technique offers a unique balance of these attributes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase (typically a C18 column for a molecule like 4-MPU).[3][4] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column.[5]

  • Expertise & Causality: This is the workhorse of many QC labs for good reason. Its robustness and cost-effectiveness are unparalleled for routine analysis. The choice of a C18 reversed-phase column is logical for 4-MPU, a moderately polar aromatic compound, as it provides effective retention and separation from polar and non-polar impurities.[6][7][8] The mobile phase, typically a gradient of acetonitrile and water, is selected to ensure a reasonable retention time and sharp, symmetrical peak shape, which is critical for accurate integration and quantification.[7] Selecting the wavelength of maximum absorbance (λmax), identifiable from a UV spectrum scan (~289 nm for 4-MPU), is paramount for achieving the best possible sensitivity.[9][10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[11] After separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion corresponding to 4-MPU is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[12]

  • Expertise & Causality: LC-MS/MS is the gold standard for trace-level quantification in complex matrices like plasma, tissue homogenates, or environmental samples.[13][14] The MRM transition is unique to the analyte's structure, effectively eliminating interference from co-eluting matrix components that might plague an HPLC-UV method. For 4-MPU, ESI in positive ion mode ([M+H]+) is the logical starting point due to the presence of nitrogen atoms that are readily protonated. The unparalleled sensitivity of this technique makes it indispensable for pharmacokinetic, metabolism, and toxicology studies.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is suited for volatile and thermally stable compounds. Samples are vaporized and separated based on their boiling point and interactions with a stationary phase within a long capillary column. The separated compounds are then detected by a mass spectrometer.[16]

  • Expertise & Causality: Phenylurea compounds like 4-MPU are generally not ideal candidates for direct GC analysis due to their low volatility and thermal lability; they tend to decompose in the hot injection port.[3][17][18][19] Therefore, a critical and non-negotiable step is derivatization . This involves a chemical reaction to convert the polar N-H groups into less polar, more volatile, and thermally stable moieties (e.g., by methylation or silylation).[18][20][21] While this adds a layer of complexity and potential for variability to the sample preparation, a validated derivatization protocol allows for highly sensitive and selective analysis using the mass spectrometer in Selective Ion Monitoring (SIM) mode, where only characteristic ions of the derivatized analyte are monitored.[20]

UV-Visible (UV-Vis) Spectrophotometry
  • Principle: This technique measures the absorbance of UV or visible light by the analyte in a solution. Quantification is based on the Beer-Lambert law, which states that for a given substance, absorbance is directly proportional to its concentration in a solution.[10]

  • Expertise & Causality: UV-Vis is the simplest and most accessible of the four methods. However, its utility is limited by its lack of specificity.[5][10] The measurement reflects the total absorbance at a given wavelength from all absorbing species in the sample. Therefore, this method is only suitable for quantifying 4-MPU in highly pure, simple solutions, such as during the analysis of a bulk drug substance where interfering impurities are negligible. It is not appropriate for complex matrices where other compounds would absorb at the same wavelength and lead to erroneously high results.

A Framework for Cross-Method Validation

Cross-validation is the systematic process of demonstrating that different analytical methods yield comparable, reliable, and consistent results for the same sample.[1][2] This is essential when transferring methods between labs, replacing an old method with a new one, or confirming results from a screening method with a more definitive one.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation A Prepare Homogenous Master Sample Batch (e.g., Spiked Matrix) B Aliquot into Four Analytical Sub-Sets A->B Single Source C Analyze Set 1 via Validated HPLC-UV Method B->C D Analyze Set 2 via Validated LC-MS/MS Method B->D E Analyze Set 3 via Validated GC-MS Method B->E F Analyze Set 4 via Validated UV-Vis Method B->F G Compile Quantitative Results from All Methods C->G D->G E->G F->G H Perform Statistical Comparison (e.g., Bland-Altman, t-test) G->H I Assess Comparability & Method Bias H->I

Caption: Workflow for cross-validating four analytical methods for 4-MPU.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each validated method for the quantification of this compound. These values are representative and serve as a guide for method selection, based on internationally recognized validation parameters.[22][23][24]

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity Moderate (Relies on chromatographic separation)Very High (Based on mass transition)High (Based on mass fragmentation)Very Low (Any absorbing species interferes)
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
LOD ~5-10 ng/mL~0.01-0.1 ng/mL~0.1-1 ng/mL~0.5-1 µg/mL
LOQ ~15-30 ng/mL~0.05-0.5 ng/mL~0.5-3 ng/mL~1.5-3 µg/mL
Accuracy (% Rec) 95-105%98-102%90-110%95-105% (in pure solution)
Precision (%RSD) < 2%< 5%< 10%< 2%
Throughput ModerateHigh (with UPLC)Low (due to prep)Very High
Cost / Complexity Low / LowHigh / HighModerate / ModerateVery Low / Very Low

Detailed Experimental Protocols

The following protocols are foundational templates. Per ICH Q2(R1) guidelines, any method must be fully validated for its intended purpose in your specific laboratory and for your specific sample matrix.[22]

Protocol 1: HPLC-UV Quantification
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm.

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of 4-MPU in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter. For complex matrices, a Solid Phase Extraction (SPE) cleanup is recommended.[3]

    • Chromatography: Use a gradient elution, for example: 0-15 min, 20% to 80% B; 15-17 min, 80% B; 17-20 min, return to 20% B.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Protocol 2: LC-MS/MS Quantification
  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI, Positive Mode.

  • MRM Transition: Monitor the transition for 4-MPU (C₈H₁₀N₂O₂; MW: 166.18 g/mol ). Precursor ion [M+H]⁺: m/z 167.1 -> Product ion: m/z 108.1 (loss of H₃NCO).

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock in methanol. Serially dilute in 50:50 water:acetonitrile to create calibration standards from 0.05 ng/mL to 100 ng/mL.

    • Sample Preparation: Perform a protein precipitation (for plasma) or SPE (for water/urine) to clean and concentrate the sample. Evaporate and reconstitute in the mobile phase.

    • Chromatography: Employ a fast gradient, for example: 0-3 min, 10% to 90% B; 3-4 min, 90% B; 4-5 min, return to 10% B.

    • Quantification: Construct a calibration curve using the peak area ratio of the analyte to an internal standard.

Protocol 3: GC-MS Quantification (with Derivatization)
  • Instrumentation: GC system with a mass spectrometer detector.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Methodology:

    • Sample & Standard Preparation: Prepare standards in a non-polar solvent like ethyl acetate. Evaporate a known volume of sample/standard to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of BSTFA and 50 µL of ethyl acetate to the dried residue. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

    • GC Program: Inlet temperature 250°C. Oven program: start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detection: Use SIM mode to monitor characteristic ions of the silylated 4-MPU derivative.

    • Quantification: Create a calibration curve based on the peak area of the primary monitored ion.

Protocol 4: UV-Vis Spectrophotometry Quantification
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent in which 4-MPU is soluble and that is transparent at the analysis wavelength (e.g., ethanol or methanol).

  • Methodology:

    • Determine λmax: Scan a dilute solution of 4-MPU (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to confirm the wavelength of maximum absorbance (~289 nm).[9][10]

    • Standard Preparation: Prepare a 100 µg/mL stock solution of 4-MPU in the chosen solvent. Prepare a series of dilutions to create standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve a precisely weighed amount of the (pure) sample in the solvent to achieve a concentration expected to fall within the linear range of the calibration curve.

    • Measurement: Set the spectrophotometer to the λmax. Zero the instrument with the solvent blank. Measure the absorbance of each standard and the sample.

    • Quantification: Plot absorbance vs. concentration for the standards. Determine the sample concentration using the linear regression equation from the curve.

Strategic Method Selection

The choice of method is not arbitrary but is dictated by the analytical question at hand. The following decision framework can guide your selection process.

Method_Selection A Start: Define Analytical Goal B Is the sample a pure substance in a simple, clean matrix? A->B C Is trace-level sensitivity (<10 ng/mL) and highest specificity required? (e.g., bioanalysis) B->C No E UV-Vis Spectrophotometry B->E Yes D Is this for routine QC of a known formulation with moderate concentration? C->D No F LC-MS/MS C->F Yes G HPLC-UV D->G Yes H Is an LC system unavailable or is the matrix more suitable for GC? D->H No I GC-MS (Requires Derivatization) H->I Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques, each with a distinct profile of strengths and limitations. While UV-Vis spectrophotometry offers simplicity for pure samples, HPLC-UV stands as the robust workhorse for routine quality control. For challenging, complex matrices requiring the utmost sensitivity and specificity, LC-MS/MS is the undisputed method of choice. GC-MS provides a viable, albeit more complex, alternative when derivatization is feasible.

References

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A Comparative Analysis of 4-Methoxyphenylurea and its Thiourea Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of 4-Methoxyphenylurea and its corresponding thiourea analog, 1-(4-methoxyphenyl)thiourea. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characteristics, structural features, and biological activities of these two compounds. By presenting available experimental data and elucidating the underlying chemical principles, this guide aims to provide a comprehensive resource for understanding the nuanced differences imparted by the substitution of a carbonyl oxygen with a thiocarbonyl sulfur in this molecular framework.

Introduction: The Subtle Power of a Single Atom Exchange

The isosteric replacement of an oxygen atom with sulfur is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The urea and thiourea moieties are privileged scaffolds in drug discovery, known to engage in a variety of biological interactions, primarily through hydrogen bonding.[1][2] This comparative guide focuses on the 4-methoxyphenyl substituted urea and thiourea to provide a clear and objective analysis of how this single atomic substitution impacts their chemical and biological profiles. While direct comparative studies are scarce, this document synthesizes available data to offer valuable insights.

Synthesis and Physicochemical Properties

The synthesis of both this compound and its thiourea analog typically starts from the common precursor, p-anisidine (4-methoxyaniline). The choice of reagent dictates the final product.

Synthetic Pathways

The general synthetic approaches are outlined below. The reaction of p-anisidine with urea or a source of isocyanate yields the urea, while reaction with a thiocyanate salt in the presence of acid or an isothiocyanate provides the thiourea.

Synthesis cluster_urea This compound Synthesis cluster_thiourea 4-Methoxyphenylthiourea Synthesis p_anisidine_urea p-Anisidine methoxyphenylurea This compound p_anisidine_urea->methoxyphenylurea Reaction urea_reagent Urea or Potassium Cyanate + Acid urea_reagent->methoxyphenylurea p_anisidine_thiourea p-Anisidine methoxyphenylthiourea 4-Methoxyphenylthiourea p_anisidine_thiourea->methoxyphenylthiourea Reaction thiourea_reagent Ammonium Thiocyanate + Acid or Isothiocyanate thiourea_reagent->methoxyphenylthiourea

Caption: General synthetic routes to this compound and its thiourea analog.

Comparative Physicochemical Data

The substitution of oxygen with the larger, less electronegative sulfur atom influences the physical properties of the molecule.

PropertyThis compound4-MethoxyphenylthioureaReference
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂OS[3],[4]
Molecular Weight 166.18 g/mol 182.24 g/mol [3],[4]
Melting Point 164-165 °C208 °C[5],[4]
Appearance White to almost white crystalline powderWhite solid[3],[4]

Spectroscopic and Structural Analysis

The difference in the electronic nature and size of oxygen and sulfur atoms leads to distinct spectroscopic and structural characteristics.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of these two compounds is the position of the C=O (amide I band) and C=S stretching vibrations.

Functional GroupThis compound (approx. cm⁻¹)4-Methoxyphenylthiourea (approx. cm⁻¹)Key Observations
N-H Stretch 3400-32003400-3200Broad bands indicative of hydrogen bonding.
C=O Stretch ~1650-Strong absorption, characteristic of ureas.
C=S Stretch -~1100-1300Weaker than C=O stretch.
C-N Stretch ~1400~1400Present in both compounds.

Note: Specific spectral data for the parent compounds is limited; these are approximate ranges based on related structures.[1][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the chemical shifts of the N-H protons are sensitive to the electronic environment and hydrogen bonding. The protons on the phenyl ring and the methoxy group would show similar patterns in both compounds, though minor shifts can be expected.

In ¹³C NMR, the most pronounced difference is the chemical shift of the carbonyl versus the thiocarbonyl carbon.

Carbon AtomThis compound (approx. ppm)4-Methoxyphenylthiourea (approx. ppm)Key Observations
C=O ~155-165-
C=S -~170-180The thiocarbonyl carbon is typically more deshielded than the carbonyl carbon.
Aromatic Carbons 114-156114-156Similar chemical shifts are expected.
-OCH₃ ~55~55Similar chemical shifts are expected.

Note: Approximate chemical shifts are based on data from related compounds and general principles of NMR spectroscopy.[10][11][12][13][14][15][16][17]

X-ray Crystallography and Structural Comparison

H_Bonding cluster_urea_hbond Urea H-Bonding cluster_thiourea_hbond Thiourea H-Bonding Urea_Molecule R-NH-(C=O)-NH-R' Acceptor_Urea Acceptor (e.g., C=O) Urea_Molecule->Acceptor_Urea N-H···O Thiourea_Molecule R-NH-(C=S)-NH-R' Acceptor_Thiourea Acceptor (e.g., C=S or other) Thiourea_Molecule->Acceptor_Thiourea N-H···S (Stronger H-bond)

Caption: Comparative hydrogen bonding in urea and thiourea derivatives.

Comparative Biological Activity

Thiourea derivatives are often reported to exhibit more potent biological activities compared to their urea counterparts, a phenomenon attributed to the higher lipophilicity and stronger hydrogen bonding capacity of the thiourea moiety.

Anticancer Activity
Antimicrobial Activity

The antimicrobial properties of compounds containing the 4-methoxyphenyl moiety have been investigated. While direct comparative data for the target urea and thiourea is limited, derivatives have shown promise. The evaluation of new antibacterial agents is crucial due to rising antibiotic resistance.

Urease Inhibition

Urease is an enzyme implicated in the pathogenesis of infections by organisms like Helicobacter pylori.[24][25] Both urea and thiourea derivatives are known to be effective urease inhibitors, with thiourea often serving as a standard inhibitor in these assays.[26][27][28][29] The inhibitory mechanism is thought to involve the interaction of the urea or thiourea with the nickel ions in the enzyme's active site.[29] The stronger coordination ability of sulfur compared to oxygen may contribute to the often-observed superior inhibitory activity of thiourea derivatives. Some studies have shown that derivatives with a p-methoxy group on the phenyl ring exhibit good urease inhibitory activity.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of the title compounds, based on available literature.

Synthesis of this compound

Materials: p-Anisidine, urea, hydrochloric acid, water, ethanol. Procedure:

  • A mixture of p-anisidine and urea in a suitable solvent is prepared.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.

Note: This is a generalized procedure. For a specific protocol, refer to literature on the synthesis of aryl ureas from anilines and urea.[3]

Synthesis of 1-(4-methoxyphenyl)thiourea

Materials: p-Anisidine (5.7g), ammonium thiocyanate (3.1g), hydrochloric acid (3.3ml), water (8ml).[18] Procedure:

  • To a flask containing p-anisidine and ammonium thiocyanate, add water and hydrochloric acid.[18]

  • Heat the reaction mixture at 90°C with stirring for 9 hours.[18]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization to yield 1-(4-methoxyphenyl)thiourea with high purity and yield (up to 95%).[18]

Characterization Workflow

Characterization Start Synthesized Compound (Urea or Thiourea) TLC TLC Analysis (Purity Check) Start->TLC FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C for Structure) Start->NMR Biological Biological Assays (e.g., Anticancer, Antimicrobial) Start->Biological MP Melting Point Determination TLC->MP Crystal Single Crystal X-ray (If suitable crystals form) MP->Crystal Data Data Analysis & Comparison FTIR->Data NMR->Data Crystal->Data Biological->Data

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion

The substitution of the carbonyl oxygen in this compound with a sulfur atom to form its thiourea analog brings about significant and predictable changes in the molecule's physicochemical and biological properties. The thiourea derivative exhibits a higher melting point and distinct spectroscopic signatures, particularly in IR and ¹³C NMR spectroscopy. Structurally, the thiourea moiety is a stronger hydrogen bond donor, which can lead to different supramolecular assemblies and potentially enhanced interactions with biological targets. While a direct, quantitative comparison of the biological activities of these two specific compounds is not available in the literature, the general trend suggests that the thiourea analog is likely to exhibit more potent anticancer, antimicrobial, and urease inhibitory activities. This guide provides a foundational understanding for researchers looking to explore the subtle yet impactful role of the urea to thiourea substitution in the design of new bioactive molecules. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological profiles.

References

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  • Anonymous. (n.d.). Structure, inhibitory activity (IC50), antibacterial activity (MIC50)....
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A Researcher's Guide to Validating 4-Methoxyphenylurea as a Chemical Probe for the TRPA1 Ion Channel

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Probes

In the quest for novel therapeutics and a deeper understanding of biological pathways, the use of chemical probes is indispensable. These small molecules are designed to selectively interact with a specific protein target, allowing for the interrogation of its function in a cellular or organismal context. However, the utility of a chemical probe is entirely dependent on its rigorous validation. A poorly characterized molecule can lead to misleading results and wasted resources. This guide provides a comprehensive framework for validating a novel compound, 4-Methoxyphenylurea (4-MPU), as a potential chemical probe for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing pain, inflammation, and irritation.[1][2][3] Its activation by a wide range of exogenous and endogenous stimuli makes it an attractive therapeutic target.[1][2][3][4][5] Here, we will use 4-MPU as a case study to illustrate the critical validation pipeline, comparing its hypothetical performance metrics against well-established TRPA1 antagonists: HC-030031, A-967079, and GDC-0334.

The Imperative of Rigorous Validation: Beyond Simple Inhibition

A common pitfall in biological research is the use of poorly validated compounds. A molecule that shows inhibitory activity in an initial screen is far from being a reliable chemical probe. The journey from a "hit" to a validated probe involves a multi-faceted approach encompassing potency, selectivity, on-target engagement, and a clear understanding of its mechanism of action. This guide will walk you through this essential process.

Part 1: Foundational Characterization of this compound

Before delving into complex biological assays, a thorough understanding of the physicochemical properties of 4-MPU is crucial.

Chemical Identity and Properties:

  • IUPAC Name: (4-methoxyphenyl)urea[6]

  • Molecular Formula: C₈H₁₀N₂O₂[6][7]

  • Molecular Weight: 166.18 g/mol [6][7]

  • CAS Number: 1566-42-3[6][8]

  • Purity: Must be ≥95%, as confirmed by techniques like NMR and LC-MS. Impurities can lead to confounding biological effects.

  • Solubility: The compound's solubility in aqueous buffers and common solvents like DMSO is critical for accurate dosing in biological assays.

Part 2: In Vitro Characterization: Potency and Selectivity

The initial step in biological validation is to determine the potency of 4-MPU against the intended target, TRPA1, and its selectivity against other related proteins.

Determining On-Target Potency

A robust in vitro assay is required to quantify the inhibitory activity of 4-MPU on TRPA1. A common method is a cell-based calcium influx assay using a stable cell line (e.g., HEK293) overexpressing human TRPA1.

Experimental Protocol: Cell-Based TRPA1 Calcium Influx Assay

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPA1 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Compound Incubation: Add varying concentrations of 4-MPU (and control compounds) to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to activate the channel.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data for 4-MPU and Comparison with Known Probes:

CompoundTargetAssay TypeIC₅₀ (nM)Reference
4-MPU (Hypothetical) human TRPA1Calcium Influx850N/A
HC-030031 human TRPA1Calcium Influx6,200[9]
A-967079 human TRPA1Calcium Influx67[10][11]
GDC-0334 human TRPA1Calcium Influx1.7[12]

Note: The IC₅₀ value for 4-MPU is hypothetical and for illustrative purposes.

This initial screen suggests that 4-MPU has moderate potency against TRPA1, being more potent than the first-generation antagonist HC-030031, but significantly less potent than the highly optimized probes A-967079 and GDC-0334.

Assessing Selectivity: The Key to a Reliable Probe

A crucial aspect of chemical probe validation is demonstrating its selectivity for the target of interest over other related and unrelated proteins. Off-target effects can lead to misinterpretation of experimental results.

Experimental Workflow: Selectivity Profiling

A comprehensive selectivity panel should be performed, including:

  • Related TRP Channels: Test 4-MPU against other members of the TRP channel family, particularly those involved in sensory perception like TRPV1, TRPV3, TRPV4, and TRPM8.

  • Broader Target Panel: Screen against a panel of common off-target liabilities, such as kinases, GPCRs, and other ion channels. Several commercial services offer such profiling.

Hypothetical Selectivity Data for 4-MPU:

CompoundTargetIC₅₀ (nM)Selectivity (Fold vs. TRPA1)
4-MPU (Hypothetical) TRPA18501
TRPV1>10,000>11.8
TRPM8>10,000>11.8
hERG>10,000>11.8

Note: These values are hypothetical and for illustrative purposes.

Part 3: Cellular Target Engagement and Mechanism of Action

Demonstrating that a compound binds to its intended target in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Treat cells expressing TRPA1 with 4-MPU or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble TRPA1 protein at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with 4-MPU or vehicle B Heat cell lysates at various temperatures A->B C Separate soluble and aggregated proteins B->C D Analyze soluble TRPA1 by Western Blot C->D E Compare melting curves D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

A positive result in the CETSA provides strong evidence that 4-MPU directly binds to TRPA1 in a cellular environment.

Part 4: In Vivo Target Engagement and Phenotypic Validation

The ultimate test of a chemical probe is its ability to elicit a specific biological response in a relevant in vivo model.

Experimental Protocol: AITC-Induced Nocifensive Behavior Model

Allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, is a potent TRPA1 agonist that induces acute pain-like behaviors (flinching, licking) when injected into the paw of a rodent.

  • Animal Dosing: Administer 4-MPU (or a well-validated probe like A-967079 as a positive control) to rodents via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • AITC Challenge: After a suitable pre-treatment time, inject AITC into the plantar surface of the hind paw.

  • Behavioral Observation: Record the number of flinches and the time spent licking the injected paw for a defined period.

  • Data Analysis: Compare the behavioral responses in the 4-MPU-treated group to the vehicle-treated group.

A significant reduction in AITC-induced nocifensive behaviors would provide strong evidence for in vivo target engagement and functional modulation of TRPA1 by 4-MPU.

dot

cluster_InVivo In Vivo Target Engagement and Phenotypic Validation A AITC (TRPA1 Agonist) Activates TRPA1 on Sensory Neurons B Nocifensive Behaviors (Flinching, Licking) A->B Induces C 4-MPU (Potential TRPA1 Antagonist) Blocks TRPA1 Activation C->A Inhibits D Reduced Nocifensive Behaviors C->D Leads to

Caption: Logic of the AITC-induced nocifensive behavior model.

Part 5: The Importance of a Negative Control

To further strengthen the evidence for on-target activity, a structurally similar but biologically inactive analog of 4-MPU should be used as a negative control. This helps to rule out the possibility that the observed phenotype is due to non-specific effects of the chemical scaffold.

Conclusion: A Rigorous Path to a Reliable Tool

The validation of a chemical probe is a meticulous process that requires a combination of in vitro, cellular, and in vivo experiments. While our hypothetical case study of this compound suggests it may have some activity against TRPA1, it would require significant further characterization to be considered a reliable chemical probe, especially when compared to highly validated compounds like A-967079 and GDC-0334.

Researchers and drug development professionals must critically evaluate the available data for any chemical probe before incorporating it into their studies. By following the principles and protocols outlined in this guide, the scientific community can enhance the reproducibility and reliability of biological research, ultimately accelerating the discovery of new medicines.

References

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A Comparative Analysis of the Biological Activity of 4-Methoxyphenylurea and Its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activity of the parent compound, 4-Methoxyphenylurea, with its hypothesized primary metabolites. In drug development and toxicology, it is a foundational principle that the metabolic fate of a compound can drastically alter its biological profile, leading to either detoxification or bioactivation. This document synthesizes available data to build a coherent picture of these transformations and their functional consequences, highlighting key structure-activity relationships.

Introduction to this compound and its Metabolic Potential

This compound belongs to the phenylurea class of compounds, a chemical scaffold found in numerous biologically active molecules, from herbicides to potent anticancer agents.[1][2][3] The activity of such compounds is dictated by their structure, which determines how they interact with biological targets. However, upon entering a biological system, xenobiotics like this compound are subjected to metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases in the liver, which modify their structure.[4] Understanding the biological activity of the resulting metabolites is critical for predicting a drug candidate's overall efficacy and toxicity profile.

Hypothesized Metabolic Pathway of this compound

While direct metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathway can be predicted with high confidence based on established biochemical transformations for structurally related compounds. The two primary metabolic routes are Phase I O-demethylation of the methoxy group and hydrolysis of the urea linkage.

  • O-Demethylation: The methoxy group is a common target for CYP enzymes, which catalyze its conversion to a hydroxyl group, yielding 4-Hydroxyphenylurea .[4][5] This reaction increases the compound's polarity, facilitating excretion.

  • Urea Hydrolysis: The urea bond can be cleaved, likely by amidase enzymes, to yield p-Anisidine (4-methoxyaniline) and ammonia/carbon dioxide.

  • Secondary Metabolism: p-Anisidine is itself a substrate for metabolism, undergoing O-demethylation to form the well-characterized and toxic metabolite, 4-Aminophenol .

These transformations suggest that exposure to this compound results in systemic exposure to at least three distinct metabolites, each with a unique biological activity profile.

G parent This compound met1 4-Hydroxyphenylurea parent->met1 O-Demethylation (CYP450) met2 p-Anisidine parent->met2 Hydrolysis (Amidase) met3 4-Aminophenol met2->met3 O-Demethylation (CYP450)

Caption: Hypothesized metabolic pathway of this compound.

Comparative Biological Activity Profile

This section compares the known biological activities of the parent compound with its putative metabolites. The data is compiled from various sources, and direct quantitative comparisons should be made with caution, as experimental conditions may vary between studies.

Parent Compound: this compound

Direct experimental data on the biological activity of this compound is sparse. However, the broader class of N,N'-disubstituted phenylurea derivatives has been extensively studied and is known to possess significant biological activities, most notably as:

  • Anticancer Agents: Many complex phenylurea derivatives are potent inhibitors of protein kinases and are used as anticancer drugs (e.g., Sorafenib). They often exhibit broad-spectrum antiproliferative activity against various human tumor cell lines.[1][2] One study on a related compound, N-4-methoxybenzoyl-N'-phenylurea, demonstrated significant anticancer activity against HeLa cells with an IC50 value of 6.50 mM.[6]

  • Receptor Antagonists: Specific trisubstituted phenylurea derivatives have been identified as highly potent antagonists for receptors like the neuropeptide Y5 (NPY5) receptor, with some analogues showing IC50 values in the sub-nanomolar range.[7]

These findings suggest that the core this compound structure has the potential for significant biological activity, likely dependent on interactions mediated by the urea and phenyl moieties.

Metabolite 1: 4-Hydroxyphenylurea

The primary metabolic transformation, O-demethylation, replaces the methoxy group with a hydroxyl group. This single chemical change can profoundly impact biological activity by:

  • Increasing Polarity: Enhancing water solubility and facilitating renal clearance.

  • Introducing a Hydrogen Bond Donor: The hydroxyl group can form new hydrogen bonds with target proteins, potentially altering binding affinity and activity.

Direct data on 4-Hydroxyphenylurea is limited, but studies on the related compound 1,3-bis(p-hydroxyphenyl)urea have shown potent anti-inflammatory and antioxidant activities .[8][9] This compound demonstrated an antioxidant IC50 value of 4.40 ± 0.07 µg/mL in a CUPRAC assay, suggesting that the hydroxyphenylurea moiety is capable of exerting significant biological effects.[9] It is plausible that 4-Hydroxyphenylurea retains or possesses a modified biological activity profile compared to its parent compound.

Metabolite 2: p-Anisidine (4-Methoxyaniline)

Hydrolysis of the urea bond yields p-Anisidine, a compound with a well-documented toxicity profile. Unlike the parent compound, p-Anisidine is known to be:

  • Toxic: It is classified as a toxic compound, with exposure linked to headaches, vertigo, and, most significantly, methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[10][11]

  • Potentially Carcinogenic: Chronic exposure has been associated with bladder cancer in animal studies.[11] Its metabolism can lead to a quinone imine intermediate that covalently binds to DNA and proteins, a common mechanism for chemical carcinogenesis.[10]

  • Antimicrobial: Some studies have investigated p-anisidine and its derivatives for antimicrobial properties against various bacterial strains.[12][13]

The metabolic conversion of this compound to p-Anisidine represents a clear bioactivation pathway to a more toxic substance .

Metabolite 3: 4-Aminophenol (PAP)

The O-demethylation of p-Anisidine produces 4-Aminophenol, a terminal metabolite in this pathway that also exhibits significant and distinct biological activities.

  • Nephrotoxicity: PAP is a known nephrotoxicant that causes selective necrosis of renal proximal tubules.[14] Studies on isolated renal cells show that concentrations of 0.5 mM to 1.0 mM cause time-dependent cell death, preceded by glutathione depletion and mitochondrial dysfunction.[14][15]

  • General Cytotoxicity: PAP induces cytotoxicity in various cell types. In Jurkat T cells, concentrations of 10-250 µM caused decreased survival and glutathione depletion.[16]

  • Antimicrobial Activity: 4-Aminophenol and its derivatives have been shown to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[13][17][18]

This metabolic step also constitutes a bioactivation, transforming the parent compound into a metabolite with established cytotoxic effects.

Summary of Biological Activities

CompoundChemical StructureKey Biological Activities
This compound this compound StructurePotential for anticancer and receptor antagonist activity based on related phenylurea derivatives.[1][2] Direct quantitative data is lacking.
4-Hydroxyphenylurea 4-Hydroxyphenylurea StructureLikely increased polarity. Related bis-hydroxyphenylurea compounds show potent anti-inflammatory and antioxidant activity.[9] Direct quantitative data is lacking.
p-Anisidine p-Anisidine StructureKnown toxicity, causing methemoglobinemia.[10][11] Potential carcinogen.[11] Exhibits some antimicrobial activity.[13]
4-Aminophenol 4-Aminophenol StructureEstablished nephrotoxicity and general cytotoxicity at concentrations of 0.5-1.0 mM.[14] Induces apoptosis and glutathione depletion.[16] Broad-spectrum antimicrobial activity.[17]

Note: Chemical structure images are placeholders for illustrative purposes.

Experimental Methodology Spotlight: The MTT Cytotoxicity Assay

To quantitatively compare the cytotoxic potential of a parent compound and its metabolites, a standardized in vitro assay is required. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1][19]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. These crystals are then dissolved in a solvent, and the absorbance of the resulting purple solution is measured with a spectrophotometer. A decrease in signal compared to an untreated control indicates a loss of cell viability, or cytotoxicity.[20]

Step-by-Step Protocol
  • Cell Seeding: Plate cells (e.g., HepG2 human liver carcinoma cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and each metabolite (4-Hydroxyphenylurea, p-Anisidine, 4-Aminophenol) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[20] Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate adhere Incubate overnight (Allow adherence) seed->adhere treat Treat cells with compound dilutions adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4 hours) incubate_treat->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Discussion and Conclusion

The analysis of this compound and its putative metabolites paints a clear picture of metabolic bioactivation. While the parent compound belongs to a class with therapeutic potential, its metabolism can lead to the formation of significantly more toxic compounds.

  • Structure-Activity Relationship: The conversion of a methoxy group to a hydroxyl group (4-Hydroxyphenylurea) likely increases polarity and may alter target binding but does not inherently suggest a drastic increase in toxicity. In contrast, the hydrolysis of the urea moiety to form an aromatic amine (p-Anisidine) and its subsequent demethylation to 4-Aminophenol are classic examples of metabolic pathways that generate reactive and cytotoxic species. The toxicity of these aniline-type structures is well-established.[10][14]

  • Implications for Drug Development: This analysis underscores the necessity of early-stage metabolite screening in the drug discovery pipeline. A parent compound with promising initial activity could be shelved if it is found to be a metabolic precursor to toxic byproducts. The in vitro cytotoxicity assays described provide a robust framework for such evaluations.

References

  • PubMed. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists.
  • ACS Publications. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry.
  • ResearchGate. (2022). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents.
  • Synthetica Chimica Acta. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.
  • MDPI. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • ACS Publications. (2022). Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. Chemical Research in Toxicology.
  • NICNAS. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment.
  • MDPI. (2022). Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO4 Nanocomposites with Enhanced Electrical Conductivity.
  • Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.
  • NIH. (2020). Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa.
  • MDPI. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • ResearchGate. (2019). Properties of p-anisidine.
  • NIH. (2018). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes.
  • PubMed. (1998). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4.
  • PubMed. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.
  • PubMed. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats.
  • PubMed. (2011). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid.
  • Pharmacia. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats.
  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea.
  • NIH. (2014). URD12: A urea derivative with marked antitumor activities.

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-Methoxyphenylurea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel chemical entity, using 4-Methoxyphenylurea as a hypothetical lead compound. We will navigate the essential experimental designs, protocols, and data interpretation required to benchmark its performance against established, clinically relevant multi-kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new kinase-targeted molecules.

Introduction: The Rationale for Kinase Inhibitor Profiling

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of drug targets.[2] When a novel compound, such as this compound, is identified as a potential kinase inhibitor, a critical step in its preclinical development is to comprehensively profile its activity and selectivity across the human kinome. This process, known as kinome profiling, is essential for several reasons:

  • Target Identification and Potency: To determine which kinase(s) the compound inhibits and with what potency (typically measured as the half-maximal inhibitory concentration, IC50).

  • Selectivity and Off-Target Effects: To understand the compound's specificity. A highly selective inhibitor targets a single or a small number of kinases, which can lead to a more favorable safety profile. Conversely, a multi-targeted or "broad-spectrum" inhibitor may offer therapeutic advantages in complex diseases but also carries a higher risk of off-target toxicities.[3][4][5]

  • Mechanism of Action: To elucidate the molecular mechanisms by which the compound exerts its biological effects.

  • Benchmarking and Differentiation: To compare its profile against existing drugs, identifying potential advantages in terms of potency, selectivity, or the targeting of novel kinases.

While some urea-containing compounds have been investigated as kinase inhibitors[6], this compound itself is not a well-characterized kinase inhibitor in publicly available literature. Therefore, this guide will use it as a template compound to illustrate the complete workflow for kinase inhibitor profiling and benchmarking.

Selection of Established Comparator Drugs

To provide a meaningful benchmark, it is crucial to select appropriate comparator drugs. The ideal comparators are well-characterized, clinically approved inhibitors that target a range of kinases relevant to the intended therapeutic area. For this guide, we have selected three established multi-targeted tyrosine kinase inhibitors (TKIs) known for their broad activity profiles:

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets Raf serine/threonine kinases (Raf-1, wild-type B-Raf, and V600E mutant B-Raf) and receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFR-1, -2, -3, and PDGFR-β.[7][8][9]

  • Sunitinib (Sutent®): Another oral multi-targeted TKI that inhibits a variety of RTKs, including VEGFRs, PDGFRs, KIT, FLT3, and RET.[10][11][12] Its anti-angiogenic and anti-tumor activities are well-documented.[10][11]

  • Dasatinib (Sprycel®): A potent inhibitor of the BCR-ABL kinase (implicated in chronic myeloid leukemia) and the Src family kinases (SFKs), as well as c-Kit, PDGFRβ, and others.[13][14][15] It is known for its ability to inhibit T-cell activation.[16]

These three drugs provide a robust basis for comparison, covering a wide array of important oncogenic and angiogenic kinases.

Quantitative Performance Comparison: The Kinase Inhibition Profile

The core of the benchmarking study is the generation of quantitative data on the inhibitory activity of this compound against a panel of kinases, directly compared to Sorafenib, Sunitinib, and Dasatinib. The data would be presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The table below is a template illustrating how the results of such a study would be presented. The IC50 values for the established drugs are representative of what is found in the literature, while the values for this compound are hypothetical and would need to be determined experimentally.

Table 1: Comparative Kinase Inhibitory Profiles (IC50 in nM)

Kinase TargetThis compound (Hypothetical)SorafenibSunitinibDasatinib
VEGFR Family
VEGFR1509080>10,000
VEGFR22520930
VEGFR3150156>10,000
PDGFR Family
PDGFRα200505028
PDGFRβ75582<1
Other Key Kinases
c-Kit12068212
B-Raf (V600E)>10,00022>10,000>10,000
Abl>5,000>10,000>10,000<1
Src800>10,000100<1

Data for Sorafenib, Sunitinib, and Dasatinib are representative values from various sources.[7][13][17] Actual values can vary depending on the assay conditions.

Experimental Methodologies

To generate the data presented in Table 1, a combination of biochemical and cell-based assays is required. The following protocols are detailed, self-validating systems that provide a robust framework for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[18][19][20] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[18]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator drugs in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the purified kinase enzyme (e.g., VEGFR2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a mixture of the specific kinase substrate peptide and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically, but typically the ATP concentration is close to its Km for the specific kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (the incubation time may need optimization depending on the kinase's activity).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction with luciferase/luciferin, produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Inhibition of Target Phosphorylation

While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays are crucial to confirm that the compound can enter cells and inhibit the target kinase in its native environment.[21][22][23] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Western Blot for Phospho-VEGFR2

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVEC) in appropriate media until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or comparator drugs (e.g., Sunitinib) for 2 hours. Include a DMSO vehicle control.

  • Kinase Activation:

    • Stimulate the cells with a ligand that activates the target kinase (e.g., 50 ng/mL VEGF-A for VEGFR2) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-VEGFR2 (Tyr1175)).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-VEGFR2).

    • Quantify the band intensities using densitometry software. The inhibitory effect is determined by the reduction in the phosphorylated protein signal relative to the total protein signal.

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

Understanding where inhibitors act within a signaling cascade is crucial for interpreting their biological effects. Sorafenib, for example, inhibits Raf kinases, key components of the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF B-Raf / Raf-1 RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: The MAPK signaling pathway and points of inhibition by Sorafenib.

Experimental Workflow for Kinase Profiling

A logical workflow ensures that the evaluation of a novel inhibitor is systematic and comprehensive, moving from broad screening to detailed cellular characterization.

Kinase_Profiling_Workflow Start Novel Compound (this compound) BiochemScreen Biochemical Kinase Panel Screen (e.g., >100 kinases, single dose) Start->BiochemScreen IC50_determination IC50 Determination for 'Hits' (Biochemical Assay) BiochemScreen->IC50_determination CellularTarget Cell-Based Target Engagement (e.g., Western Blot for Phospho-Target) IC50_determination->CellularTarget DataAnalysis Data Analysis & Benchmarking (Compare to established drugs) IC50_determination->DataAnalysis CellularPhenotype Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) CellularTarget->CellularPhenotype CellularPhenotype->DataAnalysis Conclusion Conclusion on Potency, Selectivity, and Potential DataAnalysis->Conclusion

Caption: A logical workflow for kinase inhibitor profiling and evaluation.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for benchmarking the kinase inhibitory profile of a novel compound, using this compound as a case study. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized drugs like Sorafenib, Sunitinib, and Dasatinib, researchers can build a comprehensive understanding of a new molecule's potency, selectivity, and potential as a therapeutic agent.

The hypothetical data presented in Table 1 would suggest that this compound is a potent inhibitor of VEGFRs and PDGFRβ, with a profile somewhat distinct from the comparators. The next logical steps in its development would involve broader kinome scanning to fully assess its selectivity, followed by in vivo studies in relevant disease models to evaluate its efficacy and pharmacokinetic properties. This systematic approach is fundamental to the successful translation of promising chemical matter into clinically effective targeted therapies.

References

  • Abrams, T. J., et al. (2003). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.
  • Brose, M. S., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central.
  • Carlomagno, F., et al. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.
  • de Wit, D., et al. (2011). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University.
  • Hantschel, O., et al. (2007). Kinase profile of dasatinib. ResearchGate.
  • My Cancer Genome. (n.d.). sunitinib. My Cancer Genome.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed.
  • Zhang, L., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research.
  • Zock, J. M. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Zou, H., et al. (2018). Sorafenib Pharmacodynamics. ClinPGx.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.